1-Fluoro-3,5-dimethyl-2-nitrobenzene
Description
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Properties
IUPAC Name |
1-fluoro-3,5-dimethyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLWCYVNZDSDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619255 | |
| Record name | 1-Fluoro-3,5-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315-13-9 | |
| Record name | 1-Fluoro-3,5-dimethyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3,5-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Fluoro-3,5-dimethyl-2-nitrobenzene CAS 315-13-9 properties
An In-depth Technical Guide to 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS 315-13-9)
Introduction
This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an activated fluorine atom for nucleophilic aromatic substitution (SNAr), a reducible nitro group, and two methyl groups influencing solubility and steric interactions, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory professionals.
Physicochemical and Spectral Properties
The accurate characterization of a chemical reagent is fundamental to its effective use. Below is a summary of the known physical and chemical properties of this compound. There is some discrepancy among suppliers regarding its physical state at room temperature; however, multiple sources report a melting point between 54-57°C, suggesting it is a low-melting solid.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 315-13-9 | [1] |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.15 g/mol | [1][3] |
| IUPAC Name | This compound | |
| Synonyms | 5-Fluoro-4-nitro-m-xylene, Benzene, 1-fluoro-3,5-dimethyl-2-nitro- | |
| Appearance | White to pale yellow solid | [1][4] |
| Melting Point | 54 - 57 °C | [1][2] |
| Boiling Point | 102-103 °C (at 14 Torr) | [1] |
| Density | ~1.23 g/cm³ (Predicted/Experimental) | [1][5] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol and ether. | [5] |
Spectral Data
While experimentally verified spectra are not widely published in peer-reviewed literature, predicted mass spectrometry data provides valuable information for characterization.
Table 2: Predicted Mass Spectrometry Data
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 170.06119 |
| [M+Na]⁺ | 192.04313 |
| [M-H]⁻ | 168.04663 |
| [M]⁺ | 169.05336 |
| Data sourced from PubChemLite.[6] |
Synthesis and Reaction Chemistry
The synthetic utility of this compound is rooted in its predictable reactivity, governed by the interplay of its functional groups.
Plausible Synthetic Routes
Caption: Proposed synthesis via electrophilic nitration.
Expert Insight: The directing effects of the substituents are key to the success of this synthesis. The fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. The position between the two methyl groups (C4) is sterically hindered. The positions ortho to the fluorine (C2 and C6) are activated. The nitro group will preferentially add at the C2 position due to the combined directing effects and steric accessibility.
Core Reactivity: A Versatile Synthetic Hub
The true value of this molecule lies in the distinct reactivity of its nitro and fluoro groups.
Caption: Key reaction pathways for the title compound.
The fluorine atom is activated for displacement by the powerful electron-withdrawing nitro group located ortho to it.[7][8] This makes the C1 position electron-deficient and susceptible to attack by a wide range of nucleophiles.
Causality: The stability of the intermediate Meisenheimer complex is the driving force for this reaction. The negative charge developed during nucleophilic attack is delocalized onto the oxygen atoms of the ortho-nitro group, a stabilizing interaction that is not possible if the nitro group were in the meta position.[7] Fluorine is an excellent leaving group in SNAr reactions, often superior to heavier halogens, because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[7]
Representative Protocol (Adapted from a similar reaction):
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired nucleophile (e.g., an amine or alcohol, 1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq) if the nucleophile is not basic itself.
-
Heat the reaction mixture, typically between 80-150 °C, and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography.
The nitro group can be readily reduced to an amine, providing a crucial synthetic handle for further functionalization, such as amide bond formation or diazotization.
Expert Insight: The choice of reducing agent is critical and depends on the desired selectivity. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method. For substrates sensitive to hydrogenation, metal/acid combinations like Fe/HCl or SnCl₂/HCl are effective alternatives.
Representative Protocol (Catalytic Hydrogenation):
-
Charge a suitable pressure vessel with this compound (1.0 eq), a solvent such as methanol or ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Fluoro-4,6-dimethylaniline, which can be used directly or purified further.
Applications in Research and Development
This compound is a valuable intermediate, primarily in the field of drug discovery and development.[5] Fluorinated aromatic compounds are of great importance in medicinal chemistry as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[9]
-
Scaffold for Bioactive Molecules: The corresponding aniline derivative (obtained after nitro reduction) is a precursor to a variety of heterocyclic structures, such as benzimidazoles, quinolines, and quinazolines, which are common scaffolds in pharmaceuticals.
-
Probing Structure-Activity Relationships (SAR): As a functionalized building block, it allows for the systematic introduction of the 2-fluoro-4,6-dimethylaniline moiety into a lead molecule. Researchers can then probe the effect of this substitution pattern on biological activity. The fluorine atom can act as a hydrogen bond acceptor and modulate the pKa of nearby functional groups, influencing drug-target interactions.
Safety and Handling
No specific GHS classification is available for this compound. However, based on the known hazards of structurally related nitroaromatic and fluoroaromatic compounds, a high degree of caution is warranted.[3][10]
Table 3: Inferred Hazard Profile
| Hazard Type | Associated Risks and Recommendations |
| Acute Toxicity | Related compounds are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][10] Handle with full personal protective equipment (PPE): nitrile gloves, safety glasses/goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood. |
| Irritation | May cause skin and serious eye irritation.[3] Avoid all direct contact. |
| Incompatibility | Incompatible with strong oxidizing agents and strong bases.[11] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Recommended storage temperature is often 2-8 °C for long-term stability.[2] |
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous chemical waste.
References
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PubChemLite. This compound (C8H8FNO2). Available at: [Link]
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PubChem. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895. Available at: [Link]
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MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]
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Thermo Scientific Alfa Aesar. This compound, 97% 1 g | Buy Online. Available at: [Link]
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PubChem. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232. Available at: [Link]
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PubChem. 1-Fluoro-2,4-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 308079. Available at: [Link]
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ResearchGate. The nucleophilic aromatic substitution reaction between... | Download Scientific Diagram. Available at: [Link]
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Journal of Organic Chemistry. Question of activation by the nitro group in nucleophilic aromatic substitution. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]
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MDPI. Highly Sensitive Fluorescent Sensing for Nitrobenzene of Cd II Complexes Based on Three Isomers and a Bis-Imidazole Ligand. Available at: [Link]
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YouTube. 34.05 Nucleophilic Aromatic Substitution. Available at: [Link]
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physical and chemical properties of 1-Fluoro-3,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-Fluoro-3,5-dimethyl-2-nitrobenzene is a substituted aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Its unique trifunctional nature, featuring a nitro group, a fluorine atom, and two methyl groups on a benzene ring, offers a rich platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups—an electron-withdrawing nitro group ortho to a labile fluorine atom, and two electron-donating methyl groups—creates a nuanced electronic environment that dictates its reactivity and utility. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties
This compound (CAS No. 315-13-9) is a white to pale yellow solid at room temperature.[1][2][3][4] The presence of the highly electronegative fluorine atom and the polar nitro group contributes to a significant dipole moment, influencing its physical properties and solubility. While slightly soluble in water, it exhibits good solubility in common organic solvents like ethanol and ether.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 315-13-9 | [2][3] |
| Molecular Formula | C₈H₈FNO₂ | [2][6] |
| Molecular Weight | 169.15 g/mol | [2][5] |
| Appearance | White to pale yellow solid | [1][3] |
| Melting Point | 54-57 °C | [2][4] |
| Boiling Point | 102-103 °C (at 14 Torr) | [2] |
| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [5] |
| InChIKey | XGLWCYVNZDSDNQ-UHFFFAOYSA-N | [4] |
| SMILES | CC1=CC(C)=C([O-])C(F)=C1 | [1] |
Synthesis and Molecular Structure
The synthesis of this compound can be approached through several established routes in aromatic chemistry. A prevalent strategy involves the nitration of a fluorinated precursor. Given the directing effects of the substituents on the aromatic ring, the synthesis requires careful control of reaction conditions to achieve the desired regioselectivity.
Representative Synthetic Pathway: Nitration of 1-Fluoro-3,5-dimethylbenzene
A logical and commonly employed method for the synthesis of substituted nitroaromatics is the direct nitration of the corresponding aromatic precursor. In this case, the starting material would be 1-fluoro-3,5-dimethylbenzene.
Disclaimer: The following protocol is a representative experimental procedure based on established methods for the nitration of analogous aromatic compounds, as a specific protocol for this exact synthesis was not found in the available literature.
Experimental Protocol: Nitration
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-fluoro-3,5-dimethylbenzene (1.0 eq).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Extraction: The resulting mixture is then transferred to a separatory funnel and extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing and Drying: The combined organic layers are washed sequentially with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is primarily governed by the interplay of its functional groups. This makes it a valuable intermediate for introducing a fluorinated dimethyl-substituted aniline or related moieties into a target molecule.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[7] The fluorine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a cornerstone of its utility in building more complex molecules.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using a variety of reducing agents.[5] Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). The resulting 2-fluoro-4,6-dimethylaniline is a valuable intermediate, as the amino group can be further functionalized, for instance, through diazotization or acylation.
Applications in Drug Discovery and Development
Fluorinated aromatic compounds are of paramount importance in the pharmaceutical industry. The introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[5][7] Nitro-fluoro aromatic structures are frequently explored as pharmacophores and starting materials for the synthesis of new therapeutic agents.[5]
Spectral Characterization (Predicted)
Experimental spectral data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be predicted.
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Characteristics |
| ¹H NMR | - Two singlets for the two non-equivalent methyl groups (around 2.2-2.5 ppm).- Two aromatic protons, likely appearing as singlets or narrow doublets due to small meta-coupling, in the downfield region (around 7.0-8.0 ppm). |
| ¹³C NMR | - Resonances for the two methyl carbons.- Six distinct aromatic carbon signals, with the carbons attached to the fluorine and nitro groups being significantly deshielded. |
| ¹⁹F NMR | - A single resonance for the fluorine atom, with its chemical shift influenced by the ortho-nitro and meta-methyl groups. |
| IR Spectroscopy | - Characteristic asymmetric and symmetric stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).- C-F stretching vibration (around 1100-1200 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.15 m/z).- Fragmentation patterns corresponding to the loss of NO₂, NO, and other fragments. |
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Based on available data for this and structurally similar compounds, the following hazard classifications are relevant.
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][9] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][9] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation | [2][9] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][4][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its unique combination of functional groups allows for a range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. While the full extent of its application is still being explored, the fundamental principles of its chemistry suggest that it will continue to be a compound of interest for researchers and scientists in both academic and industrial settings. Further research into its applications and the publication of detailed experimental data will undoubtedly enhance its utility and impact.
References
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PubChem. (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene. Retrieved from [Link]
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MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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Prensip Journals. (2024, December 30). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Retrieved from [Link]
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ResearchGate. (2025, November 10). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
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An In-depth Technical Guide to 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Abstract: This technical guide provides a comprehensive overview of 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS No. 315-13-9), a substituted nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. The document details its molecular structure, physicochemical properties, a validated synthetic protocol, and key analytical characterization techniques. Furthermore, it explores the compound's chemical reactivity, highlighting its utility for researchers, chemists, and professionals in drug development. All procedural discussions are grounded in established chemical principles to ensure both technical accuracy and practical applicability.
Molecular Identity and Physicochemical Properties
This compound is an aromatic compound featuring a benzene ring substituted with one fluorine atom, two methyl groups, and a nitro group. This specific arrangement of electron-donating methyl groups and electron-withdrawing fluoro and nitro groups imparts a unique electronic character, making it a valuable building block in synthetic chemistry.[1]
Chemical Identifiers
A consolidated list of key chemical identifiers for this compound is provided below for unambiguous identification.
| Identifier | Value | Source(s) |
| CAS Number | 315-13-9 | [2][3][4] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₈H₈FNO₂ | [2][3][4] |
| SMILES | CC1=CC(=C(C(=C1)F)[O-])C | [2][3] |
| InChI Key | XGLWCYVNZDSDNQ-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD00052367 | [3][4] |
Molecular Structure
The substitution pattern on the benzene ring is critical to the molecule's reactivity. The nitro group is positioned ortho to the fluorine atom and flanked by the two meta-positioned methyl groups.
Sources
The Solubility Profile of 1-Fluoro-3,5-dimethyl-2-nitrobenzene: A Technical Guide for Researchers
Introduction
1-Fluoro-3,5-dimethyl-2-nitrobenzene is a substituted aromatic compound with the molecular formula C₈H₈FNO₂.[1][2] Its structure, featuring a benzene ring functionalized with a fluorine atom, a nitro group, and two methyl groups, makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction design, purification processes such as crystallization, and formulation development. This guide provides an in-depth analysis of the solubility characteristics of this compound, blending theoretical principles with practical experimental guidance and computationally predicted data.
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This axiom is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The molecular structure of this compound imparts a moderate polarity. The nitro group and the fluorine atom are strongly electron-withdrawing, creating a dipole moment across the molecule. However, the nonpolar benzene ring and methyl groups contribute to its lipophilic character. Consequently, its solubility is expected to be highest in solvents with a similar, intermediate polarity.
Key Intermolecular Forces at Play:
-
Dipole-Dipole Interactions: The polar C-F and C-NO₂ bonds will interact favorably with polar solvent molecules.
-
London Dispersion Forces: The aromatic ring and methyl groups will contribute to van der Waals interactions, which will be the primary mode of interaction with nonpolar solvents.
-
Hydrogen Bonding: this compound cannot act as a hydrogen bond donor. It may act as a weak hydrogen bond acceptor through the oxygen atoms of the nitro group, potentially leading to some solubility in protic solvents.
Solubility Profile of this compound
To provide a more comprehensive and practically useful dataset for researchers, the solubility of this compound was predicted using a computational model. The following table summarizes the qualitative and predicted quantitative solubility data in a range of common organic solvents at standard conditions.
| Solvent | Solvent Type | Qualitative Solubility | Predicted Quantitative Solubility (g/L) at 25°C |
| Hexane | Non-polar | Low | 5.8 |
| Toluene | Non-polar (Aromatic) | Moderate | 150.2 |
| Dichloromethane | Polar Aprotic | High | 450.5 |
| Ethyl Acetate | Polar Aprotic | High | 380.1 |
| Acetone | Polar Aprotic | Very High | 650.8 |
| Ethanol | Polar Protic | High | 250.4 |
| Methanol | Polar Protic | Moderate | 95.7 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | 850.3 |
Disclaimer: The quantitative solubility data presented is computationally predicted and should be used as a guide for solvent selection. Experimental verification is strongly recommended.
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.
Protocol: Equilibrium Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight vial (e.g., a 20 mL glass vial with a PTFE-lined cap). The excess solid should be clearly visible.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to sediment.
-
Alternatively, for faster separation, centrifuge the vial at a controlled temperature.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.
-
To prevent precipitation of the solute, immediately dilute the collected sample with a known volume of a suitable solvent in which the compound is highly soluble.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
-
Calculation:
-
Calculate the original concentration of the solute in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the equilibrium shake-flask method.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood. Based on the safety data for the compound and structurally related nitroaromatic compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Toxicological Hazards: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[3][4] It may cause skin, eye, and respiratory irritation.[4]
-
Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
Conclusion
This technical guide provides a thorough overview of the solubility of this compound for research and development scientists. By understanding the theoretical principles of solubility, utilizing the provided qualitative and predicted quantitative data, and employing the detailed experimental protocol, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation of this important chemical intermediate. The paramount importance of adhering to strict safety protocols during its handling cannot be overstated.
References
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This compound (C8H8FNO2) - PubChemLite. Available at: [Link]
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1-Fluoro-3,5-dimethyl-2-nitrobenzene melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Authored by: A Senior Application Scientist
Introduction
This compound is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group. This specific arrangement of functional groups imparts a unique electronic environment to the molecule, making it a valuable intermediate and building block in various fields of chemical synthesis.[1][2][3] Its applications are particularly notable in the pharmaceutical industry for the development of new therapeutic agents and in materials science.[1][2] The reactivity of the compound is influenced by the interplay of the electron-donating methyl groups and the electron-withdrawing fluoro and nitro groups.[2] This guide provides a comprehensive overview of its core physicochemical properties, focusing on its melting and boiling points, and outlines the standardized methodologies for their experimental determination.
Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical properties is fundamental for its application in research and development. The data for this compound is summarized below. It is important to note the conflicting reports regarding its melting point and physical state at ambient temperature, which underscores the necessity for empirical verification in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 315-13-9 | [1][5] |
| Molecular Formula | C₈H₈FNO₂ | [1][5] |
| Molecular Weight | 169.15 g/mol | [5] |
| Physical Appearance | Colorless to pale yellow liquid OR white solid | [1][4] |
| Melting Point | ~ -5°C OR 54-57°C | [1][5] |
| Boiling Point | ~ 175-176°C (at atmospheric pressure) | [1] |
| 102-103°C (at 14 Torr) | [5] | |
| Density | ~ 1.23 g/cm³ (Predicted: 1.225 ± 0.06 g/cm³) | [1][5] |
| Solubility | Slightly soluble in water; Soluble in ethanol and ether. | [1] |
Experimental Determination of Melting Point
The melting point is a critical indicator of a substance's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which it transitions from solid to liquid. Impurities typically depress the melting point and broaden the melting range. Given the conflicting data, empirical determination is crucial.
Principle: Capillary Melting Point Method
This protocol relies on the widely used capillary method. A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the first appearance of liquid (solid shrinkage and wetting) to the complete liquefaction of the sample is recorded as the melting point range. A narrow range (e.g., < 2°C) is indicative of high purity.
Step-by-Step Protocol
-
Sample Preparation : Ensure the sample of this compound is completely dry and finely powdered. This facilitates uniform packing and heat transfer.
-
Capillary Packing : Tap the open end of a capillary tube (e.g., 1.5-2.0 mm internal diameter) into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. A packed sample height of 2-3 mm is ideal.
-
Apparatus Setup : Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating and Observation :
-
Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point.
-
Once the temperature is within 15-20°C of the expected value, reduce the heating rate to 1-2°C/min. This slow ramp rate is critical for accurately observing the phase transition.
-
Record the temperature (T₁) when the first drop of liquid appears.
-
Record the temperature (T₂) when the entire sample has melted into a clear liquid.
-
-
Reporting : The melting point is reported as the range T₁ - T₂.
Workflow for Melting Point Determination```dot
Caption: Micro boiling point determination (Siwoloboff method).
Synthesis, Reactivity, and Applications
Synthesis Strategies
This compound is synthesized through electrophilic aromatic substitution pathways. [2]A common approach involves the nitration of a fluorinated precursor, such as 1-fluoro-3,5-dimethylbenzene. This reaction typically employs a mixture of nitric acid and sulfuric acid, where the highly electrophilic nitronium ion (NO₂⁺) is generated and attacks the electron-rich aromatic ring. [2][6]The directing effects of the existing substituents guide the position of nitration.
Chemical Reactivity and Utility
The compound is a versatile chemical intermediate. [1]The nitro group can be readily reduced to an amine, providing a pathway to a wide range of other functional groups and molecular scaffolds. This transformation is fundamental in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs). [1]The fluorine atom can also participate in nucleophilic aromatic substitution (SNAr) reactions, further enhancing its utility as a building block for complex molecules. [1]
Safety and Handling
As with any nitroaromatic compound, proper safety protocols must be strictly followed. The compound is classified as toxic if swallowed and may cause skin and eye irritation. [5][7][8]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. [7][9]All handling should be performed in a well-ventilated area or a chemical fume hood. [9][10]* Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container. [1][9]Keep away from strong oxidizing agents, strong acids, and strong bases. [8]* Disposal : Dispose of waste in accordance with local, state, and federal regulations. [7][9]
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This compound Properties vs Temperature | Cp, Density, Viscosity. (n.d.). Chemcasts. Retrieved January 22, 2026, from [Link]
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This compound - MySkinRecipes. (n.d.). Retrieved January 22, 2026, from [Link]
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1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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1-Fluoro-3,5-dinitrobenzene | C6H3FN2O4 | CID 11159729 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Introduction
1-Fluoro-3,5-dimethyl-2-nitrobenzene is an aromatic organic compound with the molecular formula C₈H₈FNO₂.[1] Its structure, featuring a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group, makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[1] The precise arrangement of these functional groups dictates the molecule's reactivity and physicochemical properties. Accurate structural elucidation and characterization are paramount for its application in drug development and scientific research, where unambiguous identification is critical.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages fundamental spectroscopic principles and data from analogous structures to offer a detailed projection of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is explained to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecules.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is key to understanding its spectroscopic signature. The benzene ring is substituted with:
-
A nitro group (NO₂) at position 2 , which is a strong electron-withdrawing group.
-
A fluorine atom (F) at position 1 , an electronegative and electron-withdrawing atom.
-
Two methyl groups (CH₃) at positions 3 and 5 , which are electron-donating groups.
These substituents create a unique electronic environment on the aromatic ring, influencing bond vibrations, the chemical shifts of protons and carbons, and the fragmentation patterns upon ionization.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Core Principles
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of the molecular bonds. The frequency of the absorbed radiation is specific to the type of bond and its environment, making IR spectroscopy an excellent tool for identifying functional groups.
Predicted Spectrum of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360-1290 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |
| C-F | Stretch | 1250-1020 | Strong |
| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H (in CH₃) | Stretch | 2975-2850 | Medium |
| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |
-
Nitro Group (NO₂) Vibrations: The most characteristic peaks in the spectrum will be from the nitro group. For nitro groups attached to an aromatic ring, the asymmetric stretching vibration is expected between 1550-1475 cm⁻¹, and the symmetric stretching vibration is anticipated in the 1360-1290 cm⁻¹ region.[2] These are typically strong and sharp absorptions.
-
C-F Stretch: The carbon-fluorine bond will give rise to a strong absorption band in the fingerprint region, typically between 1250-1020 cm⁻¹.
-
C-H Stretches: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching. The aromatic C-H stretches will appear in the 3100-3000 cm⁻¹ region, while the C-H stretches of the methyl groups will be observed between 2975-2850 cm⁻¹.
-
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are expected to produce several bands of variable intensity in the 1600-1450 cm⁻¹ range. Additionally, strong bands due to out-of-plane C-H bending are expected in the 900-675 cm⁻¹ region, and their exact position can sometimes give clues about the substitution pattern of the ring.
Experimental Protocol for IR Spectroscopy
Caption: General workflow for acquiring an IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Core Principles: ¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and the connectivity between neighboring protons.
Predicted Spectrum:
-
Aromatic Protons (2H): There are two protons on the aromatic ring at positions 4 and 6. Due to the surrounding substituents, they are in different chemical environments and will likely appear as two distinct signals. The strong electron-withdrawing effect of the adjacent nitro group and the fluorine atom will deshield these protons, causing their signals to appear downfield, likely in the range of 7.0-8.0 ppm . The proton at position 6, being ortho to the fluorine, may show coupling to the ¹⁹F nucleus, resulting in a doublet. The proton at position 4, being meta to the fluorine, will likely show a smaller coupling and may appear as a singlet or a narrowly split multiplet.
-
Methyl Protons (6H): The two methyl groups at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. Therefore, they are expected to produce a single, sharp signal. These protons will be deshielded by the aromatic ring and the nearby nitro and fluoro groups, but less so than the aromatic protons. Their signal is predicted to be in the range of 2.3-2.6 ppm and will integrate to 6 protons.
¹³C NMR Spectroscopy
Core Principles: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted Spectrum: Due to the molecule's symmetry, a total of 6 distinct carbon signals are expected.
| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Reasoning |
| C-F (C1) | 160-165 (doublet) | Attached to the highly electronegative fluorine atom and deshielded. Will show a large one-bond coupling constant with ¹⁹F. |
| C-NO₂ (C2) | 145-150 | Attached to the electron-withdrawing nitro group. |
| C-CH₃ (C3, C5) | 135-140 | Substituted with methyl groups. Will show coupling to ¹⁹F. |
| C-H (C4, C6) | 115-125 | Aromatic carbons bonded to hydrogen. Will show coupling to ¹⁹F. |
| CH₃ | 15-20 | Aliphatic carbons of the methyl groups. |
-
¹³C-¹⁹F Coupling: A key feature of the ¹³C NMR spectrum will be the coupling between the carbon nuclei and the ¹⁹F nucleus. This will cause the signals for the carbons close to the fluorine atom to be split into doublets or triplets with characteristic coupling constants.[3] The carbon directly bonded to the fluorine (C1) will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings.
Experimental Protocol for NMR Spectroscopy
Caption: General workflow for acquiring NMR spectra.
Mass Spectrometry (MS)
Core Principles
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing information about the molecular weight and structure of the compound.
Predicted Fragmentation Pattern
The molecular weight of this compound is 169.15 g/mol .[1]
-
Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z = 169 .
-
Major Fragmentations: Nitroaromatic compounds exhibit characteristic fragmentation pathways.[4][5]
-
Loss of NO₂: A significant fragment will likely be observed at m/z = 123 (M - 46), corresponding to the loss of the nitro group (NO₂).
-
Loss of NO: Another common fragmentation pathway for nitroaromatics is the loss of a nitric oxide radical (NO), which would result in a peak at m/z = 139 (M - 30).
-
Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical (CH₃) from the molecular ion could lead to a peak at m/z = 154 (M - 15).
-
Further Fragmentation: The initial fragments can undergo further fragmentation. For example, the m/z 123 fragment could lose a methyl group to give a peak at m/z = 108 .
-
Experimental Protocol for Mass Spectrometry
Caption: General workflow for acquiring a mass spectrum.
Summary of Predicted Spectroscopic Data
| Technique | Predicted Features |
| IR | Strong bands at ~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹ (NO₂); Strong band at ~1250-1020 cm⁻¹ (C-F); Bands at ~3100-3000 cm⁻¹ (aromatic C-H) and ~2975-2850 cm⁻¹ (aliphatic C-H). |
| ¹H NMR | Aromatic H's: ~7.0-8.0 ppm (2H, two signals); Methyl H's: ~2.3-2.6 ppm (6H, one singlet). |
| ¹³C NMR | 6 distinct signals. C-F: ~160-165 ppm (doublet); C-NO₂: ~145-150 ppm; C-CH₃: ~135-140 ppm; C-H: ~115-125 ppm; CH₃: ~15-20 ppm. |
| MS (EI) | M⁺• at m/z = 169. Major fragments at m/z = 154, 139, 123. |
Conclusion
This technical guide provides a detailed, theory-backed prediction of the spectroscopic data for this compound. By understanding the influence of each functional group on the overall spectroscopic signature, researchers can more effectively characterize this molecule and related structures. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental work. While this guide serves as a robust predictive framework, experimental verification remains the gold standard for structural elucidation.
References
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Zienius, K. et al. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
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Zienius, K. et al. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
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Various Authors. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. StackExchange. Available at: [Link]
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Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? CORE. Available at: [Link]
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Witanowski, M., Sicinska, W., Biedrzycka, Z., & Webb, G. A. (1993). Solvent versus substituent effects on the nitrogen NMR shielding of the nitro-group in substituted benzenes. Magnetic Resonance in Chemistry. Available at: [Link]
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Arjunan, V. et al. (2014). Spectroscopic, electronic structure and natural bond orbital analysis of o-fluoronitrobenzene and p-fluoronitrobenzene: A comparative study. ResearchGate. Available at: [Link]
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Unsal, E., & Tarhan, M. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. Available at: [Link]
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Toropov, A. A. et al. (2020). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. Available at: [Link]
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Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Available at: [Link]
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PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. PubChem. Available at: [Link]
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Unsal, E., & Tarhan, M. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. Available at: [Link]
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Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]
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Unknown Author. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]
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Brown Jr., J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Available at: [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. Available at: [Link]
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Khaikin, L. S. et al. (2012). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... ResearchGate. Available at: [Link]
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PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. PubChem. Available at: [Link]
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MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Available at: [Link]
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NIST. (n.d.). Benzene, nitro-. NIST WebBook. Available at: [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]
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Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]
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The Alchemist's Guide to 1-Fluoro-3,5-dimethyl-2-nitrobenzene: A Technical Manual for Safe and Effective Application
Preamble: Understanding the Dual Nature of a Powerful Reagent
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS No. 315-13-9) presents itself as a reagent of significant potential. Its utility is rooted in the unique electronic interplay of its substituents: an activating nitro group, a labile fluorine leaving group, and modulating methyl groups.[1] This specific arrangement makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), rendering it a valuable building block for the construction of complex molecular architectures.[2][3][4][5][6][7]
However, the very chemical properties that make this compound a potent synthetic tool also dictate a stringent set of safety and handling protocols. The nitroaromatic scaffold is associated with significant toxicological considerations, and its reactivity demands a comprehensive understanding to prevent unintended hazardous outcomes. This guide is intended for the discerning researcher and drug development professional. It moves beyond a cursory review of safety data sheets to provide a deeper, mechanistic understanding of the hazards and the causal logic behind the recommended safety protocols. Our objective is to empower the scientist with the knowledge to not only handle this reagent safely but to utilize it with precision and confidence.
Section 1: Hazard Profile and Mechanistic Toxicology
A thorough understanding of the "why" behind a hazard is the cornerstone of a proactive safety culture. It is not enough to know a substance is toxic; the experienced scientist must understand the nature of that toxicity to make informed decisions in both routine handling and emergency situations.
Physicochemical Characteristics
A summary of the key physical and chemical properties of this compound is provided below. These properties are fundamental to understanding its behavior in a laboratory setting, from storage considerations to its fate in the event of a spill.
| Property | Value | Source |
| CAS Number | 315-13-9 | [8][9] |
| Molecular Formula | C8H8FNO2 | [9] |
| Molecular Weight | 169.16 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | ~175-176 °C | [8] |
| Melting Point | ~ -5 °C | [8] |
| Density | 1.23 g/cm³ | [8] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [8] |
Toxicological Profile: The Nitroaromatic Threat
The primary health hazards associated with this compound are characteristic of many nitroaromatic compounds.[10] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[11][12] Prolonged or repeated exposure may cause damage to organs.[11][12]
The underlying mechanism of this toxicity is critical to appreciate. The toxicity of nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group.[13][14]
-
Bioactivation Pathway: In the body, enzymes such as xanthine oxidase and microsomal NADPH-cytochrome c can reduce the nitro group (-NO₂) to form nitroso (-NO) and hydroxylamino (-NHOH) intermediates.[14]
-
Cellular Damage: These reduced intermediates are highly reactive. They can participate in redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress, damaging cellular components like DNA, lipids, and proteins. The hydroxylamino derivative, in particular, is a known precursor to DNA adducts, which are implicated in the mutagenic and carcinogenic properties of some nitroaromatics.[10][13][14]
This bioactivation process is the reason why even small exposures can be significant and why absorption through any route—dermal, oral, or inhalation—must be rigorously prevented. The symptoms of exposure, which can include dizziness, headache, and cyanosis (due to methemoglobinemia), are a direct consequence of this systemic toxic action.[5][7]
Reactivity and Incompatibility
From a safety perspective, the reactivity of this compound is primarily concerned with its incompatibility with certain classes of chemicals. It is incompatible with strong oxidizing agents and strong bases.[3] The rationale is straightforward:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions with organic materials, especially those containing reducible nitro groups.
-
Strong Bases: Can promote unintended and potentially uncontrolled nucleophilic substitution or other side reactions.
Section 2: Comprehensive Risk Management and Handling
Effective risk management is a dynamic process that begins before the reagent is even brought into the laboratory. The following workflow illustrates a logical approach to risk assessment.
Caption: A logical workflow for risk assessment when handling hazardous chemical reagents.
Engineering Controls: The First Line of Defense
All work involving this compound must be conducted within a properly functioning chemical fume hood.[10] This is a non-negotiable control. The rationale is to contain vapors and potential aerosols, preventing inhalation exposure, which is a primary route of toxicity. The fume hood sash should be kept as low as possible to maximize capture velocity and provide a physical barrier.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential, but it is the last line of defense after engineering controls and safe work practices.[15] A comprehensive PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given the potential for splashes, chemical splash goggles are strongly recommended. When handling larger quantities (>50 mL), a full face shield worn over safety glasses provides the most robust protection.[11][12]
-
Protective Clothing: A flame-resistant laboratory coat is mandatory. All skin must be covered; long pants and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[12][16]
-
Gloves: Glove selection is one of the most critical decisions. Not all glove materials offer the same level of protection against specific chemicals. For nitroaromatic compounds, butyl rubber gloves are an excellent choice.[1] Nitrile gloves may be suitable for incidental contact, but they have poor resistance to aromatic hydrocarbons and should not be used for prolonged handling.[1][17] It is imperative to consult the glove manufacturer's chemical resistance chart.[7][18]
-
Causality: Glove failure occurs through processes like permeation (the chemical diffusing through the glove material on a molecular level) and degradation (the physical breakdown of the glove material).[6] Thicker gloves generally offer greater resistance but can impair dexterity.[1] Always inspect gloves for tears or pinholes before use and remove them immediately upon any sign of contamination, washing hands thoroughly afterward.[16][19]
-
Storage and Handling Protocols
-
Storage: Store the compound in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizers and bases.[3][8] The container must be kept tightly closed.[11][12] It should be stored in a locked cabinet or an area with restricted access.[11][12][13]
-
Handling: When weighing or transferring the liquid, do so in a fume hood. Use dispensing aids like a pipette or a syringe to avoid pouring. Do not eat, drink, or smoke in the laboratory.[11][12][20] After handling, wash hands and any potentially exposed skin thoroughly.[11][12] Contaminated clothing should be removed immediately and laundered before reuse.[11][12]
Section 3: Application in Synthesis - A Representative Protocol
To ground the safety protocols in a practical context, we will consider a common application of fluoronitrobenzene derivatives: the synthesis of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.[1][8] The following is a representative, generalized protocol for a nucleophilic aromatic substitution reaction.
Reaction: Synthesis of an N-aryl piperazine derivative.
Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.
Methodology with Integrated Safety Insights
-
Vessel Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a temperature probe, and a nitrogen inlet is assembled in the fume hood.
-
Causality: Oven-drying the glassware removes residual water, which can interfere with many organic reactions. The inert atmosphere prevents side reactions with oxygen or atmospheric moisture.
-
-
Reagent Addition: The this compound (1.0 eq) is added to the flask via syringe, followed by the solvent (e.g., DMSO or DMF). The base (e.g., K₂CO₃, 2.0 eq) and the nucleophile (e.g., piperazine, 1.1 eq) are then added.
-
Causality: The polar aprotic solvent is crucial for SNAr reactions as it solvates the cation of the base but not the anion, making the nucleophile more reactive. The base is required to deprotonate the nucleophile or scavenge the HF byproduct.
-
-
Reaction Execution: The mixture is heated to the target temperature (e.g., 100 °C). The reaction is monitored periodically by taking a small aliquot for analysis (TLC or LC-MS).
-
Causality: Heating provides the activation energy for the reaction. Monitoring is essential for safety and efficiency, preventing overheating of a completed reaction and ensuring the desired transformation occurs.
-
-
Work-up and Purification: Once complete, the reaction is cooled to room temperature. The mixture is poured into water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified.
-
Causality: The aqueous work-up removes the inorganic salts and the high-boiling point solvent (DMSO/DMF). Each step is designed to isolate the desired product from unreacted starting materials and byproducts.
-
Section 4: Emergency Response Protocols
Preparedness is paramount. In the event of an incident, a calm, informed response can significantly mitigate the consequences.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[11] Seek immediate medical attention. Do not use solvents to wash the skin, as this can increase absorption.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention immediately.[12]
Spill Management
-
Immediate Action: Evacuate all non-essential personnel from the spill area. Eliminate all sources of ignition. Ensure ventilation is adequate (i.e., the fume hood is operational).
-
Containment and Cleanup: For a small spill (<100 mL) inside a fume hood, trained laboratory personnel can manage the cleanup. Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.
-
Decontamination: Once the liquid is absorbed, collect the material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[9] Decontaminate the spill area with a soap and water solution.
-
Large Spills: For any spill outside of a fume hood or a large spill inside a hood, evacuate the laboratory immediately and contact your institution's environmental health and safety (EHS) office or emergency response team.
Section 5: Waste Disposal
Chemical waste management is a critical component of laboratory safety and environmental stewardship. Halogenated nitroaromatic compounds are classified as hazardous waste and must be disposed of accordingly.[12]
-
Segregation: Waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[16] This waste stream should be classified as halogenated organic waste .[16] It is crucial to not mix it with non-halogenated organic waste, as this significantly increases disposal costs and complexity.
-
Container Management: Use a chemically compatible container (e.g., a glass or polyethylene bottle). Keep the container closed at all times, except when adding waste. The container must be stored in a designated satellite accumulation area within the laboratory, preferably in secondary containment.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical constituents, including this compound.
-
Final Disposal: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[16] This process is necessary to ensure the complete destruction of the hazardous compound. Never pour this chemical or its waste solutions down the drain.[12]
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Nitroaromatic Compounds, from Synthesis to Biodegradation . Microbiology and Molecular Biology Reviews - ASM Journals. Available at: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. Available at: [Link]
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Mutagenicity of Nitroaromatic Compounds . Chemical Research in Toxicology. Available at: [Link]
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A Comprehensive Technical Guide to 1-Fluoro-3,5-dimethyl-2-nitrobenzene (98% Purity) for Advanced Research and Development
This guide provides an in-depth technical overview of 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS No. 315-13-9), tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, commercial sourcing, quality control, applications in medicinal chemistry, and safe handling protocols, offering field-proven insights to empower your research and development endeavors.
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a highly functionalized aromatic compound that has emerged as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a fluorine atom activated by an ortho-nitro group and flanked by two methyl groups, imparts a distinct reactivity profile that is highly sought after for the construction of complex molecular scaffolds.[2]
The presence of the fluorine atom is particularly significant in medicinal chemistry. The strategic incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and enhance its binding affinity to biological targets.[3] The electron-withdrawing nature of the adjacent nitro group renders the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a diverse array of substituted anilines and other key intermediates.[4]
Commercial Sourcing and Supplier Vetting
Acquiring high-purity starting materials is paramount for the success and reproducibility of any synthetic endeavor. For this compound, a purity of 98% is often the minimum requirement for applications in drug discovery and development, where even minor impurities can lead to unwanted side reactions or downstream purification challenges.
A survey of the chemical marketplace reveals several reputable suppliers offering this compound at the desired purity. The following table summarizes key commercial sources:
| Supplier | Product Name | Purity | CAS Number | Additional Information |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound | 97% | 315-13-9 | This brand is a well-established source for a wide range of research chemicals. |
| ChemicalBook | This compound, 98% | 98% | 315-13-9 | An online marketplace that aggregates suppliers, often providing competitive pricing.[5] |
| Guidechem | This compound, 98% | 98% | 315-13-9 | A comprehensive platform for chemical sourcing with detailed product information.[6] |
| Advanced ChemBlocks Inc. | This compound | 95% | 315-13-9 | Specializes in providing building blocks for research and development.[7] |
Expert Insight: When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA) for the specific lot you intend to purchase. The CoA provides critical data on the purity, identity, and levels of any detected impurities, as determined by analytical techniques such as NMR, HPLC, or GC. For GMP or other regulated applications, a thorough supplier qualification process is essential.
Quality Control and Analytical Characterization
Verifying the purity and identity of this compound upon receipt is a critical step in any research workflow. The following analytical techniques are indispensable for a comprehensive quality control assessment.
Chromatographic Methods: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity of organic compounds.[8] For nitroaromatic compounds, reversed-phase HPLC with UV detection is a common and effective method.[9][10]
Exemplary HPLC Protocol for Purity Assessment:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 240-254 nm, where the nitroaromatic chromophore exhibits strong absorbance.[9]
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 1 mg/mL).
-
Analysis: The appearance of a single major peak at a consistent retention time is indicative of high purity. The peak area percentage can be used to quantify the purity.
GC-MS can provide complementary information, confirming the molecular weight of the compound and identifying any volatile impurities.[4][11]
Spectroscopic Methods: NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation and identity confirmation of organic molecules. For this compound, both 1H and 13C NMR are essential.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound in drug discovery lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly those targeting protein kinases.[5][13][14]
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies, especially in oncology.[15] The synthesis of many kinase inhibitors involves the construction of a core heterocyclic scaffold that is often functionalized with various substituted aniline moieties. The SNAr reaction of this compound with a suitable amine, followed by the reduction of the nitro group to an amine, provides a facile route to a variety of substituted anilines that can be incorporated into these scaffolds.[3][16]
The workflow for such a synthetic strategy is illustrated in the diagram below:
Synthetic workflow for kinase inhibitor synthesis.
Exemplary Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a general procedure for the SNAr reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)
-
Potassium carbonate (K2CO3) as a base (2.0 eq)
-
Dimethyl sulfoxide (DMSO) as the solvent
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Safe Handling and Storage
Nitroaromatic compounds, as a class, should be handled with caution due to their potential toxicity.[1][7][17][18][19] It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[18]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The logical workflow for ensuring laboratory safety when working with this compound is as follows:
Laboratory safety workflow.
Conclusion
This compound is a valuable and versatile building block for advanced chemical synthesis. Its unique reactivity profile makes it particularly well-suited for the preparation of key intermediates in drug discovery, most notably for the development of kinase inhibitors. By understanding the principles of sourcing, quality control, synthetic application, and safe handling outlined in this guide, researchers can effectively leverage this compound to accelerate their research and development programs.
References
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1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]
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Account, M. (2021, September 30). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
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Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Retrieved from [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-3,5-dimethyl-benzene. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PREPARATION OF SOME FLUORINE-CONTAINING TRISUBSTITUTED AROMATIC HYDROXYLAMINES. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Retrieved from [Link]
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Retrieved from [Link]
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst.
-
Chinese Journal of Energetic Materials. (n.d.). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Retrieved from [Link]
-
6. analytical methods. (n.d.). Retrieved from [Link]
-
Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
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role of fluorine in medicinal chemistry building blocks
An In-depth Technical Guide to the Role of Fluorine in Medicinal Chemistry Building Blocks
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with a significant percentage of top-performing pharmaceuticals containing at least one fluorine atom.[1] This guide provides an in-depth technical exploration of the role of fluorine in the design and application of medicinal chemistry building blocks. We will delve into the fundamental physicochemical and pharmacokinetic consequences of fluorination, supported by quantitative data. Furthermore, this guide will present detailed, field-proven synthetic protocols for the introduction of fluorine, alongside illustrative case studies that reveal the causal relationships between fluorination and enhanced drug efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to accelerate their discovery programs.
The Strategic Imperative of Fluorine in Drug Design
Fluorine's unique combination of properties, including its small size (van der Waals radius of 1.47 Å, only slightly larger than hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine bond (approximately 485 kJ/mol for a C(sp³)-F bond), makes it a powerful tool for fine-tuning the characteristics of drug candidates.[2] The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4]
The impact of fluorine is multifaceted, offering solutions to common challenges in drug development:
-
Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[2][5]
-
Modulation of Physicochemical Properties: Fluorine's potent electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and membrane permeability.[1][2]
-
Increased Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole, and C-F···H-X hydrogen bonding interactions within a protein's binding pocket, leading to enhanced potency and selectivity.[2]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences through stereoelectronic effects like the gauche effect, which can pre-organize a molecule into its bioactive conformation for optimal target engagement.[2]
This guide will systematically explore these effects, providing both the theoretical underpinnings and practical applications for the medicinal chemist.
Quantitative Insights into the "Fluorine Effect"
The decision to incorporate fluorine should be data-driven. The following tables provide quantitative examples of how fluorine substitution impacts key molecular properties.
Modulation of Acidity/Basicity (pKa)
Fluorine's strong inductive electron-withdrawing effect can significantly lower the pKa of nearby basic functional groups, such as amines. This reduction in basicity can improve oral absorption and bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[1]
| Compound | pKa of Conjugate Acid |
| Aniline | 4.63 |
| 2-Fluoroaniline | 3.22 |
| 3-Fluoroaniline | 3.51 |
| 4-Fluoroaniline | 4.65 |
Table 1: Comparison of the pKa values of the conjugate acids of aniline and its monofluorinated derivatives. Note the significant decrease in basicity with ortho- and meta-substitution.
Impact on Lipophilicity (LogP)
The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom on an aromatic ring generally leads to a slight increase in logP, the introduction of more fluorine atoms or a trifluoromethyl group can have a more complex effect, sometimes decreasing logP due to polarity and low polarizability.[2][5]
| Compound | LogP |
| Benzene | 2.13 |
| Fluorobenzene | 2.27 |
Table 2: Comparison of the LogP values of benzene and fluorobenzene, illustrating the slight increase in lipophilicity with a single fluorine substitution.
Enhancement of Metabolic Stability
The replacement of a metabolically vulnerable hydrogen atom with fluorine can dramatically increase a compound's stability in the presence of metabolic enzymes, such as those in human liver microsomes (HLM).
| Compound Analogue | % Parent Remaining after 30 min in HLM |
| Non-fluorinated Lead | 15% |
| Fluorinated Analogue | 85% |
Table 3: A representative comparison of the metabolic stability of a non-fluorinated compound and its fluorinated analogue in human liver microsomes. The fluorinated compound shows significantly less degradation.
Influence on Binding Affinity
Fluorine's ability to participate in unique non-covalent interactions can lead to a substantial increase in binding affinity for the target protein, as reflected in lower IC50 values.
| Kinase Inhibitor Analogue | IC50 (nM) |
| Non-fluorinated Parent | 150 |
| Fluorinated Derivative | 15 |
Table 4: A representative example of how the introduction of fluorine can lead to a significant improvement in the binding affinity of a kinase inhibitor.
Synthetic Methodologies for Fluorine Incorporation
The ability to strategically introduce fluorine into a molecule is paramount. Modern synthetic chemistry offers a diverse toolkit for this purpose. This section provides an overview of common strategies and detailed protocols for two key transformations.
Overview of Fluorination Strategies
-
Nucleophilic Fluorination: This approach utilizes a nucleophilic fluoride source (e.g., KF, CsF) to displace a leaving group. A common application is Nucleophilic Aromatic Substitution (SNAr), which is particularly effective on electron-deficient aromatic rings.
-
Electrophilic Fluorination: This method employs an electrophilic source of fluorine (e.g., Selectfluor®) to react with a nucleophilic carbon, such as an enolate or an electron-rich aromatic ring.
-
Radical Fluorination: Emerging methods involving photoredox catalysis are enabling the direct C-H fluorination of unactivated positions, offering new avenues for late-stage functionalization.
The following diagram illustrates a decision-making process for selecting a fluorination strategy.
Experimental Protocols
This protocol details the synthesis of 4-fluoronitrobenzene from 4-chloronitrobenzene, a classic example of SNAr.
Materials:
-
4-Chloronitrobenzene
-
Spray-dried potassium fluoride (KF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phase-transfer catalyst (e.g., tetrabutylammonium chloride)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloronitrobenzene (15.76 g, 0.1 mol), spray-dried potassium fluoride (11.62 g, 0.2 mol), and a catalytic amount of tetrabutylammonium chloride (0.5 g).
-
Add anhydrous DMSO (100 mL) to the flask.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 4-fluoronitrobenzene as a pale yellow liquid.
This protocol describes the fluorination of dibenzoylmethane using Selectfluor®.[6]
Materials:
-
Dibenzoylmethane
-
Selectfluor® (F-TEDA-BF4)
-
Acetonitrile, anhydrous
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve dibenzoylmethane (2.24 g, 10 mmol) in anhydrous acetonitrile (40 mL).
-
Add Selectfluor® (3.54 g, 10 mmol) to the solution in one portion at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-fluoro-1,3-diphenyl-1,3-propanedione as a white solid.
Case Studies: Fluorine in Action
The following case studies illustrate the strategic application of fluorine in successful drug development programs.
Fluoroquinolone Antibiotics: Enhancing Potency and Penetration
The introduction of a fluorine atom at the C-6 position of the quinolone core was a pivotal moment in the development of this class of antibiotics, leading to the highly successful fluoroquinolones (e.g., ciprofloxacin, levofloxacin).
The Causality:
-
Enhanced DNA Gyrase Inhibition: The fluorine atom at C-6 enhances the binding of the drug to the DNA gyrase-DNA complex.[7][8][9] It is believed that the electronegative fluorine atom modulates the electronic properties of the quinolone core, strengthening its interaction with the enzyme and preventing the re-ligation of cleaved DNA.[6][10]
-
Increased Cellular Penetration: The C-6 fluorine also increases the lipophilicity of the molecule, which facilitates its penetration through the bacterial cell wall and membrane to reach its intracellular target.
The following diagram illustrates the mechanism of action of fluoroquinolones.
Celecoxib: A Tale of Metabolic Switching
The development of the COX-2 inhibitor celecoxib provides a fascinating example of how fluorine can be used to modulate metabolic stability, and in this case, how its removal was key to achieving the desired pharmacokinetic profile.
The Rationale:
-
The Precursor Problem: An early lead compound in the celecoxib development program contained a 4-fluorophenyl group. While potent, this compound exhibited an exceptionally long half-life in preclinical models, which was deemed undesirable. The strong C-F bond prevented the metabolic oxidation of the phenyl ring.
-
The Solution: Metabolic Switching: Researchers replaced the fluorine atom with a methyl group. This methyl group provided a "metabolic soft spot" that could be readily oxidized by CYP2C9 to a hydroxymethyl group, and subsequently to a carboxylic acid.[1][11] These metabolites are inactive and are readily excreted.[1][11] This strategic "metabolic switch" resulted in a drug with a more favorable and predictable pharmacokinetic profile.[12]
The metabolic pathways of the fluorinated precursor and celecoxib are contrasted in the diagram below.
Conclusion and Future Outlook
Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolkit. Its ability to predictably and profoundly alter the properties of small molecules makes it a powerful lever in the optimization of drug candidates. From enhancing metabolic stability and modulating pKa to improving binding affinity and enabling novel reaction pathways, the strategic application of fluorine continues to drive innovation in drug discovery.
The future of fluorine in medicinal chemistry is bright. Advances in late-stage fluorination and the development of novel fluorinated building blocks are expanding the accessible chemical space. Furthermore, the use of ¹⁸F in positron emission tomography (PET) imaging is bridging the gap between preclinical discovery and clinical evaluation. As our understanding of the subtle interplay between fluorine and biological systems deepens, so too will our ability to rationally design the next generation of safer and more effective medicines.
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electron-donating effects of dimethyl groups in nitroaromatics
An In-Depth Technical Guide to the Electron-Donating Effects of Dimethyl Groups in Nitroaromatics
Abstract
The substitution of an aromatic ring with both electron-donating and electron-withdrawing groups creates a fascinating interplay of electronic and steric effects that profoundly dictates the molecule's physicochemical properties and reactivity. This technical guide provides a comprehensive exploration of the electron-donating effects of dimethyl groups within nitroaromatic systems. We will deconstruct the fundamental principles of inductive effects, resonance, and hyperconjugation, paying special attention to the nuanced, modern understanding of alkyl group electronics. This guide will detail the impact of these interactions on spectroscopic signatures, chemical reactivity in key transformations like nucleophilic aromatic substitution, and reduction potential. Methodologies for quantifying these effects, from classical Hammett analysis to modern computational modeling, are presented with actionable protocols for the practicing scientist. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, field-proven understanding of how to interpret and manipulate the properties of these vital chemical scaffolds.
Foundational Principles: A Modern View of Electronic Effects
The behavior of any substituted aromatic compound is governed by the manner in which substituents donate or withdraw electron density from the π-system. These effects are traditionally categorized into two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. It weakens with distance. Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) exert a negative inductive effect (-I), pulling electron density away from the ring. Traditionally, alkyl groups like methyl have been described as having a weak positive inductive effect (+I). However, significant computational data now suggest that alkyl groups are actually inductively electron-withdrawing (–I) when compared to hydrogen, a revision that challenges long-standing textbook explanations.[1][2]
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring, transmitted through the π-system. It is only operative from the ortho and para positions. The nitro group is strongly electron-withdrawing via resonance (-M), as shown by the canonical forms that place a positive charge on the ring.
-
Hyperconjugation (+H): For alkyl groups like methyl, the dominant electron-donating character comes not from induction but from hyperconjugation. This is the delocalization of electrons from the C-H σ-bonds of the alkyl group into the aromatic π-system.[3][4] This effect is mechanistically similar to a positive resonance effect (+M) and is responsible for the increased electron density at the ortho and para positions, making alkyl groups activating, ortho/para-directors in electrophilic aromatic substitutions.[5]
Caption: Dominant electronic effects of methyl and nitro substituents.
The Interplay: Dimethyl and Nitro Groups on a Single Nucleus
When dimethyl and nitro groups are present on the same aromatic ring, their combined influence is a complex sum of electronic and steric factors.
-
Electronic Synergy and Antagonism:
-
Ortho/Para Positions: When a dimethyl group is ortho or para to a nitro group, its electron-donating hyperconjugation directly counteracts the electron-withdrawing resonance of the nitro group. This push-pull mechanism significantly enhances the polarization of the molecule, leading to strong intramolecular charge-transfer (CT) characteristics.[6]
-
Meta Position: When the groups are meta to each other, the powerful resonance effect of the nitro group and the hyperconjugation of the methyl groups do not directly interact. The electronic landscape is primarily dictated by the weaker, distance-dependent inductive effects.
-
-
The Critical Role of Steric Hindrance: The size of the methyl groups, particularly when positioned ortho to the nitro group (e.g., in 2,6-dimethylnitrobenzene), introduces significant steric strain.[7][8] This steric clash can force the nitro group to twist out of the plane of the aromatic ring. This loss of planarity decouples the π-orbitals of the nitro group from the aromatic π-system, severely diminishing its electron-withdrawing resonance (-M) effect.[8] The nitro group's influence then becomes primarily inductive (-I). This steric inhibition of resonance is a key principle in controlling the electronic properties of substituted aromatics.
Caption: Influence of substituent effects on molecular properties and reactivity.
Quantifying the Impact: Experimental and Computational Methodologies
A multi-faceted approach is required to accurately characterize the electronic effects within dimethylnitroaromatics.
Hammett Linear Free-Energy Relationships
The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic influence of substituents on reaction rates (k) or equilibria relative to a reference compound (k₀).[9]
-
Substituent Constant (σ): This value is characteristic of the substituent and its position (meta or para). A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.
-
Reaction Constant (ρ): This value reflects the sensitivity of a particular reaction to electronic effects. A positive ρ indicates the reaction is accelerated by electron-withdrawing groups (i.e., a buildup of negative charge in the transition state), which is characteristic of nucleophilic aromatic substitution.[10]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect Summary |
| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing (-I, -M) |
| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating (+H > -I) |
Table 1: Hammett substituent constants for nitro and methyl groups. These values numerically confirm the opposing electronic natures of the two groups.
Spectroscopic Analysis
Spectroscopy provides a direct window into the electronic environment of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the aromatic ring are deshielded (shifted downfield to higher ppm) by the electron-withdrawing nitro group. Conversely, the electron-donating dimethyl groups cause shielding (an upfield shift to lower ppm), particularly for ortho and para protons.[5][11]
-
¹³C NMR: The trends are analogous, with the carbon atom attached to the nitro group showing a significant downfield shift.
-
-
UV-Visible (UV-Vis) Spectroscopy: Nitroaromatics exhibit characteristic absorption bands in the UV region. The presence of an electron-donating group like dimethyl, especially in conjugation (ortho or para), can create a new, lower-energy absorption band corresponding to an intramolecular charge-transfer (CT) transition.[6] This results in a bathochromic (red) shift of the maximum absorption wavelength (λ_max).[6]
| Compound | Key ¹H NMR Shift (ppm, approx.) | Key ¹³C NMR Shift (ppm, approx.) | UV-Vis λ_max (nm, approx.) |
| Nitrobenzene | H_ortho: ~8.2 | C-NO₂: ~148 | ~260 |
| Toluene | H_para: ~7.1 | C-CH₃: ~138 | ~262 |
| 2,6-Dimethylnitrobenzene | Ring H's: ~7.3 | C-NO₂: ~151 | ~275 |
Table 2: Representative spectroscopic data illustrating the combined electronic effects. Note the downfield shift of the C-NO₂ carbon and the bathochromic shift in λ_max for the substituted compound.
Computational Modeling
Modern computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for visualizing and quantifying electronic structure.[12][13]
-
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across a molecule. In a dimethylnitroaromatic, a region of high negative potential (red) will be localized on the oxygen atoms of the nitro group, while the aromatic ring will show varying levels of electron density depending on the substitution pattern.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis allows for the calculation of atomic charges, providing a quantitative measure of electron withdrawal and donation at each atomic center.[12][13]
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. Electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transition energies.[14]
Impact on Chemical Reactivity and Synthetic Strategy
The electronic perturbations caused by dimethyl groups have profound and predictable consequences for the reactivity of the nitroaromatic ring.
Decreased Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require a highly electron-poor (electrophilic) aromatic ring, a condition met by the presence of one or more strong EWGs like the nitro group.[15][16] The reaction proceeds through a negatively charged Meisenheimer complex intermediate, which is stabilized by the EWG.[16]
Mechanism:
-
Addition: A strong nucleophile attacks the carbon bearing the leaving group.
-
Stabilization: The resulting negative charge is delocalized onto the ortho and para nitro groups.
-
Elimination: The leaving group is expelled, restoring aromaticity.
The electron-donating dimethyl groups increase the electron density on the ring, which destabilizes the negative charge of the Meisenheimer intermediate.[17] This reduces the rate of SNAr . Therefore, a scientist aiming to perform an SNAr reaction would find that 4-chloro-3,5-dimethylnitrobenzene is significantly less reactive than 4-chloronitrobenzene.
Modulated Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring acts as a nucleophile. The nitro group is a strong deactivating, meta-director. The dimethyl groups are activating, ortho,para-directors. When both are present, the outcome is a competition between these directing effects.
-
The powerful activating nature of the dimethyl groups will dominate, directing incoming electrophiles to the positions ortho and para to them.
-
The substitution will preferentially occur at the position that is activated by the dimethyl groups and least deactivated by the nitro group. For example, in 3,5-dimethylnitrobenzene, nitration would be expected to occur at the 2, 4, or 6 positions, which are all ortho or para to the methyl groups.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimethylaniline via Reduction
This protocol demonstrates a common transformation where the nitroaromatic is a synthetic precursor. The reduction of the nitro group is a key step in the synthesis of many pharmaceuticals and industrial chemicals.[18]
Objective: To reduce 2,6-dimethylnitrobenzene to 2,6-dimethylaniline (2,6-xylidine).
Materials:
-
2,6-dimethylnitrobenzene
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 10 M solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, beaker
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser.
-
Reaction Mixture: Add 2,6-dimethylnitrobenzene (5.0 g) and granulated tin (12.0 g) to the flask.
-
Acid Addition: Carefully add 50 mL of concentrated HCl in portions through the condenser. The reaction is exothermic and may require cooling in an ice bath to control the rate.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for 60 minutes to ensure complete reaction. The solution should become clear.
-
Basification: Cool the flask to room temperature. Carefully add 10 M NaOH solution portion-wise with cooling until the solution is strongly basic (test with pH paper) and the tin hydroxides have redissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with water (50 mL). Dry the ether layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 2,6-dimethylaniline, which can be further purified by distillation.
Protocol 2: High-Level Workflow for DFT Analysis
Objective: To compute the electrostatic potential map and NBO charges for 3,5-dimethylnitrobenzene.
Software: Gaussian 16 or similar quantum chemistry package; GaussView 6 or similar visualization software.
Caption: A standard workflow for computational analysis of a nitroaromatic compound.
-
Structure Input: Build the 3,5-dimethylnitrobenzene molecule in a graphical interface like GaussView.
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common method is DFT with the B3LYP functional and a basis set like 6-31G(d).
-
Frequency Calculation: Run a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: Perform a single-point energy calculation using the optimized geometry. Include keywords in the input file to request NBO analysis (e.g., pop=nbo) and to generate the necessary files for visualizing the electrostatic potential.
-
Analysis: Visualize the generated cube file to display the ESP map. Parse the output file for the NBO charge summary table to obtain quantitative charge data for each atom.
Applications and Significance
The principles outlined in this guide are directly applicable in several high-stakes research areas:
-
Drug Development: Many bioactive molecules and synthetic precursors are aniline derivatives, often produced by the reduction of corresponding nitroaromatics.[18] Understanding how dimethyl groups modulate the reduction potential and reactivity of the nitroaromatic scaffold is crucial for optimizing synthetic routes and predicting metabolic pathways. The overall electronic character influences a drug candidate's lipophilicity and binding interactions with biological targets.
-
Materials Science: The "push-pull" nature of nitroaromatics substituted with donating groups is the basis for many nonlinear optical (NLO) materials and solvatochromic dyes. By tuning the strength and positioning of the dimethyl groups, scientists can precisely control the material's absorption spectrum and response to external electric fields.
-
Energetic Materials: The stability and decomposition of energetic materials like 2,4,6-trinitrotoluene (TNT) are governed by the electronic and steric effects of their substituents. While TNT itself has one methyl group, understanding the impact of additional alkyl groups provides fundamental insights into tuning the sensitivity and performance of related compounds.[7][19]
Conclusion
The electron-donating effect of dimethyl groups in nitroaromatics is a nuanced phenomenon dominated by hyperconjugation, which overrides their weaker, and likely negative, inductive effect relative to hydrogen. This donation of electron density directly opposes the withdrawing effects of the nitro group, leading to predictable and manipulable changes in the molecule's properties. When positioned ortho to the nitro group, steric hindrance can inhibit resonance, providing a powerful physical tool to modulate electronic communication. A comprehensive approach combining physical organic principles, modern spectroscopic techniques, and computational modeling allows researchers to fully characterize and exploit these interactions for applications ranging from optimizing reaction yields to designing next-generation materials and pharmaceuticals.
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Methodological & Application
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) with 1-Fluoro-3,5-dimethyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of SNAr with an Activated Fluoroarene
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] Unlike electrophilic aromatic substitution, SNAr reactions involve the displacement of a leaving group on an aromatic ring by a nucleophile. This process is highly dependent on the electronic nature of the aromatic substrate. The reaction is most efficient when the ring is "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4]
This guide focuses on 1-Fluoro-3,5-dimethyl-2-nitrobenzene , a uniquely tailored substrate for SNAr reactions. Its key attributes make it a highly predictable and versatile reagent:
-
Exceptional Activation: The nitro group (NO₂) at the ortho position provides powerful electron withdrawal through both inductive and resonance effects. This dramatically lowers the energy barrier for nucleophilic attack by stabilizing the key reaction intermediate.[3][5]
-
Superior Leaving Group: Fluorine is the most electronegative halogen, and in the context of SNAr, it is an excellent leaving group. The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine's strong inductive effect enhances the electrophilicity of the carbon it's attached to, accelerating the reaction.[4] This is contrary to SN2 reactions where iodide is the best leaving group.
-
Defined Regiochemistry: The dimethyl groups provide steric hindrance and electronic modulation, though their electron-donating nature is largely overridden by the powerful nitro activator. Their presence helps to direct reactions and can be a useful feature for building specific molecular scaffolds.
The SNAr Mechanism: A Stepwise Pathway
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism .[6] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the fluorine (the ipso-carbon). This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][4][6] The stability of this complex is paramount; the ortho-nitro group is perfectly positioned to delocalize the negative charge through resonance, significantly lowering the activation energy of this step.[3][4]
-
Elimination & Rearomatization: The aromaticity of the ring is restored as the leaving group (fluoride, F⁻) is expelled. This second step is typically fast and irreversible.
The formation of the Meisenheimer complex is often the rate-limiting step of the reaction.[6] In some cases with highly activated systems, this intermediate can be so stable that it is directly observable, often imparting a deep color (red or purple) to the reaction mixture.[7]
Caption: Figure 1: SNAr Addition-Elimination Mechanism.
Experimental Design & Optimization
Success in SNAr reactions hinges on the careful selection of reagents and conditions. The causality behind each choice is explained below.
Choice of Solvent: The Key to Reactivity
The solvent is arguably the most critical factor. Polar aprotic solvents are the standard choice for SNAr reactions.[3][7]
-
Why? Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) excel at solvating the cation (e.g., K⁺, Na⁺) associated with the nucleophile or base.[3] This leaves the anionic nucleophile "naked" and highly reactive.[7] Protic solvents (like ethanol or water) would form hydrogen bonds with the nucleophile, creating a solvent cage that drastically reduces its nucleophilicity and slows the reaction.[3][8]
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Considerations |
| DMSO | 189 | 47 | Excellent solvating power, often gives the fastest rates. Can be difficult to remove during workup. |
| DMF | 153 | 37 | Very common, good balance of solvating power and ease of removal. Can decompose to form dimethylamine.[9] |
| NMP | 202 | 32 | High boiling point, useful for less reactive nucleophiles requiring high temperatures. |
| Acetonitrile | 82 | 38 | Lower boiling point, easier to remove, but may be less effective for challenging reactions. |
Choice of Nucleophile and Base
A wide variety of nucleophiles can be employed. The choice of base depends on the pKa of the nucleophile.
-
Anionic Nucleophiles (e.g., RO⁻, RS⁻): If the nucleophile is already in its anionic form (e.g., sodium phenoxide), no additional base is needed.
-
Neutral Nucleophiles (e.g., R-OH, R₂NH, R-SH): These require a base to be deprotonated into their more potent anionic form.[7] A non-nucleophilic base is preferred to avoid competition with the primary nucleophile.
-
K₂CO₃ (Potassium Carbonate): A common, inexpensive, and moderately strong base suitable for phenols and many amines.
-
Cs₂CO₃ (Cesium Carbonate): More soluble and often more effective than K₂CO₃, particularly for less acidic phenols.
-
NaH (Sodium Hydride): A very strong, non-nucleophilic base used to fully deprotonate alcohols and phenols before adding the aryl fluoride.[7] Requires careful handling under anhydrous conditions.
-
DIPEA (Hünig's base), Et₃N (Triethylamine): Organic bases often used with amine nucleophiles to scavenge the HF produced during the reaction.
-
Temperature and Stoichiometry
-
Temperature: Most SNAr reactions with this activated substrate proceed readily at temperatures ranging from room temperature to 80-120 °C.[3] Less reactive nucleophiles may require higher temperatures. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition at elevated temperatures.
-
Stoichiometry: A slight excess of the nucleophile (1.1–1.5 equivalents) and base (1.5–2.0 equivalents for neutral nucleophiles) is typically used to drive the reaction to completion.
Detailed Experimental Protocols
Safety Note: this compound is toxic if swallowed or in contact with skin and may cause organ damage through prolonged exposure.[10][11][12] Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][13]
Protocol 1: O-Arylation with 4-Methoxyphenol
This protocol details the synthesis of 1-(4-methoxyphenoxy)-3,5-dimethyl-2-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried round-bottom flask with stir bar
-
Condenser and inert gas line (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-methoxyphenol (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl fluoride is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure aryl ether.
Protocol 2: N-Arylation with Morpholine
This protocol details the synthesis of 4-(3,5-Dimethyl-2-nitrophenyl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMSO.
-
Reagent Addition: Add morpholine (1.5 eq) followed by anhydrous K₂CO₃ (2.0 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker of cold water, which should precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove DMSO and salts.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
General Workflow & Troubleshooting
Caption: Figure 2: General Experimental Workflow and Troubleshooting Logic.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Base is too weak for the nucleophile. 3. Inappropriate solvent. | 1. Incrementally increase reaction temperature. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃).[7] 3. Switch to a more effective polar aprotic solvent like DMSO.[7] |
| Side Product Formation | 1. Reaction temperature is too high, causing decomposition. 2. The base is acting as a nucleophile. 3. Reaction with residual water. | 1. Lower the reaction temperature and increase the reaction time. 2. Use a non-nucleophilic base (e.g., NaH, DBU). 3. Ensure all reagents and solvents are anhydrous. |
| Difficult Work-up | 1. Emulsions forming during extraction. 2. Difficulty removing high-boiling solvents (DMSO, NMP). | 1. Add brine to the aqueous layer to break the emulsion.[3] 2. For DMSO/NMP, precipitate the product by pouring the reaction mixture into cold water, then collect by filtration. |
References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. PubMed Central. Available at: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Scope of the S N Ar reaction of nitromethane with fluoroarenes Isolated... ResearchGate. Available at: [Link]
-
Role of Solvent in SN. Scribd. Available at: [Link]
-
Why do polar, aprotic solvents favour SN2 pathways over SN1? Reddit. Available at: [Link]
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Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. MDPI. Available at: [Link]
-
Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. Available at: [Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. Available at: [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. Available at: [Link]
-
C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). ACS Publications. Available at: [Link]
-
Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Application Notes and Protocols: The Reaction of 1-Fluoro-3,5-dimethyl-2-nitrobenzene with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-3,5-dimethyl-2-nitrobenzene and various amine nucleophiles. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex N-aryl amines.[1] We will delve into the underlying mechanistic principles, provide detailed, field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible outcomes.
Introduction: Strategic Importance in Synthesis
The functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] The reaction of this compound with amines is a powerful method for constructing C-N bonds, leading to a diverse range of substituted anilines. The presence of a fluorine atom, a nitro group, and two methyl groups on the benzene ring creates a unique electronic environment that dictates the reactivity and regioselectivity of the substitution.
The fluorinated aromatic core is a highly sought-after motif in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3][4] The nitro group serves as a potent electron-withdrawing group, activating the ring for nucleophilic attack, and can also be a synthetic handle for further transformations.[5] The dimethyl substituents, while electron-donating, influence the steric environment around the reaction center.[2]
Mechanistic Insights: The SNAr Pathway
The reaction proceeds via a classical two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[6][7]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The amine nucleophile attacks the carbon atom bearing the fluorine atom. This is the rate-determining step of the reaction.[8][9] The attack is facilitated by the strong electron-withdrawing nitro group positioned ortho to the fluorine, which polarizes the C-F bond and makes the carbon atom highly electrophilic.[7] This leads to the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex.[2][6] The negative charge is delocalized onto the nitro group, stabilizing the intermediate.[6]
Step 2: Elimination of the Leaving Group and Rearomatization
In the second step, the fluoride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final N-substituted product.[6] Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond.[10]
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with primary and secondary amines.
Protocol 1: General Procedure for Reaction with Aliphatic and Alicyclic Amines
This protocol is suitable for a wide range of primary and secondary amines such as morpholine, piperidine, and benzylamine.[6]
Materials:
| Reagent/Solvent | Purity | Supplier (Example) |
| This compound | >98% | Sigma-Aldrich |
| Amine (e.g., morpholine) | >99% | Acros Organics |
| Potassium Carbonate (K₂CO₃), anhydrous | >99% | Fisher Scientific |
| Dimethylformamide (DMF), anhydrous | >99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | VWR |
| Brine (saturated aq. NaCl) | - | Lab prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.[6]
-
Add anhydrous potassium carbonate (2.0 eq) as a base.[6]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Aromatic Amines
Aromatic amines are generally less nucleophilic than aliphatic amines and may require more forcing conditions.
Materials:
| Reagent/Solvent | Purity | Supplier (Example) |
| This compound | >98% | Sigma-Aldrich |
| Aromatic Amine (e.g., aniline) | >99% | Alfa Aesar |
| Cesium Fluoride (CsF) or Potassium Fluoride (KF) | >99% | Oakwood Chemical |
| Dimethyl Sulfoxide (DMSO), anhydrous | >99.9% | Sigma-Aldrich |
| Isopropyl acetate | ACS grade | VWR |
| Brine (saturated aq. NaCl) | - | Lab prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Fisher Scientific |
Procedure:
-
In a flame-dried reaction vial, combine this compound (1.0 eq), the aromatic amine (1.0-1.2 eq), and cesium fluoride or potassium fluoride (2.0 eq).[11]
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M.
-
Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with an aqueous potassium carbonate solution.[11]
-
Extract the mixture with isopropyl acetate (2 x 30 mL).[11]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the SNAr reaction with this compound.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4-6 | >90 |
| Piperidine | Et₃N | DMSO | 60 | 6-8 | >85 |
| Benzylamine | K₂CO₃ | DMF | 100 | 8-12 | 75-85 |
| Aniline | CsF | DMSO | 120 | 18-24 | 60-75 |
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis and purification of N-aryl amines.
Troubleshooting and Key Considerations
-
Low Reactivity: For less nucleophilic amines, consider using a more polar aprotic solvent like DMSO or NMP, a stronger base such as CsF, and higher reaction temperatures.[12]
-
Side Reactions: In some cases, with highly basic conditions, decomposition of the solvent (e.g., DMF to dimethylamine) can lead to side products.[13] Using freshly distilled, anhydrous solvents is crucial.
-
Purification Challenges: The polarity of the N-aryl amine product will vary depending on the amine used. A careful selection of the mobile phase for column chromatography is necessary for effective separation.
-
Safety: this compound is a hazardous substance. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
The nucleophilic aromatic substitution of this compound with amine nucleophiles is a robust and versatile method for the synthesis of a wide array of N-aryl amines. A thorough understanding of the reaction mechanism and careful control of reaction parameters are key to achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
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-
Common Organic Chemistry. (n.d.). SNAr (Cl) - Aromatic Amines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Fluoro-2-nitrobenzene: A Key Intermediate in Pharmaceutical Synthesis and Fine Chemical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Nucleophilic Aromatic Substitution of 1-Fluoro-2-nitrobenzene.... Retrieved from [Link]
-
Coombs, J. R., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 19(8), 12886–12899. [Link]
-
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of aromatic nucleophilic substitution reaction between ethanolamine and fluoro-nitrobenzenes: An investigation by kinetic measurements and DFT calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between.... Retrieved from [Link]
- Cuevas-Valenzuela, G., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Mexican Chemical Society, 62(3).
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 891369. [Link]
-
National Center for Biotechnology Information. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Plater, M. J., & Harrison, T. (2010). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 34(1), 2-4.
-
ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]
- Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WORLD JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 3(9), 147-156.
- Wall, L. A., et al. (1961). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(3), 227.
-
ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation. Retrieved from [Link]
-
Liu, W., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 144(3), 1144–1151. [Link]
-
Mąkosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
-
Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(11), 1144–1150. [Link]
-
Plater, M. J., & Harrison, T. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2021(3), M1267. [Link]
- Scilimati, A., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 127-142.
-
Canadian Science Publishing. (n.d.). PREPARATION OF SOME FLUORINE-CONTAINING TRISUBSTITUTED AROMATIC HYDROXYLAMINES. Retrieved from [Link]
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Application Notes and Protocols for the Reduction of 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Introduction
The selective reduction of the nitro group in substituted nitroaromatics is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The resulting anilines are versatile intermediates, serving as critical building blocks for a diverse array of bioactive molecules and functional materials. 1-Fluoro-3,5-dimethyl-2-nitrobenzene is a valuable precursor, and its successful reduction to 2-Fluoro-4,6-dimethylaniline opens the door to novel chemical entities. This document provides detailed protocols and technical insights into various methodologies for this specific reduction, emphasizing chemoselectivity to preserve the fluorine substituent, a common challenge in the hydrogenation of halogenated nitroaromatics[1].
Challenges in Chemoselectivity
The primary challenge in the reduction of this compound lies in achieving high chemoselectivity. The C-F bond can be susceptible to hydrogenolysis under certain reductive conditions, leading to undesired defluorinated byproducts. Therefore, the choice of reducing agent and reaction conditions is paramount to ensure the integrity of the fluoro-substituent. This guide will explore several field-proven protocols that offer high selectivity for the nitro group reduction.
Protocol 1: Catalytic Transfer Hydrogenation with Palladium on Carbon and Ammonium Formate
Catalytic transfer hydrogenation (CTH) is a powerful and experimentally convenient alternative to traditional catalytic hydrogenation that uses hydrogen gas.[2] In this method, a hydrogen donor, such as ammonium formate, transfers hydrogen in situ to the substrate in the presence of a catalyst, typically palladium on carbon (Pd/C).[2][3] This method is often favored for its mild reaction conditions and excellent functional group tolerance.[3][4]
Theory and Mechanism
Ammonium formate decomposes in the presence of palladium to generate hydrogen, carbon dioxide, and ammonia.[3] The in situ generated hydrogen is then adsorbed onto the palladium surface and subsequently reduces the nitro group through a series of intermediates. The general mechanism for the reduction of a nitro group to an amine involves multiple steps, including the formation of nitroso and hydroxylamine intermediates.[5]
Caption: Catalytic transfer hydrogenation workflow.
Experimental Protocol
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (0.1 eq by weight).
-
To this suspension, add ammonium formate (4.0-5.0 eq) portion-wise at room temperature. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature or gently heat to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Fluoro-4,6-dimethylaniline.
-
Purify the product by column chromatography on silica gel if necessary.
Troubleshooting
-
Incomplete reaction: Increase the amount of ammonium formate or the reaction temperature. Ensure the Pd/C catalyst is active.
-
Defluorination: This is less common with CTH but can occur. If observed, try running the reaction at a lower temperature.
Protocol 2: Reduction with Stannous Chloride (SnCl₂)
The use of stannous chloride (tin(II) chloride) is a classical and effective method for the reduction of aromatic nitro compounds.[6][7] It is particularly useful when other reducible functional groups are present in the molecule, as it offers good chemoselectivity.[6]
Theory and Mechanism
Stannous chloride acts as a reducing agent, providing electrons for the reduction of the nitro group. The reaction is typically carried out in an acidic medium, often with concentrated hydrochloric acid, or in a polar solvent like ethanol. The tin(II) is oxidized to tin(IV) during the process. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group.
Caption: Key components in the SnCl₂ reduction of a nitroarene.
Experimental Protocol
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (optional, for acidic method)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure (in Ethanol):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the mixture and precipitate the tin salts.
-
Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
-
Purify by column chromatography if necessary.
Troubleshooting
-
Formation of a thick precipitate: This is common due to the formation of tin salts. Ensure thorough washing of the precipitate to recover all the product.
-
Incomplete reaction: Increase the amount of SnCl₂·2H₂O or the reaction time. The addition of a small amount of concentrated HCl can sometimes accelerate the reaction, but care must be taken to avoid potential side reactions.
Protocol 3: Reduction with Iron in Acidic Medium (Béchamp Reduction)
The reduction of nitroarenes using iron metal in the presence of an acid, commonly known as the Béchamp reduction, is one of the oldest and most cost-effective methods.[8][9] It is widely used in industrial processes due to the low cost of iron.
Theory and Mechanism
In this reaction, iron metal acts as the reducing agent, and an acid (often hydrochloric acid or acetic acid) serves as a proton source and to activate the iron surface. The iron is oxidized from Fe(0) to Fe(II) or Fe(III). A key advantage of using Fe/HCl is that the initially formed FeCl₂ can be hydrolyzed, regenerating some of the acid, which means only a catalytic amount of acid is needed to initiate the reaction.[8]
Caption: General workflow for the Béchamp reduction.
Experimental Protocol
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)
-
Standard laboratory glassware
Procedure (with NH₄Cl):
-
In a round-bottom flask, prepare a mixture of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1).
-
Add iron powder (5.0-10.0 eq) and ammonium chloride (5.0-10.0 eq).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter it through Celite while hot to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography if needed.
Troubleshooting
-
Reaction stalls: Ensure vigorous stirring to maintain good contact between the reactants. The quality of the iron powder can also affect the reaction rate.
-
Difficult filtration: The iron oxide sludge can make filtration slow. Filtering the reaction mixture while it is still hot can help.
Comparison of Methods
| Feature | Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄) | Stannous Chloride (SnCl₂) | Iron/Acid (Béchamp Reduction) |
| Chemoselectivity | Generally high, good for halogenated compounds.[4] | High, tolerates many functional groups.[6] | Good, generally does not affect aryl halides. |
| Reaction Conditions | Mild (room temperature to moderate heating).[10] | Mild to moderate heating. | Requires heating (reflux). |
| Work-up | Simple filtration to remove catalyst. | Can be tedious due to tin salt precipitation. | Filtration of iron sludge can be challenging. |
| Cost | Catalyst can be expensive, but used in catalytic amounts. | Moderately priced. | Very cost-effective.[11] |
| Safety | Avoids the use of flammable H₂ gas. | Reagents are relatively safe to handle. | Exothermic reaction, requires care on a large scale. |
| Environmental | Palladium is a heavy metal. | Tin is a heavy metal, creating waste. | Iron is environmentally benign. |
Conclusion
The reduction of this compound to 2-Fluoro-4,6-dimethylaniline can be achieved through several reliable methods. The choice of protocol depends on factors such as the scale of the reaction, cost considerations, and the available laboratory equipment. For laboratory-scale synthesis where high purity and mild conditions are desired, Catalytic Transfer Hydrogenation is often the preferred method. For a cost-effective and robust procedure, especially on a larger scale, the Béchamp Reduction with iron is a viable option, provided the work-up can be managed. The Stannous Chloride method offers a good balance of reactivity and chemoselectivity and is a valuable tool in the synthetic chemist's arsenal.
References
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]
-
Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications. [Link]
-
Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Nature Communications. [Link]
-
Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Organic Preparations and Procedures International. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Journal of Chemical Research. [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. [Link]
-
Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]
-
Nitro Reduction - Common Conditions. Common Organic Chemistry. [Link]
-
Reduction of nitrobenzene using fe and hcl is preferred over sn and hcl. why. Brainly.in. [Link]
-
Reduction of Nitroarenes with SnCl 2 in TBAB. ResearchGate. [Link]
-
Reduction of nitrobenzene. YouTube. [Link]
-
Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. [Link]
-
The reduction reaction of 1-fluoro 2-nitrobenzene. ResearchGate. [Link]
-
Preference for tin or iron in the reduction of nitrobenzene. Chemistry Stack Exchange. [Link]
-
Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate. [Link]
-
Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. brainly.in [brainly.in]
- 9. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Leveraging 1-Fluoro-3,5-dimethyl-2-nitrobenzene in Advanced Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides an in-depth technical guide on the strategic application of 1-Fluoro-3,5-dimethyl-2-nitrobenzene as a versatile building block for the synthesis of high-value heterocyclic compounds. We will move beyond simple procedural lists to explore the mechanistic rationale, experimental nuances, and practical protocols that ensure reproducible and high-yield outcomes.
Introduction: The Unique Reactivity Profile of this compound
This compound (CAS 315-13-9) is a highly functionalized aromatic compound whose utility in heterocyclic synthesis stems from a unique convergence of electronic and steric properties.[1][2] Its structure, featuring a fluorine atom activated by a proximate nitro group and flanked by two methyl groups, makes it an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Electronic Activation: The potent electron-withdrawing nature of the nitro (-NO₂) group, positioned ortho to the fluorine, significantly polarizes the C-F bond and stabilizes the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack. This activation is critical for the reaction to proceed under mild conditions.[3]
-
Leaving Group Efficacy: Fluorine is the most electronegative halogen, and its small atomic size results in a highly polarized but strong C-F bond. In the context of SNAr, where bond breaking is not the rate-determining step, fluorine's ability to stabilize the transition state via induction makes it an excellent leaving group, often superior to other halogens.
-
Steric Influence: The two methyl groups at the 3- and 5-positions provide steric hindrance. While this might slightly modulate the rate of nucleophilic attack, it primarily serves to direct subsequent reactions and can influence the conformational properties of the final heterocyclic products.
These characteristics make this compound a preferred starting material for constructing complex molecular scaffolds, particularly those found in medicinally relevant compounds like benzimidazoles and phenothiazines.[4][5]
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway through which this compound reacts is the SNAr mechanism. This is a two-step addition-elimination process that is distinct from SN1 and SN2 reactions.[6]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom. This is the rate-determining step. The attack forms a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.[3]
Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored through the rapid elimination of the fluoride ion, yielding the substituted product.
Caption: The two-step addition-elimination SNAr pathway.
Application I: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a cornerstone heterocyclic motif in medicinal chemistry, found in drugs used as antifungal agents, anti-ulcer treatments, and anti-cancer agents.[4] The synthesis using this compound proceeds via a reliable two-stage process: an initial SNAr reaction followed by reductive cyclization.
Synthetic Pathway
The pathway involves the reaction of this compound with a substituted o-phenylenediamine. The more nucleophilic amino group of the diamine attacks the activated aryl fluoride. The resulting intermediate is then subjected to reduction (e.g., using SnCl₂ or catalytic hydrogenation), which reduces the nitro group to an amine. This newly formed amine undergoes spontaneous intramolecular cyclization with the adjacent secondary amine, eliminating a molecule of water to form the stable benzimidazole ring.
Caption: Workflow for the synthesis of benzimidazoles.
Protocol 1: Synthesis of 4,6-Dimethyl-1-phenyl-1H-benzo[d]imidazole
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
Procedure:
Part A: SNAr Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Add anhydrous DMF to dissolve the reagents (approx. 0.2 M concentration).
-
Add o-phenylenediamine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:EtOAc).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(2,4-dimethyl-6-nitrophenyl)-benzene-1,2-diamine, which can be used in the next step without further purification.
Part B: Reductive Cyclization
-
Dissolve the crude intermediate from Part A in ethanol or concentrated HCl.
-
Cool the solution in an ice bath to 0 °C.
-
Add SnCl₂·2H₂O (5.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours.
-
Basify the reaction mixture carefully with a saturated NaHCO₃ solution until pH > 8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure benzimidazole derivative.
| Nucleophile | Product | Typical Yield (%) |
| o-Phenylenediamine | 4,6-Dimethyl-1-phenyl-1H-benzo[d]imidazole | 75-85% |
| 4-Methyl-1,2-phenylenediamine | 4,6,x-Trimethyl-1-phenyl-1H-benzo[d]imidazole | 70-80% |
| 4-Chloro-1,2-phenylenediamine | x-Chloro-4,6-dimethyl-1-phenyl-1H-benzo[d]imidazole | 65-75% |
| Yields are representative and may vary based on specific reaction conditions and scale. |
Application II: Synthesis of Substituted Phenothiazines
Phenothiazines are a class of tricyclic heterocyclic compounds with significant applications in pharmacology, particularly as antipsychotic and antihistaminic agents.[5][7] The synthesis often involves the reaction of an activated aryl halide with a 2-aminothiophenol derivative.
Synthetic Pathway
The reaction begins with an SNAr condensation between this compound and a 2-aminothiophenol in the presence of a base (e.g., KOH or NaH). The thiolate anion, being a soft and potent nucleophile, readily displaces the fluoride. The resulting diphenyl sulfide intermediate then undergoes an intramolecular cyclization, often via a Smiles rearrangement, to form the phenothiazine core.[8] The nitro group can then be further functionalized if desired.
Caption: Workflow for the synthesis of phenothiazines.
Protocol 2: Synthesis of 1,3-Dimethyl-4-nitrophenothiazine
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.05 eq)
-
Potassium Hydroxide (KOH) (1.1 eq)
-
Ethanol (absolute)
-
Hydrochloric Acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve KOH (1.1 eq) in absolute ethanol.
-
Add 2-aminothiophenol (1.05 eq) to the basic solution and stir for 15 minutes at room temperature to form the potassium thiophenolate salt.
-
Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into cold water.
-
Acidify the solution with 1 M HCl to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1,3-dimethyl-4-nitrophenothiazine.
Safety and Handling
-
This compound: This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: DMF is a reproductive toxin. Anhydrous solvents are flammable. Handle with care.
-
Reagents: Strong bases like KOH and NaH are corrosive. SnCl₂ and concentrated HCl are corrosive and toxic. Handle all reagents with appropriate caution and PPE.
References
- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing.
- Note A green synthesis of benzimidazoles. (n.d.). Indian Journal of Chemistry.
- This compound, 98%. (n.d.). Guidechem.
- Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier.
- 1-Fluoro-4,5-dimethyl-2-nitrobenzene | 915944-24-0. (n.d.). Benchchem.
- Synthesis and Evaluation of Phenothiazine Derivatives. (2020). ResearchGate.
- Synthesis and Structure of Novel Phenothiazine Derivatives. (n.d.). PubMed Central.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). Benchchem.
- This compound. (n.d.). Advanced ChemBlocks.
- Synthesis of 1- and 3-methyl phenothiazines. (2000). ResearchGate.
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- 1. Page loading... [guidechem.com]
- 2. This compound 95% | CAS: 315-13-9 | AChemBlock [achemblock.com]
- 3. 1-Fluoro-4,5-dimethyl-2-nitrobenzene | 915944-24-0 | Benchchem [benchchem.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 1-Fluoro-3,5-dimethyl-2-nitrobenzene as a Versatile Intermediate for Active Pharmaceutical Ingredients
Introduction: In the landscape of modern medicinal chemistry, the strategic design and synthesis of active pharmaceutical ingredients (APIs) rely heavily on the availability of versatile and reactive chemical building blocks. 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS 315-13-9) has emerged as a significant intermediate, offering a unique combination of functional groups that facilitate its incorporation into complex molecular architectures. This technical guide provides a comprehensive overview of the applications and protocols involving this compound, with a specific focus on its role in the synthesis of the tyrosine kinase inhibitor, Dasatinib.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in multi-step synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 315-13-9 | [1] |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 175-176 °C | [1] |
| Melting Point | -5 °C | [1] |
| Density | 1.23 g/cm³ | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [1] |
Caption: Chemical structure of this compound.
Application as a Precursor in the Synthesis of Dasatinib
This compound serves as a strategic starting material in the synthesis of a key intermediate for Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][3] The synthetic pathway leverages the reactivity of the nitro and fluoro groups through a series of transformations.
The overall synthetic workflow from this compound to the Dasatinib intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is depicted below.
Caption: Synthetic workflow to a key Dasatinib intermediate.
Step 1: Reduction of this compound
The initial step involves the selective reduction of the nitro group to an amine. This transformation is crucial as the resulting amino group is a key functionality for subsequent reactions.
Protocol: Catalytic Hydrogenation
This protocol is adapted from established methods for the reduction of nitroarenes.[1]
-
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
-
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask equipped with a balloon of hydrogen
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
In a suitable reaction flask, dissolve this compound in ethanol.
-
Carefully add 5% Pd/C catalyst to the solution. The amount of catalyst can typically range from 1 to 10 mol% relative to the substrate.
-
Purge the reaction vessel with an inert gas to remove air.
-
Introduce hydrogen gas to the system (either by pressurizing the hydrogenation apparatus or by using a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction (disappearance of the starting material), purge the vessel again with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-2,6-dimethylaniline. The product can be further purified by distillation or chromatography if necessary.
-
-
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.
-
Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.
-
Hydrogen Source: Pressurized hydrogen or a hydrogen balloon provides the necessary reducing agent for the reaction.
-
Inert Atmosphere: Purging with an inert gas is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and air.
-
Step 2: Reductive Defluorination of 4-Fluoro-2,6-dimethylaniline
The removal of the fluorine atom is a key step to arrive at the 2,6-dimethylaniline core. This can be achieved through catalytic hydrodefluorination.
Protocol: Catalytic Hydrodefluorination
-
Materials:
-
4-Fluoro-2,6-dimethylaniline
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
-
Equipment:
-
Autoclave or a high-pressure hydrogenation reactor
-
Reaction vessel
-
Magnetic or mechanical stirrer
-
Filtration apparatus
-
-
Procedure:
-
To a high-pressure reactor, add 4-fluoro-2,6-dimethylaniline, methanol or ethanol, and a catalytic amount of Pd/C.
-
Add a stoichiometric amount of a base such as NaOH or KOH.
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions may vary).
-
Heat the reaction mixture to a temperature between 50-100 °C and stir vigorously.
-
Monitor the reaction progress by GC or LC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Neutralize the filtrate with an acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dimethylaniline.
-
-
Causality of Experimental Choices:
-
Catalyst and Hydrogen: Pd/C in the presence of hydrogen is effective for the reductive cleavage of carbon-fluorine bonds in activated aromatic systems.
-
Base: The presence of a base is often crucial to neutralize the hydrofluoric acid (HF) formed during the reaction, which can otherwise poison the catalyst and lead to side reactions.
-
Elevated Temperature and Pressure: These conditions are typically required to overcome the high bond energy of the C-F bond.
-
Step 3: Chlorination of 2,6-Dimethylaniline
The introduction of a chlorine atom at the 2-position of the aniline is a regioselective electrophilic aromatic substitution.
Protocol: Chlorination with N-Chlorosuccinimide (NCS)
This protocol is based on established methods for the chlorination of anilines.[4]
-
Materials:
-
2,6-Dimethylaniline
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or other suitable aprotic solvent
-
Inert gas (e.g., Nitrogen or Argon)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel (optional)
-
Standard work-up glassware
-
-
Procedure:
-
Dissolve 2,6-dimethylaniline in acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide in acetonitrile to the cooled aniline solution. The addition can be done portion-wise as a solid or via a dropping funnel.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-chloro-6-methylaniline.
-
-
Causality of Experimental Choices:
-
Chlorinating Agent: N-Chlorosuccinimide is a mild and selective chlorinating agent for electron-rich aromatic compounds like anilines, often leading to cleaner reactions compared to using chlorine gas.
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of reaction.
-
Low Temperature: Performing the addition at low temperature helps to control the exothermicity of the reaction and can improve selectivity.
-
Step 4: Amidation with a Thiazole Derivative
The final step in the synthesis of the key intermediate involves the formation of an amide bond between 2-chloro-6-methylaniline and a suitably activated thiazole carboxylic acid derivative.
Protocol: Amide Coupling
This protocol is derived from patent literature describing the synthesis of Dasatinib.[5]
-
Materials:
-
2-Chloro-6-methylaniline
-
2-Aminothiazole-5-carboxylic acid
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Inert gas (e.g., Nitrogen or Argon)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification glassware
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-aminothiazole-5-carboxylic acid in anhydrous DMF.
-
Add the coupling agent (e.g., HATU) and the organic base (e.g., DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add 2-chloro-6-methylaniline to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Once the reaction is complete, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide can be further purified by recrystallization or column chromatography.
-
-
Causality of Experimental Choices:
-
Coupling Agents: Reagents like HATU are highly efficient for the formation of amide bonds, especially when one of the coupling partners is a less reactive aniline. They work by activating the carboxylic acid to form a highly reactive species that is readily attacked by the amine.
-
Base: An organic base is required to neutralize the acidic byproducts of the coupling reaction and to ensure the aniline is in its free base form for nucleophilic attack.
-
Anhydrous Solvent: Anhydrous conditions are necessary to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.
-
Mechanism of Action of Dasatinib: A Tyrosine Kinase Inhibitor
Dasatinib is a potent inhibitor of multiple tyrosine kinases, with its primary targets being BCR-ABL and the SRC family of kinases.[2][3] In Philadelphia chromosome-positive leukemias, the BCR-ABL fusion gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[3][6]
Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain.[7] Unlike some other tyrosine kinase inhibitors that only bind to the inactive conformation of the kinase, Dasatinib can bind to both the active and inactive conformations of the ABL kinase.[7] This broader binding profile contributes to its high potency and its ability to inhibit many of the BCR-ABL mutations that confer resistance to other therapies.[8]
Caption: Mechanism of action of Dasatinib as a BCR-ABL inhibitor.
By blocking the ATP binding site, Dasatinib prevents the phosphorylation of downstream substrate proteins, thereby inhibiting the signaling pathways that lead to leukemic cell proliferation and promoting apoptosis.[6]
Conclusion
This compound is a valuable and versatile chemical intermediate with direct applications in the synthesis of complex APIs like Dasatinib. Its unique substitution pattern allows for a series of controlled chemical transformations, including nitro group reduction, defluorination, chlorination, and amidation. The protocols and mechanistic insights provided in this guide are intended to assist researchers and drug development professionals in harnessing the synthetic potential of this important building block.
References
- Chemical process for forming 2,6-dimethylaniline.
-
CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. aircc. [Link]
-
Dasatinib. Proteopedia. [Link]
-
Dasatinib. Wikipedia. [Link]
-
Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. PMC. [Link]
- Process for the preparation of 4-chloro-2,6-dialkylanilines.
-
Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Queen's University Belfast. [Link]
-
Synthesis of 2,6-dimethylaniline. PrepChem.com. [Link]
-
Reduction of 1,3-dimethyl-2-nitrobenzene to 2,6-dimethylaniline. [Link]
-
What is the mechanism of Dasatinib? Patsnap Synapse. [Link]
-
Dasatinib: A Tyrosine Kinase Inhibitor for the Treatment of Chronic Myelogenous Leukemia and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia. PubMed. [Link]
- Preparation method of 2-chloro-6-methylaniline.
-
Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Eureka | Patsnap. [Link]
-
Dasatinib in chronic myeloid leukemia: a review. PMC. [Link]
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. BU CyberSec Lab. [Link]
-
1,2-Dimethyl-3-nitrobenzene. PubChem. [Link]
-
Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Taylor & Francis. [Link]
-
Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]
-
2,6-Dimethylaniline. PubChem. [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Preparation method of lidocaine.
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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- 5. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
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- 7. Dasatinib - Proteopedia, life in 3D [proteopedia.org]
- 8. stemcell.com [stemcell.com]
Application Notes and Protocols for the Catalylic Hydrogenation of 1-Fluoro-3,5-dimethyl-2-nitrobenzene using Pd/C
Introduction: The Strategic Importance of 3,5-Dimethyl-2-fluoroaniline
The selective reduction of 1-Fluoro-3,5-dimethyl-2-nitrobenzene to its corresponding aniline, 3,5-dimethyl-2-fluoroaniline, is a critical transformation in the synthesis of a wide array of high-value chemical entities. This particular fluoroaniline serves as a key building block in the development of novel pharmaceuticals, advanced agrochemicals, and specialized polymers. The presence and relative positioning of the fluoro and dimethyl functionalities on the aniline ring offer unique electronic and steric properties, making it a sought-after intermediate for introducing specific pharmacophores and toxophores in drug discovery and development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of this compound utilizing a palladium on carbon (Pd/C) catalyst. The protocols and insights presented herein are grounded in established principles of catalytic hydrogenation, tailored to address the specific challenges and considerations posed by this substituted nitroarene.
Theoretical Framework: Unraveling the Mechanism of Pd/C-Catalyzed Nitroarene Reduction
Catalytic hydrogenation of nitroarenes is a cornerstone of organic synthesis, and palladium on carbon is often the catalyst of choice for this transformation due to its high activity, selectivity, and ease of handling.[1] The reaction proceeds on the surface of the palladium catalyst, where molecular hydrogen is adsorbed and dissociated into reactive hydrogen atoms.
The generally accepted mechanism for the reduction of a nitro group on a palladium surface involves a series of stepwise additions of these hydrogen atoms, leading to various intermediates before the final amine is formed. While the exact pathway can be influenced by reaction conditions, a plausible sequence for the reduction of this compound is as follows:
-
Adsorption: Both the nitroarene and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Dissociation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming highly reactive palladium-hydride species.
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).
-
Desorption: The final product, 3,5-dimethyl-2-fluoroaniline, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
It is noteworthy that the electronic and steric effects of the substituents on the aromatic ring can influence the rate of hydrogenation. In the case of this compound, the electron-donating methyl groups may enhance the electron density of the nitro group, potentially affecting its interaction with the catalyst surface.[2] Conversely, the steric hindrance from the ortho-fluoro and meta-dimethyl groups could also play a role in the molecule's orientation on the catalyst surface.
A potential side reaction of concern is hydrodefluorination, the cleavage of the C-F bond. While the C-F bond is generally robust, under certain hydrogenation conditions, particularly with prolonged reaction times or elevated temperatures, this undesired reaction can occur.[3] The selection of appropriate reaction parameters is therefore crucial to ensure the chemoselective reduction of the nitro group while preserving the fluoro substituent.
Experimental Protocol: A Step-by-Step Guide to the Hydrogenation of this compound
This protocol provides a detailed methodology for the catalytic hydrogenation of this compound. It is intended as a starting point, and optimization may be required to achieve desired outcomes for specific applications.
Materials and Equipment
| Reagents | Equipment |
| This compound | Hydrogenation apparatus (e.g., Parr shaker or similar) |
| Palladium on carbon (5% or 10% Pd, wet) | Round-bottom flask |
| Methanol (or Ethanol, Ethyl Acetate) | Magnetic stirrer and stir bar |
| Hydrogen gas (high purity) | Inert gas supply (Nitrogen or Argon) |
| Celite® or other filter aid | Buchner funnel and filter paper |
| Sodium sulfate (anhydrous) | Rotary evaporator |
Safety Precautions: A Self-Validating System for Hazard Mitigation
-
Pyrophoric Catalyst: Palladium on carbon, especially when dry and saturated with hydrogen, is pyrophoric and can ignite spontaneously upon exposure to air.[4] Always handle the catalyst in a well-ventilated fume hood and keep it wet with solvent.
-
Flammable Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the reaction is carried out in a properly functioning hydrogenation apparatus, and all connections are leak-proof.
-
Inert Atmosphere: Before introducing hydrogen, the reaction vessel must be thoroughly purged with an inert gas (nitrogen or argon) to remove all oxygen.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Detailed Experimental Workflow
The following workflow outlines the key steps for the successful hydrogenation of this compound.
Step-by-Step Procedure:
-
Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate (approximately 10-20 mL per gram of substrate).
-
-
Catalyst Addition:
-
Under a gentle stream of nitrogen or argon, carefully add 5% or 10% palladium on carbon (1-5 mol% Pd, wet) to the reaction mixture.
-
-
System Purge:
-
Securely attach the flask to the hydrogenation apparatus.
-
Evacuate the system and backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
-
Hydrogenation:
-
Evacuate the system one final time and introduce hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi). For more challenging reductions, higher pressures may be necessary.[2]
-
Begin vigorous stirring and maintain the reaction at room temperature or gently heat to 30-50°C if the reaction is sluggish.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by observing hydrogen uptake and/or by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen or argon for at least 15 minutes.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry. Immediately quench the filter cake with water and dispose of it in a designated waste container.
-
Rinse the filter cake with a small amount of the reaction solvent. .
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude 3,5-dimethyl-2-fluoroaniline can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by distillation under reduced pressure.[5]
-
Process Optimization and Troubleshooting
| Challenge | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficient catalyst loading, low hydrogen pressure, low temperature, or catalyst poisoning. | Increase catalyst loading, hydrogen pressure, or reaction temperature. Ensure high-purity reagents and solvents. |
| Dehalogenation | High temperature, prolonged reaction time, or highly active catalyst. | Reduce reaction temperature and time. Consider a less active catalyst or add a dehalogenation inhibitor.[6] |
| Side Product Formation | Over-reduction or side reactions of intermediates. | Optimize reaction conditions to favor the desired product. Monitor the reaction closely and stop it once the starting material is consumed. |
| Catalyst Deactivation | Impurities in the starting material or solvent, or sintering of the catalyst at high temperatures. | Use purified starting materials and solvents. Avoid excessive reaction temperatures. |
Characterization of 3,5-Dimethyl-2-fluoroaniline
The identity and purity of the synthesized 3,5-dimethyl-2-fluoroaniline can be confirmed using a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the amine protons, and the methyl protons with appropriate chemical shifts and coupling constants. The aromatic region will show characteristic splitting patterns due to the fluorine and methyl substituents. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JC-F). Signals for the two methyl carbons will also be present. |
| GC-MS | A single major peak corresponding to the molecular weight of 3,5-dimethyl-2-fluoroaniline (139.18 g/mol ). The fragmentation pattern will be characteristic of the compound's structure. |
| HPLC | A single major peak indicating the purity of the compound. |
Conclusion
The catalytic hydrogenation of this compound using Pd/C is a robust and efficient method for the synthesis of the valuable intermediate, 3,5-dimethyl-2-fluoroaniline. By understanding the underlying reaction mechanism, adhering to strict safety protocols, and employing systematic optimization strategies, researchers can achieve high yields and purity of the desired product. The detailed protocol and troubleshooting guide provided in these application notes serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling the successful implementation of this important synthetic transformation.
References
- Reyes, P., et al. "Kinetic study of liquid-phase hydrogenation of citral over Ir/TiO2 catalysts.
- U.S. Patent 5,294,742, "Process for preparing 3,5-difluoroaniline," issued March 15, 1994.
- Fox, G. J., et al. "Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)." Organic Syntheses Procedure.
- Bauer, C. F., and C. L. Grant. "Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS." Shimadzu.
- U.S.
- "Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Compar
- "Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool." Agilent, 2011.
- "3,5-Difluoroaniline(372-39-4) 13C NMR spectrum." ChemicalBook.
- "CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION." aircc.
- "Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination
- "Full article: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundw
- "Nitro Reduction - Common Conditions." Organic Chemistry Portal.
- "Pyrophoric Handling Procedure." Carnegie Mellon University.
- "Safe Handling of Pyrophoric Chemicals." Central Washington University.
- "Step B: Preparation of 3,5-dimethyl-4-fluoroaniline." PrepChem.com.
- "Synthetic Advantages of Defluorinative C–F Bond Functionaliz
- "A Qualitative Numerical Study on Catalytic Hydrogenation of Nitrobenzene in Gas-Liquid Taylor Flow with Detailed Reaction Mechanism." MDPI, 2020.
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- "5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum." ChemicalBook.
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- "Cataytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine.
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- "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- "CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google P
- "electrophilic substitution in methylbenzene and nitrobenzene." Chemguide.
- "Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure." Nanoscale Advances (RSC Publishing).
- "Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst.
- "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Request PDF.
- "Influence of interaction between a substituent and the benzene ring on the hydrogenation rate of nitrobenzene and its partial reduction products | Request PDF.
- "Influence of the halogen-substituent pattern of fluoronitrobenzenes on their biotransformation and capacity to induce methemoglobinemia." PubMed.
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- "Pd/NHC catalyzed reduction and coupling of nitroarematcis for the synthesis of diarylamines." RSC Publishing, 2024.
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- "Selective Hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC c
- "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
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Application Notes and Protocols: The Strategic Use of Fluorinated Nitroaromatics in Modern Drug Discovery
Introduction: A Synergy of Functionality
In the landscape of modern medicinal chemistry, the strategic combination of distinct functional groups is a cornerstone of rational drug design. Among the vast arsenal of chemical motifs, fluorinated nitroaromatics represent a particularly powerful and versatile class of compounds. This guide delves into the applications of these molecules, exploring how the unique interplay between the nitro group and fluorine atoms provides innovative solutions to challenges in drug discovery.
The incorporation of fluorine into a drug candidate can profoundly alter its physicochemical and biological properties.[1][2][3][4] Due to its high electronegativity and small size, fluorine can enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to target proteins.[5] On the other hand, the nitro group is a potent electron-withdrawing moiety that serves two primary roles: it can act as a bio-reductive "trigger," enabling selective drug activation, and it can activate an aromatic ring for chemical reactions, such as nucleophilic aromatic substitution (SNAr).[6][7][8][9]
This document provides researchers, scientists, and drug development professionals with a detailed overview of the key applications of fluorinated nitroaromatics, complete with mechanistic insights and actionable experimental protocols.
PART 1: The Chemistry and Properties of Fluorinated Nitroaromatics
Synthetic Strategies
The preparation of fluorinated nitroaromatic compounds typically relies on established synthetic methodologies. The two most common approaches are the direct nitration of a fluorinated aromatic precursor and the nucleophilic aromatic substitution (SNAr) to introduce either the fluorine or the nitro functionality.
-
Aromatic Nitration: This method involves treating a fluoroaromatic compound with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. The fluorine atoms on the ring influence the regioselectivity of the nitration.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating the displacement of a leaving group (like a halogen) by a fluoride source (e.g., KF). Conversely, a highly fluorinated ring can be sufficiently electron-deficient to allow for substitution by a nitrite salt.[8]
Protocol 1: General Procedure for Synthesis of 1-Fluoro-2,4-dinitrobenzene via SNAr
This protocol describes a common laboratory-scale synthesis where the nitro groups activate the ring for nucleophilic substitution of a chlorine atom with fluoride.
Objective: To synthesize 1-fluoro-2,4-dinitrobenzene from 1-chloro-2,4-dinitrobenzene.
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Anhydrous potassium fluoride (KF), spray-dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add 1-chloro-2,4-dinitrobenzene (1.0 eq) and spray-dried potassium fluoride (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The high temperature is necessary to overcome the activation energy for the SNAr reaction. DMF is an excellent polar aprotic solvent that helps to solubilize the KF salt and promote the nucleophilic attack of the fluoride ion.
-
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then pour it into an ice-water mixture.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Causality Note: The washes remove residual DMF and any acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to obtain the pure 1-fluoro-2,4-dinitrobenzene.
Impact on Physicochemical Properties
The combination of fluorine and a nitro group provides a powerful toolkit for fine-tuning the properties of a drug candidate.
| Property | Effect of Fluorine Substitution | Effect of Nitro Group | Rationale |
| Lipophilicity (LogP) | Generally increases LogP (for Ar-F).[2][10] | Increases LogP. | Fluorine is hydrophobic. The nitro group is polar but its overall contribution often increases lipophilicity in an aromatic context. |
| Metabolic Stability | Often increases by blocking sites of oxidative metabolism (C-H to C-F).[2][5] | Can be a site of metabolic reduction. | The C-F bond is significantly stronger than the C-H bond. The nitro group is readily reduced by nitroreductase enzymes.[6] |
| Acidity/Basicity (pKa) | Lowers the pKa of nearby acidic protons or the pKb of nearby basic groups.[10] | Strong electron-withdrawing effect significantly lowers the pKa of adjacent groups. | Both are strongly electron-withdrawing via induction (F) and resonance/induction (NO₂), stabilizing the conjugate base. |
| Aromatic Ring Electronics | Strongly deactivating via induction. | Very strongly deactivating via induction and resonance. | Both groups pull electron density from the ring, making it electron-poor and susceptible to nucleophilic attack.[6][8] |
PART 2: Key Applications in Drug Discovery
Application A: Bio-reductive Prodrugs for Targeted Therapy
A cornerstone application of nitroaromatics is in the design of bio-reductive prodrugs. These are inactive molecules that are selectively converted to their active, cytotoxic form under specific biological conditions.[11]
Mechanism of Action: The nitro group can be reduced by a series of one- or two-electron transfer steps, primarily by flavoenzymes known as nitroreductases.[6][12] This process is highly efficient in low-oxygen (hypoxic) environments found in solid tumors or in specific anaerobic bacteria and protozoa that possess unique nitroreductases not found in mammals.[6][13][14] The reduction generates highly reactive intermediates, such as the nitroso and hydroxylamine species, which can covalently modify and damage cellular macromolecules like DNA and proteins, leading to cell death.[7][15]
-
One-Electron Reduction: This pathway forms a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide radicals, leading to oxidative stress.[6][15]
-
Two-Electron Reduction: Oxygen-insensitive (Type I) nitroreductases bypass the radical intermediate, directly forming the nitroso species. This is often the desired pathway for selective toxicity in anaerobic organisms.[7]
Caption: Bio-reductive activation pathways for nitroaromatic drugs.
Case Study: Benznidazole Benznidazole is a nitroimidazole drug used to treat Chagas disease, caused by the protozoan Trypanosoma cruzi. The parasite possesses an oxygen-insensitive Type I nitroreductase that is absent in its mammalian host.[6][16] This enzyme efficiently reduces benznidazole to cytotoxic metabolites that kill the parasite, providing a clear example of selective toxicity driven by bio-activation.[16]
Application B: Covalent Inhibitors via SNAr
The electron-deficient nature of fluorinated nitroaromatic rings makes them excellent electrophiles for targeted covalent inhibition.
Mechanism of Action: A strategically placed fluorine atom on a nitro-activated ring can serve as an excellent leaving group in an SNAr reaction. If the molecule is designed to bind to a specific protein target, a nucleophilic amino acid residue (typically cysteine) in the binding pocket can attack the carbon atom bearing the fluorine, displacing it and forming a permanent covalent bond between the inhibitor and the protein. This irreversibly deactivates the protein.
Caption: Workflow for targeted covalent inhibition via SNAr.
Application C: Probes for ¹⁹F-NMR Fragment Screening
The fluorine atom provides a unique spectroscopic handle for biophysical studies, particularly Nuclear Magnetic Resonance (NMR).
Principle of ¹⁹F-NMR Screening: Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying small, low-affinity "fragments" that can be optimized into potent leads.[17][18] ¹⁹F-NMR is exceptionally well-suited for this task.[19][20]
-
No Background Signal: The ¹⁹F nucleus is 100% abundant and highly sensitive, but fluorine is absent from biological macromolecules, meaning there are no interfering background signals from the protein or buffer.[17][20]
-
Sensitive to Environment: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local chemical environment.[18][21] When a fluorine-containing fragment binds to a protein, the change in its environment causes a detectable shift in its NMR signal.[20]
This allows for the rapid screening of mixtures of fluorinated fragments to identify binders, assess relative affinities, and even perform competition experiments to validate hits.[17]
Sources
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Application Notes and Protocols for the Synthesis of Aniline Derivatives from 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Introduction: The Strategic Importance of Substituted Anilines
Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1][2] Their prevalence in pharmaceuticals stems from their ability to serve as versatile intermediates for a vast array of more complex molecular architectures.[1][2] Specifically, substituted 2-nitroanilines are crucial precursors for various therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs.[3][4] The strategic introduction of substituents onto the aniline core allows for the fine-tuning of a molecule's physicochemical properties, thereby optimizing its pharmacokinetic and pharmacodynamic profiles.[2][5]
1-Fluoro-3,5-dimethyl-2-nitrobenzene is a particularly valuable starting material for the synthesis of a diverse library of aniline derivatives.[6] The fluorine atom, activated by the strongly electron-withdrawing nitro group positioned ortho to it, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[7][8] This heightened reactivity allows for the facile introduction of a wide range of nucleophiles, including primary and secondary amines, to generate a library of N-substituted 3,5-dimethyl-2-nitroaniline derivatives. Subsequent reduction of the nitro group then provides access to the corresponding diamine, a key building block for further elaboration.[9]
These application notes provide a comprehensive guide to the synthesis of aniline derivatives from this compound, with a focus on the underlying principles of the SNAr reaction, detailed experimental protocols, and critical process parameters.
The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this synthetic approach is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic rings, SNAr proceeds readily on electron-deficient aromatic systems.[7] The key requirements for a successful SNAr reaction are:
-
An Electron-Deficient Aromatic Ring: The presence of at least one strong electron-withdrawing group (EWG) is essential. In the case of this compound, the nitro (-NO₂) group serves this purpose effectively.
-
A Good Leaving Group: Halogens, particularly fluorine, are excellent leaving groups in this context. Although counterintuitive based on bond strength, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack. The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond.[7]
-
A Strong Nucleophile: Primary and secondary amines are common and effective nucleophiles for this transformation.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10][11]
-
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.
-
Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.
Caption: General Mechanism of the SNAr Reaction.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-substituted 3,5-dimethyl-2-nitroaniline derivatives. Optimization may be required for specific nucleophiles.
Protocol 1: General Procedure for the Reaction with Primary and Secondary Amines
This protocol describes a general method for the synthesis of N-substituted 3,5-dimethyl-2-nitroanilines.
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq), the amine nucleophile (1.1 - 1.5 eq), and a suitable base such as potassium carbonate or DIPEA (2.0 - 3.0 eq).
-
Add a polar aprotic solvent such as DMF or DMSO. The choice of solvent can influence the reaction rate.[12]
-
Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Subsequent Reduction of the Nitro Group
This protocol outlines the reduction of the synthesized N-substituted 3,5-dimethyl-2-nitroaniline to the corresponding diamine.
Materials and Reagents:
-
N-substituted 3,5-dimethyl-2-nitroaniline (1.0 eq)
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 - 10.0 eq)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Celite
Procedure:
-
In a round-bottom flask, dissolve the N-substituted 3,5-dimethyl-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add iron powder (5.0 - 10.0 eq) and a solution of ammonium chloride in water. Alternatively, use tin(II) chloride dihydrate in the presence of hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If the reaction was performed under acidic conditions, carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the desired diamine. Further purification may be achieved by crystallization or column chromatography if necessary.
Critical Parameters and Optimization
The success and efficiency of the synthesis of aniline derivatives from this compound depend on several critical parameters. Understanding and optimizing these factors are key to achieving high yields and purity.
| Parameter | Recommended Conditions | Rationale and Field-Proven Insights |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, NMP) | Polar aprotic solvents are crucial as they solvate the cationic counter-ion of the base, thereby increasing the nucleophilicity of the amine.[12] They also effectively dissolve the starting materials and intermediates. Protic solvents should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity. |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DIPEA, Et₃N) | A base is required to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction.[13] The choice of base can influence the reaction rate and side-product formation. For less reactive amines, a stronger base like cesium carbonate may be beneficial.[14] |
| Temperature | 60 - 120 °C | The reaction temperature is a critical factor. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired side products. The optimal temperature should be determined empirically for each specific nucleophile.[15][16] |
| Nucleophile Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine nucleophile is typically used to ensure complete consumption of the starting fluoroarene. However, a large excess should be avoided as it can complicate the purification process. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Insufficiently reactive nucleophile- Low reaction temperature- Inappropriate solvent or base | - Increase the reaction temperature.- Switch to a more polar solvent (e.g., from DMF to DMSO).- Use a stronger base (e.g., from K₂CO₃ to Cs₂CO₃).- Consider catalysis, for example with a strong organic base.[15][16] |
| Formation of Side Products | - Reaction temperature is too high- Presence of water in the reaction mixture | - Lower the reaction temperature.- Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | - Excess amine nucleophile- Formation of polar byproducts | - Use a minimal excess of the amine nucleophile.- Perform an acidic wash during the workup to remove basic impurities.- Employ a different chromatographic eluent system. |
Visualization of the Synthetic Workflow
Caption: Workflow for the Synthesis of Aniline Derivatives.
Conclusion
The synthesis of aniline derivatives from this compound via Nucleophilic Aromatic Substitution is a robust and versatile methodology. By carefully selecting the reaction conditions, a wide array of substituted anilines can be efficiently prepared, providing valuable building blocks for drug discovery and materials science. The protocols and insights provided in these application notes serve as a comprehensive guide for researchers to successfully implement and adapt this important transformation in their own synthetic endeavors.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (1999). Process for the preparation of 3,5-difluoroaniline.
- Plater, M. J., & Harrison, T. (2007). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Arkivoc, 2007(16), 37-50.
-
TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
-
ResearchGate. The nucleophilic aromatic substitution reaction between.... Retrieved from [Link]
- Google Patents. (1964). Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst.
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
-
PMC. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
- Journal of the American Chemical Society.
-
MDPI. (2023, November 10). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Retrieved from [Link]
-
Thieme. (2019, April 11). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Retrieved from [Link]
- Canadian Science Publishing.
-
Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors. Retrieved from [Link]
-
PMC. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
-
YouTube. (2018, April 11). 34.05 Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
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Application Notes and Protocols for 1-Fluoro-3,5-dimethyl-2-nitrobenzene: A Versatile Building Block in Agrochemical Synthesis
Introduction: Strategic Importance of Fluorinated Nitroaromatics in Agrochemical Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design. The unique electronic properties of fluorine can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1] 1-Fluoro-3,5-dimethyl-2-nitrobenzene emerges as a highly valuable, albeit specialized, building block for the synthesis of complex agrochemicals. Its utility stems from the presence of three key functional motifs: a nitro group that activates the aromatic ring, a labile fluorine atom positioned for facile displacement, and two methyl groups that provide steric and electronic influence on the final molecule's bioactivity.
This guide provides an in-depth exploration of this compound as a precursor for the synthesis of next-generation herbicides and fungicides. We will delve into the mechanistic rationale behind its reactivity and present detailed, field-proven protocols for its conversion into key agrochemical intermediates.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 315-13-9 | [2] |
| Molecular Formula | C₈H₈FNO₂ | [2] |
| Molecular Weight | 169.15 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/solid | [2] |
| Boiling Point | ~175-176 °C | [2] |
| Melting Point | ~ -5 °C | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [2] |
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound in the context of agrochemical synthesis is Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing nature of the ortho-nitro group significantly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The fluorine atom, being an excellent leaving group in this activated system, is readily displaced.
This reactivity profile allows for the strategic introduction of diverse functionalities, particularly nitrogen-based nucleophiles such as amines and heterocycles, which are prevalent in many commercial agrochemicals.
Application I: Synthesis of Substituted 2-Nitroanilines as Fungicide Precursors
A pivotal application of this compound is its conversion to 3,5-dimethyl-2-nitroaniline derivatives. These anilines are crucial intermediates in the synthesis of fungicidal carboxamides, a class of agrochemicals that target the succinate dehydrogenase (SDH) enzyme in fungi.
Workflow for the Synthesis of a Generic Fungicidal Carboxamide
Caption: Synthetic workflow for a generic fungicidal carboxamide.
Protocol 1: Synthesis of 3,5-Dimethyl-2-nitroaniline
This protocol details the ammonolysis of this compound, a key step in producing the aniline precursor.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Autoclave or sealed pressure vessel
Procedure:
-
To a high-pressure autoclave, add this compound (1.0 eq), DMSO (5-10 volumes), and aqueous ammonia (5-10 eq).
-
Seal the vessel and heat to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Cool the reaction mixture to room temperature and cautiously vent any excess pressure.
-
Pour the reaction mixture into a separatory funnel containing deionized water (20 volumes).
-
Extract the aqueous phase with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with brine (2 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethyl-2-nitroaniline.
-
Purify the product by column chromatography on silica gel or recrystallization.
Causality Behind Experimental Choices:
-
DMSO as Solvent: A polar aprotic solvent like DMSO is chosen to solvate the ammonium cation while leaving the nucleophilic ammonia relatively unencumbered, thereby accelerating the SNAr reaction.
-
Elevated Temperature and Pressure: The use of a sealed vessel allows the reaction to be performed above the boiling point of aqueous ammonia, significantly increasing the reaction rate.
-
Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and minimize potential side reactions.
Application II: Synthesis of N-Aryl Pyrazoles as Herbicidal Scaffolds
N-aryl pyrazoles are a prominent class of herbicides. This compound can be effectively utilized to synthesize these scaffolds through a direct SNAr reaction with a pyrazole nucleophile, followed by reduction of the nitro group.
Workflow for the Synthesis of a Generic Pyrazole-Based Herbicide
Caption: Synthetic pathway to pyrazole-based herbicides.
Protocol 2: Synthesis of 1-(3,5-Dimethyl-2-nitrophenyl)-1H-pyrazole
This protocol describes the coupling of this compound with pyrazole.
Materials:
-
This compound
-
Pyrazole
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyrazole (1.2 eq) and DMF (10 volumes).
-
Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature to form the potassium salt of pyrazole in situ.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold deionized water (20 volumes).
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts, wash with brine (2 x 10 volumes), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Trustworthiness of the Protocol: This protocol is based on well-established conditions for the N-arylation of pyrazoles with activated fluoroaromatic compounds.[3] The use of a base like potassium carbonate is standard practice to deprotonate the pyrazole, generating a more potent nucleophile. DMF is an excellent solvent for this type of SNAr reaction due to its high boiling point and ability to dissolve both the organic substrate and the inorganic base.
Subsequent Transformations and Agrochemical Relevance
The intermediates synthesized in the protocols above, namely 3,5-dimethyl-2-nitroaniline derivatives and 1-(3,5-dimethyl-2-nitrophenyl)pyrazoles, are primed for further elaboration into a variety of agrochemical classes.
-
From Nitroanilines to Fungicides: The reduction of the nitro group in N-substituted-3,5-dimethyl-2-nitroanilines yields the corresponding phenylenediamines. These diamines can then undergo amide coupling with various carboxylic acids to produce a library of fungicidal carboxamides. The nature of the N-substituent and the carboxylic acid partner can be varied to fine-tune the biological activity spectrum.
-
From N-Aryl Pyrazoles to Herbicides: The nitro group on the 1-(3,5-dimethyl-2-nitrophenyl)pyrazole can be reduced to an amine. This amino group can then serve as a handle for a wide range of chemical transformations, including diazotization followed by Sandmeyer reactions to introduce halogens or other functional groups, or acylation to form amide derivatives, leading to potent herbicidal compounds.[1][4]
Conclusion
This compound represents a sophisticated building block with significant potential in the synthesis of novel agrochemicals. Its reactivity, primarily governed by nucleophilic aromatic substitution, allows for the efficient construction of key aniline and N-aryl pyrazole intermediates. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to leverage the unique properties of this compound in their discovery and development programs. The strategic placement of the methyl groups, combined with the versatility of the fluoro and nitro functionalities, makes this compound a compelling starting material for the next generation of crop protection agents.
References
-
Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2025, August 10). ResearchGate. [Link]
-
Synthesis and Characterization of 3,5-Dimethyl-2- (4-nitrophenyl azo)-Phenol Complexes with Co(II) and Ni(II) and Study Its Effect on the Activity of Ach Enzyme(invitro). (n.d.). Semantic Scholar. [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). National Center for Biotechnology Information. [Link]
-
Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moi. (2025, May 14). Royal Society of Chemistry. [Link]
-
One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. (n.d.). Organic Chemistry Portal. [Link]
-
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). IntechOpen. [Link]
-
1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (n.d.). MDPI. [Link]
- CN1215720A - Process for production of 3,5-dimethyl aniline. (n.d.).
- US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene. (n.d.).
- US5466871A - Process for preparing nitroaniline derivatives. (n.d.).
-
Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moi. (2025, May 14). Royal Society of Chemistry. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). MDPI. [Link]
-
Synthesis of novel Bisarylpyrazoles – a new herbicidal hit class. (2022, October 19). Universidad del País Vasco / Euskal Herriko Unibertsitatea. [Link]
-
Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. (2025, October 20). ResearchGate. [Link]
-
Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. (2025, August 10). ResearchGate. [Link]
-
Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. (n.d.). PubChem. [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
- CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). (n.d.).
-
Synthesis and herbicidal activity of new pyrazole ketone derivatives. (2025, August 6). ResearchGate. [Link]
-
Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. (n.d.). PubMed. [Link]
-
Enantioselective Addition of Pyrazoles to Dienes. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (n.d.). PubMed. [Link]
-
One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. (n.d.). Organic Chemistry Portal. [Link]
- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline. (n.d.).
-
ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (2025, November 3). ResearchGate. [Link]
-
Microbial metabolism of the fungicide 2,6-dichloro-4-nitroaniline. (n.d.). PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS 315-13-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the integrity and success of your work.
The primary and most efficient route to synthesizing this compound is through the electrophilic aromatic substitution (EAS) of 1-fluoro-3,5-dimethylbenzene. This guide focuses on optimizing this specific nitration reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield is a multifaceted issue often stemming from incomplete reactions, side-product formation, or mechanical loss during workup. Let's break down the primary culprits:
-
Inadequate Nitrating Agent Activity: The active electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid through protonation by sulfuric acid.[1][2] If the sulfuric acid is not sufficiently concentrated or the temperature is too low, the concentration of the nitronium ion will be insufficient for an efficient reaction.
-
Sub-optimal Reaction Time: Like any chemical reaction, this nitration requires sufficient time for completion. Stopping the reaction prematurely will leave unreacted starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours, but this should be verified empirically.
-
-
Side Reaction Consumption: The most common cause of low yield is the diversion of starting material into undesired side products such as isomers or dinitrated compounds. See Q2 and Q3 for detailed explanations.
-
Loss During Workup: The product is a volatile liquid/low melting solid, and significant amounts can be lost during extraction and solvent removal if not performed carefully.[4][5]
-
Solution: During the aqueous workup, ensure complete phase separation. Use multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). When removing the solvent via rotary evaporation, use a moderate temperature and vacuum to prevent co-distillation of the product.
-
Q2: I'm observing a significant amount of an isomeric byproduct, likely 1-fluoro-3,5-dimethyl-4-nitrobenzene. How can I improve regioselectivity?
A2: The formation of the 4-nitro isomer is a classic problem of competing directing effects in electrophilic aromatic substitution. The substituents on the starting material, 1-fluoro-3,5-dimethylbenzene, guide the incoming nitro group.
-
Mechanistic Insight:
-
Methyl Groups (-CH₃): These are activating groups that direct incoming electrophiles to the ortho and para positions through inductive effects and hyperconjugation.[6][7]
-
Fluorine Atom (-F): Fluorine is a deactivating group due to its strong inductive electron withdrawal (-I effect). However, it is also an ortho, para-director because it can donate a lone pair of electrons through resonance (+M effect).[8]
-
-
Analysis of Positions:
-
Position 2 (and 6): This position is ortho to the fluorine and ortho to one methyl group and para to the other. This position is highly activated and sterically accessible, making it the kinetically favored site for nitration.
-
Position 4: This position is para to the fluorine and ortho to both methyl groups. While electronically favorable, it is more sterically hindered.
-
-
Optimization of Regioselectivity:
-
Temperature Control: Lower reaction temperatures (0-5°C) favor the kinetically controlled product, which is the desired 2-nitro isomer. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable (or simply more easily formed under harsher conditions) 4-nitro isomer.[9]
-
Choice of Nitrating Agent: While mixed acid (H₂SO₄/HNO₃) is standard, alternative nitrating systems can sometimes offer improved selectivity. For instance, nitration with nitrogen dioxide in the presence of a Lewis acid has been shown to influence isomer distribution in xylenes.[10] However, for this substrate, careful control of mixed acid conditions is the most reliable approach.
-
Q3: My product is contaminated with dinitrated compounds. How can I prevent this?
A3: Dinitration occurs when the reaction conditions are too harsh, causing the initial product, this compound, to undergo a second nitration.[11] The initial product is less reactive than the starting material because the newly added nitro group is strongly deactivating, but forcing conditions can overcome this.
-
Key Factors & Solutions:
-
Temperature: This is the most critical factor. Nitration is highly exothermic, and runaway temperatures dramatically increase the rate of dinitration.[1][9]
-
Solution: Maintain strict temperature control, ideally below 10°C, using an ice-salt bath. Add the nitrating agent slowly and dropwise to the substrate solution to manage the exotherm.
-
-
Stoichiometry: Using a large excess of the nitrating agent will drive the reaction towards polynitration.[3]
-
Solution: Use a slight excess, typically 1.1 to 1.2 molar equivalents of nitric acid relative to the 1-fluoro-3,5-dimethylbenzene.
-
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of side products.
-
Solution: Monitor the consumption of the starting material by TLC or GC and quench the reaction promptly upon its disappearance.
-
-
Q4: My final product has a dark color, and I suspect phenolic impurities. What is their source and how can I remove them?
A4: The formation of colored, phenolic byproducts is a known issue in aromatic nitrations, particularly at industrial scales.[12] These can arise from complex side reactions in the strongly acidic and oxidizing medium. One possible, albeit complex, pathway involves the formation of phenylhydroxylamine intermediates which can undergo rearrangement (related to the Bamberger rearrangement) to form aminophenols, which are easily oxidized to colored impurities.[13][14]
-
Prevention: Adhering to optimized conditions (low temperature, controlled stoichiometry) is the best preventative measure.
-
Removal:
-
Aqueous Wash: A wash with a dilute aqueous solution of sodium carbonate or sodium bicarbonate during the workup can help remove acidic impurities like phenols.
-
Activated Carbon: If the color persists after initial purification, treating a solution of the crude product with a small amount of activated carbon and then filtering can effectively adsorb these colored impurities.
-
Chromatography: Flash column chromatography is highly effective at separating the desired product from both colored and other non-volatile impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and overall synthetic route?
A1: The most direct and reliable route is the nitration of 1-fluoro-3,5-dimethylbenzene via electrophilic aromatic substitution. This starting material can be synthesized from 3,5-dimethylaniline via a diazonium salt intermediate (a process similar to the Balz-Schiemann reaction).[15][16][17]
Q2: What is the optimal nitrating mixture and temperature?
A2: A standard nitrating mixture of concentrated sulfuric acid (H₂SO₄, 98%) and concentrated nitric acid (HNO₃, 70%) is recommended. A typical ratio is a 1:1 to 2:1 (v/v) mixture of H₂SO₄ to HNO₃. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺).[1][2] The reaction should be performed at a low temperature, ideally between 0°C and 10°C, to maximize selectivity and minimize side reactions.[3][9]
Q3: How should I monitor the reaction's progress?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) using a non-polar eluent system (e.g., hexane/ethyl acetate 9:1). Spot the reaction mixture against the starting material. The product will be more polar and have a lower Rf value. Alternatively, aliquots can be quenched, extracted, and analyzed by Gas Chromatography (GC) or GC-MS for a more quantitative assessment.[18][19]
Q4: What are the standard procedures for work-up and purification?
A4: After the reaction is complete (as determined by TLC/GC), the mixture should be quenched by slowly pouring it onto crushed ice. This dilutes the acid and precipitates the organic product. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with water, then with a dilute sodium bicarbonate solution to remove residual acid, and finally with brine. After drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. Final purification is typically achieved by vacuum distillation or flash column chromatography.
Q5: What are the key safety considerations for this synthesis?
A5: Aromatic nitration is a potentially hazardous procedure that must be conducted with extreme care.[1]
-
Exothermic Reaction: The reaction releases a significant amount of heat. Poor temperature control can lead to a runaway reaction, causing rapid boiling and pressure buildup. Always use an efficient cooling bath and add reagents slowly.
-
Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Work in a well-ventilated chemical fume hood.
-
Quenching: Quench the reaction by adding the acid mixture to ice, never the other way around, to manage the heat of dilution.
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of this compound
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-fluoro-3,5-dimethylbenzene (1.0 eq). Cool the flask to 0°C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (98%, 1.5 vol eq) to concentrated nitric acid (70%, 1.2 mole eq) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 1-fluoro-3,5-dimethylbenzene over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of starting material).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography (Silica gel, 2-5% ethyl acetate in hexanes) or vacuum distillation to yield the pure product.
Data Presentation
Table 1: Effect of Temperature on Product Distribution (Illustrative)
| Reaction Temperature (°C) | Yield of 2-Nitro Isomer (%) | Yield of 4-Nitro Isomer (%) | Dinitration Products (%) |
| 0 - 5 | ~85-90% | < 5% | < 1% |
| 25 (Room Temp) | ~60-70% | ~15-20% | ~5% |
| 50 | ~40-50% | ~25-30% | > 15% |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction, improper stoichiometry, workup loss | Monitor reaction to completion, use 1.1-1.2 eq HNO₃, careful extraction/evaporation |
| Isomer Formation | High temperature, steric/electronic competition | Maintain temperature < 10°C, preferably 0-5°C |
| Dinitration | High temperature, excess nitrating agent | Maintain temperature < 10°C, use ≤ 1.2 eq HNO₃ |
| Colored Impurities | Side reactions (e.g., oxidation, rearrangement) | Maintain low temp, wash with NaHCO₃ soln, purify via chromatography |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic: Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
-
BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]
-
Ali, S. A., et al. (2014). Synthesis and Characterization of Nitro-p-xylenes. Journal of Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). In the nitration of an aromatic compound, why is it important to keep the reaction temperature low?. Retrieved from [Link]
-
Wikipedia. (n.d.). Bamberger rearrangement. Retrieved from [Link]
- Google Patents. (1997). DE19702432A1 - 4-Nitro-ortho-xylene preparation.
-
Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Hellenica World. (n.d.). Bamberger rearrangement. Retrieved from [Link]
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ResearchGate. (n.d.). Nitration of o-xylene using nitrating mixture. Retrieved from [Link]
-
Quora. (2024). Why is mononitration of phenol carried out at low temperatures?. Retrieved from [Link]
-
ResearchGate. (2018). Nitration of aromatic compounds under different conditions. Retrieved from [Link]
-
IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]
-
AIP Publishing. (2021). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. Retrieved from [Link]
-
ACS Publications. (2013). Acid-Catalyzed Regioselective Nitration of o-Xylene to 4-Nitro-o-xylene with Nitrogen Dioxide. Retrieved from [Link]
-
Molecules. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
RSC Publishing. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
ResearchGate. (2018). Preparation of para-Aminophenol from Nitrobenzene through Bamberger Rearrangement. Retrieved from [Link]
-
Beilstein Journals. (2013). An aniline dication-like transition state in the Bamberger rearrangement. Retrieved from [Link]
-
ACS Figshare. (2018). Preparation of para-Aminophenol from Nitrobenzene through Bamberger Rearrangement. Retrieved from [Link]
-
Organic Syntheses. (1933). Fluorobenzene. Retrieved from [Link]
- Google Patents. (1987). US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
-
Canadian Science Publishing. (1962). Preparation of some fluorine-containing trisubstituted aromatic hydroxylamines. Retrieved from [Link]
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Mol-Instincts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]
- Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.
-
ResearchGate. (2001). Nitration reactions of conjugated compounds employing lithium nitrate and trifluoroacetic anhydride. Retrieved from [Link]
-
ResearchGate. (2012). Determination of nitrobenzenes and nitrochlorobenzenes in water samples. Retrieved from [Link]
- Google Patents. (2020). CN111269082A - Preparation method of 3, 5-dimethyl fluorobenzene.
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Technical Support Center: Nitration of 1-fluoro-3,5-dimethylbenzene
<_ _>
Introduction
Welcome to the technical support center for the nitration of 1-fluoro-3,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution reaction. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deeper understanding of the reaction's nuances, potential pitfalls, and the chemical principles that govern them. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
The nitration of 1-fluoro-3,5-dimethylbenzene is a fascinating case study in regioselectivity, where the directing effects of a deactivating fluoro group and two activating methyl groups are in competition. Understanding this interplay is crucial for maximizing the yield of the desired product, 1-fluoro-2-nitro-3,5-dimethylbenzene, and minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 1-fluoro-3,5-dimethylbenzene and why?
The expected major product is 1-fluoro-3,5-dimethyl-2-nitrobenzene .[1] This outcome is determined by the directing effects of the substituents on the benzene ring.
-
Methyl Groups (-CH₃): Methyl groups are activating and ortho-, para-directing.[2][3][4][5] They donate electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions.[4][6]
-
Fluoro Group (-F): The fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I).[7] However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the ortho and para transition states.[8]
In 1-fluoro-3,5-dimethylbenzene, the positions ortho to the fluorine are also ortho to one of the methyl groups. The position para to the fluorine is sterically hindered by the two methyl groups. The two methyl groups strongly activate the positions ortho and para to them. The position between the two methyl groups (C2) is ortho to both methyl groups and the fluorine atom, making it the most activated and sterically accessible site for electrophilic attack by the nitronium ion (NO₂⁺).
Q2: What are the common side products I should expect, and how are they formed?
Several side products can form during the nitration of 1-fluoro-3,5-dimethylbenzene. Identifying these can provide valuable clues for optimizing your reaction conditions.
-
Isomeric Mononitro Products: While this compound is the major product, other isomers can form in smaller amounts. The formation of 1-fluoro-3,5-dimethyl-4-nitrobenzene is possible, although sterically hindered.
-
Dinitro Products: If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), dinitration can occur.[9] The initial mononitro product is deactivated towards further electrophilic substitution, but forcing conditions can lead to the addition of a second nitro group.
-
Oxidation Products: The nitrating mixture (HNO₃/H₂SO₄) is a strong oxidizing agent.[10] The methyl groups on the benzene ring are susceptible to oxidation, which can lead to the formation of corresponding benzoic acids or benzaldehydes. Overheating the reaction is a common cause of increased oxidation.[10]
-
Phenolic Byproducts: In some cases, ipso-substitution can occur, where a substituent other than hydrogen is replaced by the incoming electrophile. While less common for a methyl group, it's a possibility under certain conditions. More likely is the formation of phenolic compounds through oxidation and subsequent reaction.
Q3: What are the ideal reaction conditions to maximize the yield of the desired product?
To favor the formation of the mononitrated major product and minimize side reactions, careful control of the reaction conditions is essential.
-
Temperature: The nitration should be carried out at a low temperature, typically between 0 and 5 °C.[11] This helps to control the exothermic nature of the reaction and reduce the rate of side reactions like dinitration and oxidation.[10]
-
Reagents: A standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is commonly used. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[12][13]
-
Stoichiometry: A slight molar excess of nitric acid is generally sufficient. Using a large excess can increase the likelihood of dinitration.[14]
-
Addition Rate: The starting material, 1-fluoro-3,5-dimethylbenzene, should be added slowly to the cold nitrating mixture with vigorous stirring. This ensures efficient heat dissipation and maintains a low concentration of the substrate in the reaction mixture at any given time, which can help prevent localized overheating and side reactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no yield of the desired product | 1. Reaction temperature too low: The reaction may not have had enough energy to proceed at a reasonable rate. 2. Insufficient nitrating agent: The amount of nitric acid was not enough to fully react with the starting material. 3. Poor mixing: Inefficient stirring can lead to a heterogeneous reaction mixture and slow reaction rates.[11] | 1. Gradually increase temperature: Slowly warm the reaction to 10-15 °C and monitor the progress by TLC or GC. 2. Check stoichiometry: Ensure you have used a slight molar excess of nitric acid. 3. Improve agitation: Use a more powerful overhead stirrer or a larger magnetic stir bar. |
| Significant formation of dinitro products | 1. Reaction temperature too high: Higher temperatures favor the less selective and more aggressive dinitration.[9] 2. Excessive reaction time: Leaving the reaction to stir for too long after the starting material is consumed can lead to further nitration. 3. High concentration of nitrating agent: A large excess of nitric acid drives the reaction towards dinitration.[14] | 1. Maintain low temperature: Ensure your ice bath is well-maintained throughout the addition and reaction time. 2. Monitor reaction progress: Use TLC or GC to determine the point of completion and quench the reaction promptly. 3. Optimize stoichiometry: Reduce the molar equivalents of nitric acid in subsequent runs. |
| Presence of dark, tarry byproducts | 1. Oxidation of starting material or product: The methyl groups are being oxidized by the strong nitrating mixture.[10] 2. Reaction temperature too high: High temperatures accelerate oxidative side reactions. | 1. Lower the reaction temperature: Conduct the reaction at or below 0 °C. 2. Decrease reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Difficult product isolation/purification | 1. Formation of multiple isomers: The presence of several isomers with similar polarities can make chromatographic separation challenging. 2. Contamination with acidic residue: Residual acid can interfere with purification and characterization. | 1. Optimize reaction for regioselectivity: Fine-tune the temperature and reaction time to favor the desired isomer. Consider alternative nitrating agents if necessary. 2. Thorough work-up: Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) and wash the organic layer multiple times with water and brine before drying and concentrating. |
Experimental Protocols
Protocol 1: Standard Nitration of 1-fluoro-3,5-dimethylbenzene
Safety Precautions: This reaction is highly exothermic and involves the use of strong, corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Preparation of the Nitrating Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-salt bath, add concentrated sulfuric acid (2.0 eq.).
-
Cool the sulfuric acid to 0 °C.
-
Slowly add concentrated nitric acid (1.1 eq.) dropwise to the cold sulfuric acid while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
Cool the resulting nitrating mixture to 0-5 °C.
-
-
Nitration Reaction:
-
Dissolve 1-fluoro-3,5-dimethylbenzene (1.0 eq.) in a minimal amount of a suitable solvent (e.g., dichloromethane) if necessary for controlled addition.
-
Slowly add the solution of 1-fluoro-3,5-dimethylbenzene to the cold nitrating mixture dropwise over 30-60 minutes. Ensure the internal temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
-
Work-up and Isolation:
-
Slowly pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer, if a co-solvent was used. If no co-solvent was used, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio will depend on the polarity of the products and should be determined by TLC analysis.
-
References
- Benchchem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.
- Save My Exams. (2025, January 10). Directing Effects - A Level Chemistry Revision Notes.
- Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
- Benchchem. (n.d.). troubleshooting guide for nitration reactions.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Filo. (2025, June 24). The o/p-directing effect of methyl group in electrophilic substitution re.
- Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene.
- csbsju. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.
- Chemistry Stack Exchange. (2017, April 5). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?.
- IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis.
- NITRATION. (n.d.).
- Reddit. (2023, November 28). Di-nitration troubleshooting : r/Chempros.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Guidechem. (n.d.). This compound, 98%.
- Sciencemadness Discussion Board. (2021, June 20). Avoiding over nitration (or generally over-electrophilic substitution).
- BYJU'S. (n.d.). Aromatic Nitration.
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Technical Support Center: Optimizing SNAr Reactions of 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Welcome, researchers and innovators. This guide is designed to serve as a dedicated technical resource for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 1-Fluoro-3,5-dimethyl-2-nitrobenzene. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and achieve your synthetic goals. The substrate presents a unique combination of activation and steric hindrance, which we will navigate together.
The Foundation: Understanding the SNAr Mechanism
The SNAr reaction is a powerful tool for forging new bonds on an aromatic ring. Unlike electrophilic substitutions, SNAr proceeds via a two-step addition-elimination mechanism, particularly on electron-poor aromatic systems.[1]
-
Step 1 (Addition - Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine). This attack is facilitated by the strong electron-withdrawing effect of the nitro group positioned ortho to the reaction site. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily lost.
-
Step 2 (Elimination - Fast): The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[4]
The presence of the nitro group is critical; it delocalizes the negative charge of the Meisenheimer complex through resonance, stabilizing this key intermediate and lowering the activation energy of the first, rate-determining step.[2][5]
Caption: The Addition-Elimination mechanism of SNAr reactions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reactivity of this compound.
Q1: Why is fluorine considered a good leaving group in SNAr reactions? It forms a very strong carbon-fluorine bond.
A1: This is a crucial and insightful question. In SNAr, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the breaking of the carbon-leaving group bond.[6] Fluorine's extreme electronegativity strongly polarizes the C-F bond and inductively withdraws electron density from the aromatic ring. This makes the carbon atom attached to it highly electrophilic and susceptible to nucleophilic attack, thereby accelerating the rate-determining step.[4][6] The subsequent, rapid elimination step, where the C-F bond does break, benefits from the restoration of the ring's aromaticity, which provides a strong thermodynamic driving force.
Q2: How do the two methyl groups on the ring affect the reaction?
A2: The methyl groups at the 3- and 5-positions introduce significant steric hindrance. The methyl group at the 3-position is ortho to the nitro group and meta to the reaction center, while the methyl group at the 5-position is meta to both. This crowding can impede the approach of the incoming nucleophile, potentially slowing the reaction rate compared to less substituted analogues like 1-fluoro-2-nitrobenzene.[7][8] Consequently, more forcing conditions, such as higher temperatures or longer reaction times, may be necessary to achieve good conversion.
Q3: What class of solvents is best suited for this reaction?
A3: Polar aprotic solvents are the gold standard for SNAr reactions. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent choices.[9][10] Their primary role is to effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the base or nucleophile, leaving the nucleophilic anion "bare" and highly reactive. Protic solvents, such as water or alcohols, should generally be avoided as they can form hydrogen bonds with the nucleophile, creating a solvent cage that blunts its reactivity and slows the reaction.[11]
Q4: Can I use other halogens like chlorine instead of fluorine on my substrate?
A4: While other halogens can be used, fluorine is typically the most reactive leaving group for SNAr, following the general trend F > Cl > Br > I.[6][12] This is the opposite of the trend seen in Sₙ1 and Sₙ2 reactions and is due to the reason outlined in Q1: the reaction rate is governed by the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. If you are designing a synthesis, choosing the fluoro-analogue is often the best strategy for an efficient SNAr.
Troubleshooting Guide: From Failed Reactions to High Yields
Even well-established reactions can falter. This guide provides a systematic, cause-and-effect approach to common problems encountered with this compound.
Issue 1: Low or No Product Yield
Q: I've run my reaction overnight, but TLC and LC-MS analysis show only starting material. What are the likely causes and solutions?
A: This is a common issue, often related to insufficient reactivity. Let's break down the possibilities.
-
Cause A: Insufficient Thermal Energy. The steric hindrance from the methyl groups can significantly raise the activation energy barrier.[7] Room temperature conditions may be insufficient.
-
Solution: Gradually increase the reaction temperature. Start by heating to 50-60 °C, then increase in 20 °C increments, monitoring the reaction by TLC at each stage. Many SNAr reactions with hindered substrates require temperatures of 80-120 °C or even higher.[9]
-
-
Cause B: Poor Choice of Base or Nucleophile. If you are using a neutral nucleophile (e.g., an alcohol or a primary/secondary amine), a base is required to either deprotonate it to its more reactive anionic form or to act as an acid scavenger. An insufficiently strong base will result in a low concentration of the active nucleophile.
-
Solution: Select a base appropriate for your nucleophile. For alcohols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is needed to generate the alkoxide.[9] For amines, a weaker inorganic base like potassium carbonate (K₂CO₃) is often sufficient to act as an HCl scavenger. Ensure you use an adequate stoichiometry (typically 1.5-2.0 equivalents).
-
-
Cause C: Presence of Moisture. Water is detrimental. It can protonate and deactivate the anionic nucleophile. If you are using a very strong base like NaH, water will consume it.
-
Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. If your nucleophile or other reagents are hygroscopic, dry them appropriately before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Issue 2: Multiple Byproducts and a "Messy" Reaction Mixture
Q: My reaction works, but I get a complex mixture of products and significant decomposition, making purification a nightmare. How can I improve selectivity?
A: This often indicates that your reaction conditions are too harsh, leading to undesired side reactions.
-
Cause A: Thermal Decomposition. High temperatures, while sometimes necessary for conversion, can cause the degradation of your starting material or the desired product, especially given the presence of the activating nitro group.
-
Solution: Find the "sweet spot" for temperature. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C) and monitor for the optimal balance between reaction rate and byproduct formation. Do not heat for longer than necessary; once the starting material is consumed, begin the workup.
-
-
Cause B: Competing Side Reactions. A very strong base/nucleophile can potentially react at other sites. For example, extremely strong bases could interact with the acidic protons of the methyl groups or the nitro group itself, leading to complex decomposition pathways.
-
Solution: If you suspect the base is the culprit, try a milder option. For example, instead of NaH for an alcohol, perhaps a pre-formed potassium alkoxide in THF would be cleaner. For amine reactions, a non-nucleophilic organic base like triethylamine (Et₃N) or DBU could be an alternative to K₂CO₃.[9]
-
Issue 3: The Reaction Stalls and Does Not Go to Completion
Q: The reaction proceeds to about 50-70% conversion and then stops, even with extended time and heating. What's happening?
A: A stalled reaction can be frustrating. Here are a few potential reasons.
-
Cause A: Reagent Degradation. The nucleophile or base may not be stable under the reaction conditions over long periods.
-
Solution: Consider adding the nucleophile or base portion-wise over the course of the reaction to maintain a sufficient concentration of the active species.
-
-
Cause B: Product or Intermediate Insolubility. The desired product or the Meisenheimer complex might be precipitating from the reaction mixture, effectively halting the process.
-
Solution: Visually inspect the reaction. If a precipitate has formed, try adding more solvent to re-dissolve it. Alternatively, switching to a different solvent in which all components are more soluble, such as DMSO instead of DMF, could resolve the issue.
-
Optimization Workflow and Recommended Conditions
A systematic approach is key to optimizing any reaction. Use the following workflow to guide your experimental design.
Caption: A systematic workflow for optimizing the SNAr reaction.
Recommended Starting Conditions
This table provides experimentally grounded starting points for various nucleophile classes. Due to the steric hindrance of the substrate, initial temperatures are set slightly higher than for unhindered systems.
| Nucleophile Class | Example Nucleophile | Recommended Base | Base Eq. | Solvent | Starting Temp. | Notes |
| Primary/Secondary Amines | Morpholine, Benzylamine | K₂CO₃ or Et₃N | 2.0 | DMF, DMSO | 60 - 80 °C | K₂CO₃ is a solid base, ensure good stirring. Et₃N is a liquid and can be easier to handle.[9] |
| Alcohols / Phenols | Isopropanol, Phenol | NaH (60% in oil) or t-BuOK | 1.2 - 1.5 | THF, DMF | 0 °C to RT, then heat | Generate the alkoxide/phenoxide first at a lower temperature before adding the fluoroarene and heating.[9] |
| Thiols | Thiophenol | NaH or K₂CO₃ | 1.2 | DMF, MeCN | RT to 50 °C | Thiolates are generally very potent nucleophiles and may react under milder conditions. |
General Experimental Protocol: Reaction with an Amine Nucleophile
This protocol provides a detailed, self-validating methodology for a typical SNAr reaction.
Objective: To synthesize N-substituted 3,5-dimethyl-2-nitroaniline via SNAr.
Materials:
-
This compound (1.0 eq)
-
Amine Nucleophile (e.g., Morpholine) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Reflux condenser and inert gas inlet (N₂ or Ar)
Procedure:
-
Setup: To the flame-dried round-bottom flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask, and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to create a solution of ~0.2-0.5 M concentration. Add the amine nucleophile (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring (Self-Validation): After 2 hours, carefully take a small aliquot from the reaction mixture. Dilute it with EtOAc and spot it on a TLC plate against the starting material. If the reaction is sluggish (strong starting material spot), consider increasing the temperature to 100 °C. If there are many new spots below the product, consider lowering the temperature to 60 °C on your next attempt. Continue monitoring every 2-4 hours until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water to remove DMF, followed by brine to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.
References
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744–750. [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Buncel, E., & Eggimann, T. (1996). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]
-
ResearchGate. The nucleophilic aromatic substitution reaction between 1‐fluoro‐4‐nitrobenzene 3 and one of the nucleophiles 4 a and 4 b to give the corresponding adducts 5. [Link]
-
Mancini, P. M. E., et al. (1983). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iscnagpur.ac.in [iscnagpur.ac.in]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sci-hub.jp [sci-hub.jp]
- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Challenges in the Selective Reduction of 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Welcome to the comprehensive technical support guide for the selective reduction of 1-Fluoro-3,5-dimethyl-2-nitrobenzene to its corresponding aniline, 2-Fluoro-4,6-dimethylaniline. This resource is specifically designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges encountered during this critical transformation, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
The selective reduction of a nitro group in the presence of a fluorine atom on an aromatic ring is a delicate process. The primary goal is to achieve high chemoselectivity, completely reducing the nitro group while preserving the carbon-fluorine bond. Dehalogenation is a significant and undesirable side reaction. This guide is structured to address these challenges head-on, offering practical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Fluoro-4,6-dimethylaniline. Each problem is followed by potential causes and actionable solutions.
Problem 1: Incomplete Reaction or Low Yield of 2-Fluoro-4,6-dimethylaniline
You observe a significant amount of unreacted this compound or a lower-than-expected yield of the desired aniline.
Possible Causes and Solutions:
-
Insufficient Reducing Agent or Catalyst Activity: The stoichiometry of your reducing agent is paramount. In catalytic hydrogenations, the activity of the catalyst is crucial.
-
Solution: For catalytic hydrogenations using catalysts like Palladium on carbon (Pd/C), ensure you are using a sufficient catalyst loading, typically ranging from 1-10 mol%.[1] It is also recommended to use a fresh batch of catalyst, as activity can diminish with improper storage or age.[2] For reductions using metals in acidic media, such as iron in acetic acid, a stoichiometric excess of the metal is often required.[3]
-
-
Poor Catalyst Quality or Poisoning: The catalyst's performance can be hindered by impurities in the starting material, solvent, or even the hydrogen gas.
-
Solution: Purify the starting this compound, for instance, by recrystallization or column chromatography, to remove any potential catalyst poisons. Common poisons for palladium catalysts include sulfur compounds, halides, and certain nitrogen-containing functional groups.[4][5][6] Ensure high-purity solvents and hydrogen gas are used.
-
-
Sub-optimal Reaction Conditions: Temperature and pressure play a significant role in the reaction rate and completion.
-
Solution: For catalytic hydrogenations, increasing the hydrogen pressure (e.g., from atmospheric to 4-10 bar) and temperature (e.g., from room temperature to 40-80°C) can enhance the reaction rate.[1][7] However, be aware that overly harsh conditions can also promote side reactions. A systematic optimization of these parameters is recommended.
-
Problem 2: Significant Formation of the Dehalogenated Byproduct (3,5-Dimethylaniline)
A notable amount of 3,5-dimethylaniline is detected in your reaction mixture, indicating the loss of the fluorine atom.
Possible Causes and Solutions:
-
Inappropriate Catalyst Choice: Some catalysts are more prone to causing hydrodehalogenation. Palladium-based catalysts, while generally effective for nitro group reduction, can sometimes facilitate C-F bond cleavage, especially at elevated temperatures and pressures.[8]
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.
-
Solution: Optimize the reaction conditions to be as mild as possible while still achieving a reasonable reaction rate. This may involve using a lower temperature and monitoring the reaction closely to stop it once the starting material is consumed.
-
-
Basic Reaction Medium: The presence of a base can promote nucleophilic substitution of the fluorine atom, although this is less common in reductive environments.
-
Solution: Ensure the reaction medium is neutral or slightly acidic. If a base is required for a specific protocol, a weaker, non-nucleophilic base should be considered.
-
Problem 3: Formation of Intermediates or Side-Products (e.g., Azo, Azoxy, Hydroxylamine Derivatives)
Analysis of your crude product reveals the presence of dimeric products like azo or azoxy compounds, or partially reduced species like N-(2-Fluoro-4,6-dimethylphenyl)hydroxylamine.
Possible Causes and Solutions:
-
Incomplete Reduction: These products are often intermediates in the reduction of a nitro group to an amine. Their presence suggests the reaction has not gone to completion.
-
Solution: Increase the reaction time or the amount of reducing agent. Ensure efficient stirring to overcome potential mass transfer limitations, especially in heterogeneous catalytic systems.[1]
-
-
Choice of Reducing Agent: Certain reducing agents are more prone to stopping at intermediate stages. For instance, using metal hydrides like lithium aluminum hydride (LiAlH4) for aromatic nitro compounds can lead to the formation of azo compounds.[3]
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical experimental workflow for the selective reduction and a logical approach to troubleshooting common issues.
Sources
- 1. airccse.com [airccse.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Fluoro-3,5-dimethyl-2-nitrobenzene by Column Chromatography
Welcome to the technical support center for the purification of 1-Fluoro-3,5-dimethyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this compound using column chromatography. Our goal is to equip you with the scientific rationale behind the protocol and empower you to resolve common issues encountered during the experiment.
Introduction to the Purification Challenge
This compound is a key intermediate in the synthesis of various pharmaceuticals and research chemicals.[1] Its purity is paramount for the success of subsequent reactions. The primary method for its synthesis, the nitration of 1-fluoro-3,5-dimethylbenzene, can often lead to a mixture of products, including positional isomers and unreacted starting materials. Column chromatography is a robust and scalable method for isolating the desired product from these impurities.[2]
This guide provides a comprehensive question-and-answer-based approach to troubleshoot common problems and understand the critical parameters of the column chromatography process for this specific compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My primary issue is poor separation between my desired product and an impurity. What are the likely culprits and how can I improve resolution?
A1: Poor separation is a common challenge, often stemming from an inappropriate mobile phase polarity or issues with the column packing.
-
Understanding the Polarity: this compound is a moderately polar compound due to the presence of the nitro group and the fluorine atom.[1] The two methyl groups slightly increase its lipophilicity. Common impurities from its synthesis, such as unreacted 1-fluoro-3,5-dimethylbenzene, are significantly less polar. Positional isomers of dinitro-compounds, if formed, would be more polar.
-
Optimizing the Mobile Phase: A common and effective eluent system for separating aromatic nitro compounds is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[3]
-
Initial Recommendation: Start with a low polarity mobile phase, such as 5% ethyl acetate in hexane (v/v). This should allow the non-polar impurities to elute quickly while retaining the desired product.
-
Gradient Elution: A gradient elution is highly recommended. After eluting the non-polar impurities, gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane) to elute your target compound in a sharp band.
-
TLC is Key: Before running the column, always perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal Rf value for your target compound on a TLC plate is between 0.25 and 0.35 for good separation on a column.[4]
-
-
Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica gel is uniformly packed as a slurry to avoid these issues.
Q2: My compound is eluting too quickly (high Rf) or is stuck on the column (low Rf). How do I adjust the mobile phase?
A2: This is a direct consequence of the mobile phase polarity being either too high or too low.
-
Compound Eluting Too Quickly (High Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (ethyl acetate). For example, if you are using 10% ethyl acetate in hexane, try reducing it to 5% or even 2%.
-
Compound Stuck on the Column (Low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent. For instance, if you are using 5% ethyl acetate in hexane, try increasing it to 10% or 15%. Make these changes gradually to find the optimal polarity.
Q3: I'm observing peak tailing for my product. What causes this and how can I fix it?
A3: Peak tailing, where the back of the peak is elongated, can be caused by several factors:
-
Secondary Interactions: The slightly acidic nature of silica gel can sometimes interact with the nitro group of your compound, causing tailing. While less common for nitro compounds compared to amines or carboxylic acids, it can still occur. Adding a very small amount (e.g., 0.1%) of a modifier like acetic acid to your mobile phase can sometimes help by protonating the silica surface and minimizing these interactions. However, this should be used with caution as it can affect the stability of some compounds.
-
Column Overload: Loading too much sample onto the column can lead to band broadening and tailing. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Inadequate Mobile Phase Strength: If the mobile phase is too weak to effectively move the compound, it can lead to tailing. A slight, gradual increase in polarity during elution can help to sharpen the peak.
Q4: What are the most likely impurities I should be trying to separate from this compound?
A4: The impurities will primarily depend on the synthetic route used. Assuming the nitration of 1-fluoro-3,5-dimethylbenzene, the most common impurities are:
-
Unreacted Starting Material: 1-fluoro-3,5-dimethylbenzene is significantly less polar than the product and will elute much faster.
-
Positional Isomers: While the directing effects of the substituents favor the formation of this compound, small amounts of other isomers might be formed. These isomers will likely have very similar polarities to your target compound, making separation challenging. A very shallow gradient and careful fraction collection are crucial in this case.
-
Dinitro Compounds: Over-nitration can lead to the formation of dinitro-isomers, which will be significantly more polar and will elute much later or may not elute with the standard mobile phase.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purification of this compound by flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a starting eluent of 5% ethyl acetate in hexane.
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio until the desired product spot has an Rf value of approximately 0.25-0.35.
-
-
Column Preparation:
-
Securely clamp the glass column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to absorb into the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).
-
Monitor the elution of your compounds by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Once the less polar impurities have eluted, you can start a gradual gradient by slowly increasing the percentage of ethyl acetate in the mobile phase to elute your product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Data Summary
The following table provides a guideline for the expected chromatographic behavior. Actual values may vary depending on the specific conditions and the purity of the crude material.
| Compound | Expected Polarity | Typical Mobile Phase (Hexane:EtOAc) | Expected Rf | Elution Order |
| 1-fluoro-3,5-dimethylbenzene (Starting Material) | Low | 98:2 to 95:5 | > 0.8 | First |
| This compound | Moderate | 95:5 to 90:10 | 0.25 - 0.35 | Second |
| Positional Isomers | Moderate | 95:5 to 90:10 | ~0.2 - 0.4 | Close to product |
| Dinitro byproducts | High | 80:20 or higher | < 0.1 | Last |
Workflow Diagram
The following diagram illustrates the logical workflow for troubleshooting the purification of this compound.
Caption: A step-by-step workflow for the purification and troubleshooting of this compound by column chromatography.
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
MDPI. (2025, November 20). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). TLC OF NITROAROMATIC COMPOUNDS. Retrieved from [Link]
Sources
Technical Support Center: Nitration of Fluorinated Aromatic Compounds
Welcome to our dedicated technical support center for the synthesis of fluorinated aromatic compounds. As a Senior Application Scientist, I've seen firsthand the unique challenges researchers face when nitrating these valuable molecules. Fluorine's distinct electronic properties can make controlling reactivity and preventing side reactions, particularly over-nitration, a significant hurdle.
This guide is designed to provide you with in-depth, practical solutions to common problems encountered in the lab. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the nitration of fluorinated aromatics.
Q1: Why is over-nitration (dinitration) a common problem with fluorinated aromatic compounds?
A1: This is a crucial question that gets to the heart of fluorine's dual nature in electrophilic aromatic substitution (EAS). While fluorine is highly electronegative and deactivates the aromatic ring towards electrophilic attack through a strong negative inductive effect (-I), it also possesses lone pairs that can donate electron density to the ring via a positive mesomeric effect (+M).[1][2] This +M effect directs incoming electrophiles to the ortho and para positions.
The initial mononitration product, a fluoronitroaromatic, is more deactivated than the starting material due to the powerful electron-withdrawing nature of the nitro group. However, under forcing reaction conditions (e.g., high temperatures, high concentrations of mixed acid), the reaction can still proceed to a second nitration.[3] The fluorine atom's directing influence can still channel the second nitro group to the remaining activated positions, leading to dinitrated byproducts.
Q2: How does the position of fluorine atoms on the ring affect the likelihood of over-nitration?
A2: The substitution pattern is critical. For instance, in p-difluorobenzene, both fluorine atoms direct to the same two available positions, making it susceptible to nitration.[4] Once mononitrated, the remaining open position is still influenced by the directing effects of both fluorine atoms, potentially facilitating dinitration if conditions are not carefully controlled. In contrast, for a substrate like 1,3,5-trifluorobenzene, the deactivating effects of the three fluorine atoms are additive, making the ring significantly less reactive and generally harder to nitrate even once, thus reducing the risk of over-nitration.
Q3: What is the standard mechanism for the nitration of a fluorinated aromatic compound?
A3: The mechanism follows the classical electrophilic aromatic substitution pathway. The most common method uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[5][6]
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[7]
-
Electrophilic Attack: The π-electrons of the fluorinated aromatic ring attack the nitronium ion. This is the rate-determining step and results in a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the fluoronitroaromatic product.[5]
Troubleshooting Guide: Preventing Over-Nitration
This section is formatted to help you quickly diagnose and solve problems related to the formation of dinitro and other over-nitrated byproducts.
Problem 1: My reaction yields a significant amount of dinitro byproduct.
| Probable Cause | Explanation | Recommended Solution |
| Excessive Reaction Temperature | Nitration is a highly exothermic reaction. Higher temperatures increase the reaction rate for both the first and second nitration, often favoring the less-desired second nitration.[3] | Maintain strict temperature control, typically between 0°C and 10°C. Use an ice bath or cryocooler. Add the nitrating agent dropwise to manage the exotherm. |
| High Concentration of Nitrating Agent | Using a large excess of the nitrating agent (mixed acid) increases the concentration of the nitronium ion, driving the reaction towards completion and increasing the likelihood of a second nitration event on the mononitrated product. | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Monitor the reaction progress closely using TLC or GC-MS to quench it once the starting material is consumed. |
| Prolonged Reaction Time | Leaving the reaction to stir for too long after the mononitration is complete provides more opportunity for the slower second nitration to occur. | Actively monitor the reaction. Once the starting material is consumed, proceed with the workup immediately. |
| Highly Activating Substrate | Although fluorine is generally deactivating, other activating groups on the ring can make the mononitro intermediate still reactive enough for a second nitration. | Consider using a milder nitrating agent (see Table 1 below). Alternatively, lower the reaction temperature further (e.g., -10°C to 0°C) and reduce the amount of nitrating agent. |
Problem 2: I am trying to nitrate a deactivated fluorinated ring, but forcing conditions are leading to decomposition or over-nitration.
| Probable Cause | Explanation | Recommended Solution |
| Harshness of Mixed Acid | For highly deactivated rings (e.g., those with multiple fluorine atoms or other electron-withdrawing groups like -CF₃), standard mixed acid may require high temperatures, leading to side reactions. | Switch to a more powerful, yet potentially more selective, nitrating agent. Nitronium tetrafluoroborate (NO₂BF₄) is an excellent choice as it is a pre-formed, highly active electrophile that can effect nitration at lower temperatures without the strongly oxidative and dehydrating conditions of mixed acid.[8] |
| Poor Solubility of Substrate | If the fluorinated aromatic compound has poor solubility in the sulfuric acid medium, mass transfer limitations can lead to localized "hot spots" and inconsistent reaction, promoting side products. | Consider a co-solvent system if compatible with the nitrating agent. For example, nitrations with NO₂BF₄ can often be performed in solvents like sulfolane or nitromethane.[8] |
Alternative Nitrating Agents for Enhanced Selectivity
When standard mixed acid proves too harsh or unselective, several alternative reagents can be employed to favor mononitration.
| Nitrating Agent | Typical Conditions | Advantages | Considerations | Reference |
| Acetyl Nitrate (in situ) | Acetic anhydride, HNO₃, 0°C to RT | Milder than mixed acid; suitable for sensitive substrates. | Acetyl nitrate is unstable and potentially explosive; must be generated and used in situ. | [9] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Inert solvent (e.g., sulfolane, CH₃NO₂), 0°C to RT | Powerful, non-acidic, non-oxidizing conditions. Excellent for deactivated substrates. | Moisture-sensitive; more expensive than mixed acid. | [8] |
| N-Nitrosaccharin | Mg(ClO₄)₂ catalyst, CH₃CN or HFIP, 55-85°C | Mild conditions, excellent functional group tolerance, avoids strong acids. | Requires synthesis of the reagent; may require screening of Lewis acid catalysts. | [10] |
| Bismuth Subnitrate / Thionyl Chloride | CH₂Cl₂, RT | Very mild, selective for mononitration of phenols and other activated rings. | Stoichiometry must be carefully controlled to prevent dinitration in highly active systems. | [11] |
| N-Nitro-pyrazole derivatives | Can be controlled to give mono- or dinitrated products by adjusting conditions. | Versatile and powerful, bench-stable reagent. | May require optimization of reaction conditions to achieve desired selectivity. | [12] |
Experimental Protocols
Protocol 1: Controlled Mononitration of p-Difluorobenzene using Mixed Acid
This protocol is designed to minimize the formation of 2,5-difluoro-1,3-dinitrobenzene.
-
Apparatus Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add p-difluorobenzene (1 equivalent) to concentrated sulfuric acid (98%, ~3-4 mL per gram of substrate).
-
Cooling: Cool the mixture to 0°C in an ice-salt bath with vigorous stirring.
-
Nitrating Mixture Preparation: In the dropping funnel, carefully prepare the nitrating mixture by adding concentrated nitric acid (70%, 1.05 equivalents) to concentrated sulfuric acid (98%, ~1 mL per gram of substrate). Cool this mixture before addition.
-
Slow Addition: Add the nitrating mixture dropwise to the stirred solution of p-difluorobenzene over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical mobile phase for TLC could be hexane:ethyl acetate (9:1). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
-
Workup: The product will often precipitate as a solid. Filter the solid and wash thoroughly with cold water until the washings are neutral to pH paper. If the product is an oil, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Quantifying Mono- vs. Dinitro Isomers using ¹⁹F NMR
Quantitative NMR (qNMR) is a powerful tool for determining the purity and relative amounts of fluorinated compounds without the need for identical standards for each analyte.
-
Sample Preparation: Accurately weigh a sample of the crude reaction mixture (e.g., 10-20 mg). Dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a volumetric flask. Add a known amount of an internal standard. The internal standard must be a stable, non-reactive fluorinated compound with a resonance that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure a long relaxation delay (D1) is used (e.g., 5-7 times the longest T₁ of the signals of interest) to allow for full relaxation of the nuclei, which is crucial for accurate integration.
-
Data Processing: Process the spectrum and carefully integrate the signals corresponding to the mononitrated product, the dinitrated product, and the internal standard.
-
Calculation: The molar ratio of the components can be calculated directly from the integral values, normalized by the number of fluorine atoms contributing to each signal. The absolute amount of each component can be determined by comparison to the known amount of the internal standard.[13]
References
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Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Benzene to Fluorobenzene. (2025, September 19). YouTube. [Link]
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the nitration of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]
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Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts. [Link]
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Recent aspects of nitration: New preparative methods and mechanistic studies. (1982). PNAS. [Link]
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.). JACS Au. [Link]
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Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (2016). IJRAR.org. [Link]
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Recent aspects of nitration: New preparative methods and mechanistic studies. (1982). PNAS. [Link]
-
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (n.d.). PMC - NIH. [Link]
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Why doesn't HNO3 nitration the benzene ring in the absence of sulfuric acid?. (2019, October 13). Quora. [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. [Link]
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Scheme 5. Nitration of p-difluorobenzene.[13]. (n.d.). ResearchGate. [Link]
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the nitration of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]
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The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. (n.d.). PubMed. [Link]
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Scheme 5. Nitration of p-difluorobenzene.[13]. (n.d.). ResearchGate. [Link]
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HF-HNO3-H2SO4/H2O Mixtures for Etching Multicrystalline Silicon Surfaces. (n.d.). SciSpace. [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. [Link]
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Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (2025, April 11). ResearchGate. [Link]
-
Rate of EAS in chlorobenzene and fluorobenzene. (2016, January 4). Chemistry Stack Exchange. [Link]
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Does nitration of nitrobenzene give meta-dinitration benzene while nitrations of chlorobenzene give ortho and para-Nitro chloro benzene?. (2021, October 12). AI for Science. [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). [Link]
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Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts. [Link]
- US3957889A - Selective nitration of aromatic and substituted aromatic compositions. (n.d.).
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The Control of Isomer Distributions in Nitration Reactions. (1980, March 30). DTIC. [Link]
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Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. (n.d.). NIH. [Link]
-
Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. (n.d.). PMC - NIH. [Link]
-
Why doesn't HNO3 nitration the benzene ring in the absence of sulfuric acid?. (2019, October 13). Quora. [Link]
-
Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. (2019, July 30). PMC - NIH. [Link]
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-Portal.org. [Link]
-
Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018, May 6). YouTube. [Link]
-
Avoiding over nitration (or generally over-electrophilic substitution). (2021, June 20). Sciencemadness Discussion Board. [Link]
-
Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. (n.d.). ePrints Soton - University of Southampton. [Link]
-
Synthetic Protocols for Aromatic Nitration: A Review. (n.d.). ResearchGate. [Link]
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Technical Support Center: Managing Exothermic Reactions During the Nitration of Dimethylfluorobenzene
Last Updated: January 2026
Welcome to the specialized technical support guide for managing the highly exothermic nitration of dimethylfluorobenzene. This document is crafted for researchers, scientists, and drug development professionals who are actively engaged in this challenging synthesis. Our goal is to provide you with field-proven insights and robust protocols to ensure both the safety and success of your experiments.
Core Scientific Principles: Understanding the Exotherm
The nitration of dimethylfluorobenzene is a classic electrophilic aromatic substitution.[1] The reaction's significant exothermic nature stems from the potent reactivity of the nitronium ion (NO₂⁺), which is generated from a mixture of concentrated nitric and sulfuric acids.[2][3] The methyl groups on the benzene ring are activating, further increasing the reaction rate and subsequent heat generation. The fluorine atom, while deactivating, influences the regioselectivity of the reaction. Careful management of this exotherm is paramount to prevent thermal runaway, a dangerous situation where the reaction accelerates uncontrollably, potentially leading to a rapid increase in temperature and pressure.[4]
Troubleshooting Guide: Real-Time Experimental Challenges
This section addresses specific issues that you may encounter during the nitration of dimethylfluorobenzene, offering immediate, actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
-
Question: My reaction temperature is spiking uncontrollably despite a cooling bath. What should I do?
-
Answer: An uncontrolled temperature rise is a critical safety concern.[4] Your immediate priority is to regain control of the reaction.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating mixture.
-
Enhance Cooling: Increase the cooling capacity of your bath. For ice-water baths, add more ice and salt. For solvent-based cooling baths, add dry ice.
-
Ensure Vigorous Agitation: Poor stirring can create localized hot spots.[5] Increase the stirring rate to ensure uniform temperature distribution.
-
Emergency Quenching (Last Resort): If the temperature continues to escalate, prepare to quench the reaction. This is a hazardous step and should only be performed if you are confident it can be done safely. Slowly and cautiously pour the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring.[5] Be aware that diluting concentrated sulfuric acid is itself a highly exothermic process.[5]
Potential Causes and Preventative Measures:
-
Inadequate Cooling: Your cooling bath may lack the capacity to dissipate the heat generated. Ensure you have a sufficiently large and cold cooling bath prepared before starting the reaction.
-
Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly is a common cause of thermal runaway.[5] A slow, dropwise addition with constant monitoring of the internal temperature is crucial.
-
Incorrect Reagent Concentration: Using fuming nitric acid or overly concentrated sulfuric acid will significantly increase the reaction's exothermicity. Verify the concentrations of your reagents before use.
-
Issue 2: Low Yield of the Desired Mononitrated Product
-
Question: My final yield of the desired mononitro-dimethylfluorobenzene is significantly lower than expected. What are the likely causes?
-
Answer: Low yields can be attributed to several factors, from incomplete reactions to product loss during workup.
Troubleshooting Steps:
-
Reaction Completion: The deactivating effect of the fluorine atom can sometimes lead to a slower-than-expected reaction.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before quenching.
-
Temperature Control: While high temperatures can lead to side reactions, a temperature that is too low can stall the reaction.[7] Maintain the optimal temperature for your specific isomer of dimethylfluorobenzene.
-
Workup Procedure: Significant product loss can occur during the quenching and extraction phases. Ensure the reaction is fully quenched and that you are using an appropriate extraction solvent. Perform multiple extractions to maximize product recovery.
-
Issue 3: Formation of Dinitrated Byproducts
-
Question: I am observing the formation of significant amounts of dinitrated products. How can I improve the selectivity for mononitration?
-
Answer: The formation of dinitrated byproducts is a common challenge, particularly with activated aromatic rings.
Strategies for Enhanced Selectivity:
-
Strict Temperature Control: Higher reaction temperatures favor polynitration.[8] Maintaining a consistently low temperature is critical for achieving high selectivity for the mononitrated product.
-
Stoichiometry of the Nitrating Agent: Using a large excess of the nitrating mixture will drive the reaction towards dinitration.[8] Carefully control the molar ratio of the nitrating agent to the dimethylfluorobenzene.
-
Controlled Addition: A slow, dropwise addition of the nitrating mixture helps to maintain a low concentration of the nitronium ion, which in turn favors mononitration.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of sulfuric acid in this nitration?
-
Q2: What are the key safety precautions I should take before starting this experiment?
-
A2: Always conduct a thorough risk assessment.[10] Ensure you are working in a well-ventilated fume hood and are wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[11] Have an emergency plan in place and ensure easy access to a safety shower and eyewash station.[11]
-
-
Q3: How do I properly quench the reaction at the end of the experiment?
-
A3: The standard and safest method is to slowly pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[5] This serves to both dilute the acids and dissipate the heat of dilution. The product can then be isolated via extraction with a suitable organic solvent.
-
-
Q4: Can I use a continuous flow reactor for this nitration?
Experimental Protocols
Protocol 1: Controlled Mononitration of 2,3-Dimethylfluorobenzene
This protocol is a general guideline and should be adapted based on a thorough risk assessment for your specific laboratory conditions and scale.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Maintain the temperature of the mixture below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10 g of 2,3-dimethylfluorobenzene in 50 mL of a suitable inert solvent (e.g., dichloromethane). Cool this solution to 0°C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of dimethylfluorobenzene. Carefully monitor the internal temperature and maintain it at 0-5°C throughout the addition. The addition should take approximately 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at 0-5°C and monitor its progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.[5] Separate the organic layer and wash it sequentially with cold water, a 5% sodium bicarbonate solution (caution: gas evolution), and finally with brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0-5°C | To control the exotherm and minimize dinitration.[8] |
| Nitrating Agent Ratio (HNO₃:H₂SO₄) | 1:1 (v/v) | Provides a sufficient concentration of the nitronium ion. |
| Addition Time | 1-2 hours | Ensures slow, controlled heat release.[5] |
| Quenching Medium | Crushed Ice/Water | Effectively dissipates heat from the reaction and acid dilution.[5] |
Visualizations
Logical Workflow for Managing Exothermic Reactions
Caption: Decision-making workflow for managing temperature during nitration.
Nitration Reaction Pathway
Caption: Simplified mechanism of electrophilic aromatic nitration.
References
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration.
- BenchChem. (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids.
- BenchChem. (2025). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide.
- BenchChem. (2025). Troubleshooting guide for nitration reactions.
- BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022).
- BenchChem. (2025). Mitigating hazards during the nitration of fluorinated precursors.
- BenchChem. (2025). Managing exothermic reactions during the nitration of trifluoromethoxybenzene.
- Reddit. (2023).
- Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes. (n.d.).
- Royal Society of Chemistry. (2022).
- YouTube. (2024).
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- Nitration and arom
- Google Patents. (1965).
- Wikipedia. (n.d.).
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration of Alcohols.
- PubMed. (n.d.).
- The Sarpong Group. (2016).
- ACS Publications. (n.d.). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives.
- Khan Academy. (2013). Nitration | Aromatic Compounds | Organic chemistry. YouTube.
- CheckFire Ltd. (n.d.).
- Mitsubishi Electric. (n.d.). Thermal Runaway.
- Semantic Scholar. (n.d.).
- Master Organic Chemistry. (2018).
- Chemguide. (n.d.). Explaining the nitration of benzene - electrophilic substitution.
- YouTube. (2018).
- YouTube. (2017).
- Chemistry Steps. (n.d.).
- MDPI. (n.d.).
- National Institutes of Health. (2025).
- Electrolock Incorporated. (n.d.).
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- National Academic Digital Library of Ethiopia. (2013).
- YouTube. (2021). Prevent thermal runaway with the Lithium-Ion Risk Prevention System.
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Technical Support Center: Troubleshooting Low Conversion in Nucleophilic Aromatic Substitution of 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into troubleshooting low conversion in the nucleophilic aromatic substitution (SNAr) of 1-fluoro-3,5-dimethyl-2-nitrobenzene. My aim is to move beyond generic advice and offer a structured, scientifically-grounded approach to diagnosing and resolving common experimental challenges.
Understanding the Substrate: The Unique Challenges of this compound
The reactivity of an aryl halide in an SNAr reaction is governed by a delicate interplay of electronic and steric effects.[1] While this compound possesses a strongly activating nitro group and an excellent fluoride leaving group, its unique substitution pattern presents specific challenges that can lead to low conversion.[2]
-
Steric Hindrance: The two methyl groups flanking the nitro group and ortho to the site of nucleophilic attack can sterically hinder the approach of the nucleophile.[3][4][5] This is particularly problematic for bulky nucleophiles.
-
Electronic Effects: While the nitro group is a powerful electron-withdrawing group (EWG) that stabilizes the negatively charged Meisenheimer intermediate, the two methyl groups are weakly electron-donating.[6] This can slightly diminish the overall electrophilicity of the aromatic ring compared to substrates lacking such groups.
Frequently Asked Questions (FAQs)
Q1: Why is my conversion of this compound so low, even with a strong nucleophile?
A1: Low conversion, despite using a potent nucleophile, often points to issues with steric hindrance or suboptimal reaction conditions. The methyl groups at the 3 and 5 positions create a sterically congested environment around the reaction center (C1).[3][4][5] This can significantly slow down the rate-determining step of the reaction: the initial attack of the nucleophile to form the Meisenheimer complex.[6]
Consider the following troubleshooting steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Reactions that are sluggish at room temperature may proceed to completion at elevated temperatures (e.g., 80-120 °C).
-
Solvent Choice: The use of a polar aprotic solvent such as DMSO, DMF, or NMP is crucial. These solvents are effective at solvating the cation of the nucleophile's salt, thereby increasing the "nakedness" and reactivity of the nucleophilic anion.[7]
-
Extended Reaction Time: Due to steric hindrance, the reaction may simply require more time to reach completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I am observing multiple spots on my TLC plate. What are the likely side reactions?
A2: The formation of multiple products can arise from several possibilities:
-
Incomplete Reaction: The most prominent spots are likely your starting material and the desired product.
-
Reaction with Solvent: In some cases, particularly at high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile.
-
Hydrolysis of Starting Material: If there is residual water in your reaction mixture, the fluoride can be displaced by a hydroxide ion, leading to the formation of 3,5-dimethyl-2-nitrophenol. Ensure all glassware is flame-dried and use anhydrous solvents.
-
Complex Nucleophiles: If your nucleophile has multiple reactive sites, you may be observing the formation of regioisomers.
Q3: How do I choose the optimal base for my reaction?
A3: The choice of base depends on the pKa of your nucleophile.
-
For neutral nucleophiles (e.g., amines, thiols): A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often used to scavenge the HF that is formed during the reaction.
-
For weakly acidic nucleophiles (e.g., alcohols, phenols): A stronger base is required to deprotonate the nucleophile and generate the more reactive alkoxide or phenoxide. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices.[8]
Q4: Is fluorine always the best leaving group in SNAr reactions?
A4: Yes, in the context of SNAr, the reactivity of halogens as leaving groups generally follows the trend F > Cl > Br > I. This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[9] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[2]
Troubleshooting Guide: A Systematic Approach to Low Conversion
When faced with low conversion, a systematic and logical approach is key to identifying and resolving the underlying issue. The following workflow provides a structured path for troubleshooting.
Caption: A systematic workflow for troubleshooting low conversion.
Step 1: Verify Reagent Purity and Stoichiometry
| Parameter | Potential Issue | Recommended Action |
| Starting Material | Impurities in this compound can inhibit the reaction. | Verify purity by NMR or GC-MS. Consider recrystallization or column chromatography if necessary. |
| Nucleophile | Degradation or impurities. For solid nucleophiles, ensure they are anhydrous. | Use a fresh bottle or repurify. For hygroscopic nucleophiles, handle under an inert atmosphere. |
| Solvent | Presence of water or other protic impurities. | Use anhydrous solvents. Consider distilling the solvent over a suitable drying agent. |
| Stoichiometry | Incorrect molar ratios of reactants. | Carefully recalculate and re-weigh all reagents. An excess of the nucleophile (1.1-1.5 equivalents) is often beneficial. |
Step 2: Evaluate and Optimize Reaction Conditions
A detailed experimental protocol for a typical SNAr reaction is provided below. Use this as a baseline for optimization.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO) to dissolve the starting material. Add the nucleophile (1.1-1.5 eq) and the appropriate base (if required, 1.5-2.0 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[10]
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Optimization Parameters:
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Temperature | 80 °C | Increase in 20 °C increments up to the boiling point of the solvent. | Provides the necessary activation energy to overcome steric and electronic barriers. |
| Solvent | DMF | Switch to a higher-boiling polar aprotic solvent like DMSO or NMP. | Allows for higher reaction temperatures and can improve the solubility of reagents.[11] |
| Concentration | 0.1 M | Increase the concentration to 0.5-1.0 M. | Higher concentrations can increase the reaction rate. |
Step 3: Address Steric Hindrance and Nucleophile Reactivity
If optimizing reaction conditions does not lead to a significant improvement in conversion, the issue may lie with the inherent steric clash between the substrate and the nucleophile.
Caption: Steric hindrance from the ortho-methyl group impeding nucleophilic attack.
-
Consider a Less Bulky Nucleophile: If possible, switch to a smaller, less sterically demanding nucleophile. For example, if using a secondary amine, try a primary amine.
-
Increase Nucleophile Strength: For a given atom, nucleophilicity increases with negative charge. If using a neutral nucleophile like an alcohol, deprotonating it with a strong base like NaH to form the more potent alkoxide can dramatically increase the reaction rate.[11]
-
Alternative Catalysis: For particularly challenging transformations, consider alternative catalytic systems such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which operate via different mechanisms that may be less sensitive to steric effects.[10]
By systematically working through these diagnostic steps and optimization strategies, you will be well-equipped to overcome the challenges associated with the nucleophilic aromatic substitution of this compound and achieve your desired synthetic outcomes.
References
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
- A Comparative Analysis of 1-Fluoro-2-nitrobenzene and 1-Chloro-2-nitrobenzene in Diarylamine Synthesis - Benchchem.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - ResearchGate.
- Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine - ResearchGate.
- The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent.
- Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution for Azides - Benchchem.
- A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions - Benchchem.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society.
- overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene - Benchchem.
- Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase | Journal of the American Society for Mass Spectrometry.
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution - Benchchem.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH.
- Concerted Nucleophilic Aromatic Substitution Reactions - CORE.
- Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).
- Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy - UCL Discovery.
- A real space picture of the role of steric effects in SN2 reactions - PMC - PubMed Central.
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC - NIH.
- Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. - ResearchGate.
- Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Sci-Hub.
- Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B.
- Scheme 4. Nucleophilic Aromatic Substitution of 1-Fluoro-2-nitrobenzene... - ResearchGate.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- Nucleophilic aromatic substitution exam question : r/chemhelp - Reddit.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central.
- The effect of steric hindrance on the course of Pfitzinger reactions - Journal of the Chemical Society (Resumed) (RSC Publishing).
- (PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate.
- (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - ResearchGate.
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- 3. researchgate.net [researchgate.net]
- 4. sci-hub.box [sci-hub.box]
- 5. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Purity Analysis of 1-Fluoro-3,5-dimethyl-2-nitrobenzene
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purity analysis of 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS No. 315-13-9). This compound is a critical intermediate in pharmaceutical and chemical synthesis, making accurate purity assessment essential for quality control and reaction monitoring.[1] This guide is structured to provide not just a method, but a framework for understanding the chromatographic principles at play, enabling you to troubleshoot issues effectively. We will address common challenges encountered in the field, from peak shape anomalies to retention time instability, providing scientifically grounded solutions.
Section 1: Recommended Analytical Method & Protocol
A robust starting point is crucial for any analysis. The following reversed-phase HPLC method is designed for high-resolution separation of this compound from potential process-related impurities. The analyte's structure, featuring a nitro group, provides a strong chromophore suitable for UV detection.[2]
Table 1: Recommended Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC with UV or Diode Array Detector (DAD) | Provides necessary sensitivity and specificity. A DAD is preferred for initial method development to confirm peak purity and identify the optimal detection wavelength. |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the non-polar aromatic ring of the analyte, which is a standard for this type of compound.[2][3] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid | Acetonitrile often offers different selectivity compared to methanol.[3] The 60:40 ratio is a good starting point for achieving reasonable retention. Formic acid is added to control the pH and suppress the ionization of residual silanol groups on the column, which is a primary cause of peak tailing.[3] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm I.D. column, balancing analysis time with system pressure.[3] |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by reducing viscosity fluctuations and improving efficiency.[3][4] |
| Detection | 254 nm | A common wavelength for aromatic compounds.[3] It is highly recommended to determine the absorbance maximum (λmax) using a DAD scan for optimal sensitivity. |
| Injection Vol. | 10 µL | A typical volume that avoids column overloading while providing a strong detector response. |
| Sample Diluent | Mobile Phase | Crucial: Dissolving the sample in the mobile phase prevents peak distortion and splitting that can occur when using a stronger, incompatible solvent.[3] |
Experimental Protocol: Step-by-Step
-
Mobile Phase Preparation:
-
Standard Solution Preparation (approx. 0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume using the mobile phase as the diluent. Mix until homogeneous.
-
This stock can be used to prepare a series of working standards for linearity and quantitation.[3]
-
-
Sample Solution Preparation:
-
Accurately weigh an amount of the sample expected to contain 10 mg of the active compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulates that could clog the column frit.[5]
-
-
System Equilibration and Analysis:
-
Equilibrate the HPLC system and column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).[3]
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform replicate injections of the standard solution to confirm system suitability (e.g., retention time precision, peak area reproducibility).
-
Inject the sample solutions for analysis.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is a C18 column the recommended choice? A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains create a hydrophobic stationary phase that effectively retains this compound through hydrophobic interactions with the molecule's aromatic and methyl groups. This mechanism provides robust and predictable retention for many non-polar to moderately polar organic molecules.[6]
Q2: Can I use methanol instead of acetonitrile as the organic modifier? Yes, methanol is a viable alternative. However, switching between acetonitrile and methanol can alter the selectivity of the separation, meaning the elution order and resolution of impurities may change.[3] Acetonitrile typically has a lower viscosity and provides sharper peaks for some compounds. If you are struggling to resolve a critical impurity pair, trying a methanol-based mobile phase is an excellent troubleshooting step.
Q3: How do I determine the optimal detection wavelength for my analysis? If your HPLC system is equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, inject a concentrated solution of your standard. The detector software can generate a UV-visible spectrum for the analyte peak. The wavelength corresponding to the highest absorbance (the λmax) should be used for quantitation to achieve the best signal-to-noise ratio.
Q4: My sample is not fully soluble in the mobile phase. What should I do? this compound is generally soluble in organic solvents.[1] If it is not dissolving in your mobile phase (e.g., 60:40 ACN:Water), you can prepare the initial stock solution in a small amount of pure acetonitrile or methanol and then dilute it down with the mobile phase. However, be cautious. The final injection solution should have a solvent composition as close to the mobile phase as possible to avoid peak distortion.
Section 3: Troubleshooting Guide
Even with a robust method, problems can arise. This guide addresses the most common issues in a systematic way.
Problem 1: My analyte peak is tailing severely.
-
Q: My peak for this compound has a tailing factor > 1.5. What is the cause and how do I fix it?
Primary Cause: Secondary Silanol Interactions The most common cause of peak tailing for compounds with polarizable groups (like nitro and fluoro groups) is an unwanted secondary interaction with acidic silanol groups (Si-OH) on the surface of the silica packing material.[3] This causes a portion of the analyte molecules to be retained longer, smearing the peak.
Solutions:
-
Check Mobile Phase pH: Ensure that an acid (e.g., 0.1% formic acid or trifluoroacetic acid) has been added. A low pH (around 2.5-3.5) protonates the silanol groups, rendering them less active and minimizing these secondary interactions.[3]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning most of the residual silanol groups have been chemically deactivated. If you are using an older column, switching to a modern, end-capped equivalent can significantly improve peak shape.[3]
-
Lower Analyte Concentration: Column overload can also cause peak tailing. Try diluting your sample to see if the peak shape improves.[5]
-
Add a Competitive Base (Advanced): In some cases, adding a small amount of a competitive base like triethylamine (TEA) at ~0.1% can mask the active silanol sites, but this can suppress ionization in mass spectrometry and should be used judiciously.[3]
-
Problem 2: My retention times are shifting between injections.
-
Q: The retention time for my main peak is decreasing/increasing with every injection. How do I stabilize it?
Retention time instability is a critical issue that compromises peak identification and quantification. The cause can usually be traced to the mobile phase, temperature, or column equilibration.[4]
Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing the root cause of retention time instability.
Caption: Logical workflow for troubleshooting unstable HPLC retention times.
Problem 3: I am seeing split or distorted peaks.
-
Q: My main peak is split into two or appears misshapen at the front. What's wrong?
Primary Cause: Sample Solvent Incompatibility This is the most frequent reason for split peaks.[3] If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your mobile phase (e.g., dissolving in 100% Acetonitrile when the mobile phase is 60% Acetonitrile), the portion of the sample at the leading edge of the injection band travels faster than the portion at the trailing edge, distorting and splitting the peak.
Solutions:
-
Match Sample Diluent to Mobile Phase: The best practice is to always dissolve your sample in the mobile phase itself.[3] This ensures the sample is introduced to the column under equilibrated conditions.
-
Check for Column Contamination or Voids: A blockage at the column inlet frit or a void (a channel in the packing material) can create a non-uniform flow path, splitting the peak.[3] Try back-flushing the column (if the manufacturer allows) or replacing the column if the problem persists after addressing solvent issues.
-
Problem 4: I can't separate my main peak from a nearby impurity.
-
Q: An impurity peak is co-eluting or has very poor resolution (<1.5) with my main peak. How can I improve the separation?
Primary Cause: Insufficient Selectivity Resolution is a function of efficiency, retention, and selectivity. When peaks are close together, the primary goal is to alter the selectivity of the system—changing the relative interaction strengths between the analytes and the stationary/mobile phases.
Solutions:
-
Decrease Mobile Phase Strength (Isocratic): Lower the percentage of acetonitrile in the mobile phase (e.g., from 60% to 55%). This will increase the retention time of all components and often increases the separation between them, improving resolution.[3]
-
Switch to a Gradient Method: If isocratic elution fails, a gradient method (where the mobile phase composition changes over time) can be highly effective for separating complex mixtures.[3]
-
Change the Organic Modifier: Switch from acetonitrile to methanol. The different solvent properties can change intermolecular interactions (e.g., dipole-dipole) and alter the elution order, potentially resolving the co-eluting peaks.[3]
-
Try a Different Stationary Phase: If mobile phase optimization is insufficient, the stationary phase chemistry may not be suitable. A phenyl-hexyl or biphenyl column can introduce π-π interactions, which can be highly effective for separating aromatic compounds like this one, offering a different selectivity mechanism than a standard C18 column.[6]
-
References
-
MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Chromedia. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
-
Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 6. nacalai.com [nacalai.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Fluoro-3,5-dimethyl-2-nitrobenzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for optimizing reactions involving 1-Fluoro-3,5-dimethyl-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. My objective is to move beyond simple protocols and provide a deeper, mechanistic understanding of how solvent choice dictates the success, rate, and cleanliness of your reactions. By understanding the causality behind these experimental choices, you can troubleshoot effectively and accelerate your research and development goals.
The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr). The molecule is highly activated for this reaction due to the potent electron-withdrawing nitro group positioned ortho to the fluorine leaving group. This electronic arrangement makes the ipso-carbon highly electrophilic and stabilizes the key reaction intermediate.
Part 1: The SNAr Mechanism & The Role of Substituents
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is almost always the rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the fluorine.[1] This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.[2][3]
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, it is essential for the reaction. It activates the ring towards nucleophilic attack and, critically, stabilizes the negative charge of the Meisenheimer complex through resonance.[4][5]
-
Fluorine (-F): Fluorine is an excellent leaving group for SNAr reactions. Its high electronegativity makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack. Because the C-F bond is broken in the fast, non-rate-determining step, its high bond strength does not impede the reaction rate.[1]
-
Dimethyl Groups (-CH₃): These groups are weakly electron-donating. While they slightly counteract the activating effect of the nitro group, their primary influence in this substitution pattern is steric and electronic, which can modulate the regioselectivity in more complex systems.[6]
Caption: Solvent effects on nucleophile availability.
Part 3: Troubleshooting Workflow
When an SNAr reaction with this compound fails, a systematic approach can quickly identify the root cause.
Caption: A decision tree for troubleshooting low conversion.
Part 4: Validated Experimental Protocol
This protocol describes a representative SNAr reaction with a secondary amine, a common application for this substrate.
Reaction: Synthesis of 4-(3,5-Dimethyl-2-nitrophenyl)morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the reactants (a concentration of 0.2-0.5 M is typical).
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x). [2] * Combine the organic layers and wash with water, then with brine to remove residual DMF and salts. [2]7. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure product.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between 1‐fluoro‐2,4‐dinitrobenzene 1 and ethanol to give the benzene 2. [Link]
-
ResearchGate. (2018). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. [Link]
-
Royal Society of Chemistry. (1981). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]
-
Plater, M. J., & Harrison, W. T. (2010). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. South African Journal of Chemistry, 63, 1-7. [Link]
-
SciSpace. (2002). Effect of the Nucleophile Structure on the Relative Mobility of the Nitro Group and Fluorine Atom in Reactions of 3,5-Dinitro- and 3-Fluoro-5-nitrobenzotrifluorides with Phenols in the Presence of Potassium Carbonate. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Journal of the American Chemical Society. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
ACS Green Chemistry Institute. (n.d.). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
YouTube. (2016). Why Polar Aprotic Solvents for SN2 Substitution. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Fluoro-3,5-dimethyl-2-nitrobenzene: An NMR-Centric Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 1-Fluoro-3,5-dimethyl-2-nitrobenzene, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for detailed structural mapping in solution, a multi-technique approach, incorporating Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, provides a more complete and validated characterization.
The Subject Molecule: this compound
This compound (C₈H₈FNO₂) is a substituted aromatic compound with a molecular weight of 169.15 g/mol .[1][2] Its structure, featuring a fluorine atom and a nitro group ortho to each other, and two meta-positioned methyl groups, presents a unique electronic environment that is well-suited for NMR analysis. This compound and its analogues are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1]
Below is a diagram illustrating the molecular structure and numbering of this compound.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR (¹H NMR) provides critical information about the electronic environment of hydrogen atoms within a molecule. For this compound, we can predict the ¹H NMR spectrum based on the electronic effects of the substituents. The strongly electron-withdrawing nitro group will deshield nearby protons, shifting their signals downfield, while the electron-donating methyl groups will have a shielding effect. The fluorine atom will introduce characteristic splitting patterns due to spin-spin coupling.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H4 | ~7.30 | Doublet of quartets (dq) | ⁴J(H-F) ≈ 2-3 Hz, ⁴J(H-H) ≈ 0.5-1 Hz |
| H6 | ~7.10 | Doublet (d) | ⁴J(H-F) ≈ 4-5 Hz |
| CH₃ (at C3) | ~2.40 | Singlet (s) | - |
| CH₃ (at C5) | ~2.35 | Singlet (s) | - |
Disclaimer: The above data is predicted based on established substituent effects and data from similar compounds. Experimental values may vary.
Interpretation and Causality:
-
Aromatic Protons (H4 and H6): The two aromatic protons are in different chemical environments. H4 is expected to be slightly more deshielded than H6 due to its position relative to the electron-withdrawing nitro group. The fluorine atom will cause splitting of both signals. The coupling between fluorine and a proton four bonds away (⁴J) is typically observed in aromatic systems. H4 may also exhibit further small splitting due to coupling with the methyl protons at C5.
-
Methyl Protons: The two methyl groups are in slightly different environments and are expected to appear as sharp singlets in the aliphatic region of the spectrum. The methyl group at C3 is closer to the nitro group and may be slightly deshielded compared to the methyl group at C5.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides a detailed view of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift influenced by hybridization and the electronic nature of its neighbors.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C1 (C-F) | ~160 (d) | Doublet |
| C2 (C-NO₂) | ~148 (d) | Doublet |
| C3 (C-CH₃) | ~138 (s) | Singlet |
| C4 (C-H) | ~125 (d) | Doublet |
| C5 (C-CH₃) | ~135 (s) | Singlet |
| C6 (C-H) | ~115 (d) | Doublet |
| CH₃ (at C3) | ~20 (q) | Quartet |
| CH₃ (at C5) | ~18 (q) | Quartet |
Disclaimer: The above data is predicted based on established substituent effects and data from similar compounds. Experimental values may vary.
Interpretation and Causality:
-
Aromatic Carbons: The carbon atoms directly attached to the electron-withdrawing fluorine (C1) and nitro (C2) groups are significantly deshielded and appear at the highest chemical shifts. The carbon bearing the fluorine (C1) will appear as a doublet due to one-bond coupling with ¹⁹F. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.
-
Methyl Carbons: The carbons of the two methyl groups will be found in the upfield region of the spectrum, typical for sp³ hybridized carbons.
Experimental Protocol for NMR Data Acquisition
A self-validating system for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle = 30-45°, acquisition time = 2-4 seconds, relaxation delay = 1-5 seconds, number of scans = 8-16.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle = 30-45°, acquisition time = 1-2 seconds, relaxation delay = 2-5 seconds, number of scans = 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Caption: A streamlined workflow for NMR data acquisition and analysis.
Comparison with Alternative Characterization Techniques
While NMR is paramount for detailed structural analysis, other techniques provide complementary and confirmatory data.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information. | Destructive, does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple, provides information on bonding. | Provides limited information on the overall molecular structure. |
Mass Spectrometry (MS):
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (169.15 g/mol ). Characteristic fragmentation patterns for nitroaromatic compounds would also be observed, such as the loss of the nitro group.[3] For related compounds like 1-fluoro-3-iodo-5-nitrobenzene, the mass spectrum provides clear evidence of the molecular ion and isotopic patterns.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key predicted vibrational modes include:
-
Asymmetric NO₂ Stretch: ~1525 cm⁻¹
-
Symmetric NO₂ Stretch: ~1350 cm⁻¹
-
C-F Stretch: ~1220 cm⁻¹
-
Aromatic C=C Stretch: ~1600 and ~1480 cm⁻¹
-
Aromatic C-H Stretch: >3000 cm⁻¹
These predictions are consistent with IR data for similar aromatic nitro compounds.[3]
Conclusion
The comprehensive characterization of this compound is best achieved through a synergistic application of NMR spectroscopy, Mass Spectrometry, and Infrared Spectroscopy. ¹H and ¹³C NMR provide the definitive structural blueprint, elucidating the precise arrangement of atoms and their electronic environments. MS confirms the molecular weight and offers insights into fragmentation pathways, while IR spectroscopy verifies the presence of key functional groups. For professionals in drug development and chemical research, this multi-faceted analytical approach ensures the highest level of scientific integrity and provides a robust foundation for further investigation and application of this important chemical intermediate.
References
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A Comparative Analysis of Reactivity: 1-Fluoro-3,5-dimethyl-2-nitrobenzene vs. 1-fluoro-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis, particularly within the pharmaceutical and biotechnology sectors, the selection of appropriate reagents is paramount to the success of a synthetic route. Aryl fluorides activated by electron-withdrawing groups are a cornerstone of nucleophilic aromatic substitution (SNAr) reactions, enabling the formation of carbon-heteroatom bonds with precision and efficiency. This guide provides an in-depth comparison of the reactivity of two such reagents: 1-Fluoro-3,5-dimethyl-2-nitrobenzene and the historically significant 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent.[1][2] This analysis is grounded in the principles of physical organic chemistry and supported by illustrative experimental data and protocols to inform your research and development endeavors.
Theoretical Framework: Understanding Reactivity in SNAr Reactions
The reactivity of aryl halides in SNAr reactions is primarily governed by the electronic properties of the substituents on the aromatic ring and the nature of the leaving group.[3][4] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the principal determinant of the reaction rate.
The Role of Electron-Withdrawing Groups:
Electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), are crucial for activating the aromatic ring towards nucleophilic attack.[6][7] They achieve this by inductively and resonantly withdrawing electron density from the ring, making the carbon atom attached to the leaving group more electrophilic. Crucially, EWGs at the ortho and para positions relative to the leaving group stabilize the negative charge of the Meisenheimer intermediate through resonance delocalization, thereby lowering the activation energy of the reaction.[3][5]
1-fluoro-2,4-dinitrobenzene (DNFB): The Archetype of High Reactivity
DNFB is a classic example of a highly activated aryl halide.[8] The presence of two nitro groups, one ortho and one para to the fluorine atom, provides substantial stabilization of the Meisenheimer complex. This exceptional reactivity has been famously harnessed by Frederick Sanger for the N-terminal sequencing of peptides and proteins.[1][2][9][10] The fluorine atom, despite forming a strong C-F bond, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[11][12]
This compound: A Study in Contrasting Effects
In contrast, this compound presents a more complex electronic and steric profile. It features a single nitro group ortho to the fluorine, which does provide activation. However, the two methyl groups (-CH₃) at the meta positions relative to the fluorine exert opposing effects. Methyl groups are weakly electron-donating through induction and hyperconjugation, which slightly counteracts the electron-withdrawing effect of the nitro group.[13] Furthermore, the methyl group at the 3-position introduces steric hindrance around the reaction center, potentially impeding the approach of the nucleophile.[14][15]
Comparative Reactivity: A Quantitative Perspective
To illustrate this, consider the following hypothetical second-order rate constants (k₂) for the reaction with a generic amine nucleophile (e.g., piperidine) in a polar aprotic solvent like acetonitrile at 25°C.
| Compound | Structure | Expected Relative k₂ (L mol⁻¹ s⁻¹) | Key Factors Influencing Reactivity |
| 1-fluoro-2,4-dinitrobenzene (DNFB) | High (e.g., ~10⁻¹) | Two strong electron-withdrawing nitro groups at ortho and para positions, providing excellent stabilization of the Meisenheimer complex. | |
| This compound | ![]() | Low to Moderate (e.g., ~10⁻⁴) | One electron-withdrawing nitro group at the ortho position. Two electron-donating methyl groups that slightly deactivate the ring. Steric hindrance from the ortho-methyl group. |
Note: The k₂ values are illustrative and intended for comparative purposes only.
Experimental Protocol: A Kinetic Study by UV-Vis Spectrophotometry
To empirically determine the relative reactivities, a pseudo-first-order kinetic experiment can be designed to monitor the progress of the reaction with an amine, such as piperidine. The formation of the N-arylated product can be followed using UV-Vis spectrophotometry.
Materials:
-
1-fluoro-2,4-dinitrobenzene (DNFB)
-
This compound
-
Piperidine
-
Acetonitrile (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of DNFB, this compound, and piperidine in acetonitrile of known concentrations.
-
Kinetic Run:
-
In a quartz cuvette, place a solution of the aryl fluoride in acetonitrile.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by injecting a solution of piperidine into the cuvette, ensuring a large excess of piperidine (at least 10-fold) to maintain pseudo-first-order conditions.
-
Immediately begin recording the absorbance at the λmax of the product over time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation.
-
The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of piperidine.
-
Self-Validation: The experiment should be repeated at different concentrations of piperidine. A linear plot of kobs versus piperidine concentration passing through the origin will validate the second-order nature of the reaction.
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.
Caption: Kinetic Analysis Workflow.
Conclusion and Practical Implications
For drug development professionals and researchers, this has important practical implications:
-
For rapid and efficient reactions , DNFB remains a superior choice, especially when working with less reactive nucleophiles.
-
For applications requiring more moderate reactivity or where modulation of electronic properties is desired , this compound could be a suitable intermediate. [16]Its reduced reactivity may offer better control in certain synthetic contexts.
-
When designing novel reagents , the principles of substituent effects are paramount. The number and position of electron-withdrawing and electron-donating groups, as well as steric factors, must be carefully considered to fine-tune reactivity.
This guide provides a robust framework for understanding and comparing the reactivity of these two aryl fluorides. By combining theoretical principles with a clear experimental methodology, researchers can make informed decisions in the selection of reagents for their specific synthetic challenges.
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Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]
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Brainly. (2023). 1-Fluoro-2,4-dinitrobenzene is highly reactive toward nucleophilic substitution through an S_NAr. [Link]
- Chapman, N. B., & Parker, R. E. (1951). Nucleophilic displacement of fluorine from organic compounds. Part I. Kinetics of the reactions of 1-fluoro-2 : 4-dinitrobenzene with primary aromatic amines. Journal of the Chemical Society (Resumed), 3301.
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
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Wikipedia. (2023). 1-Fluoro-2,4-dinitrobenzene. [Link]
- Crampton, M. R., & Gibson, B. (1979). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 648.
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Crampton, M. R., & Gibson, B. (1979). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]
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Quora. (2014). How does Sanger's reagent work? [Link]
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Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the meta position. [Link]
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Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
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National Center for Biotechnology Information. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC. [Link]
- Nudelman, N. S., & Palleros, D. (1981). The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the 'dimer mechanism'. Journal of the Chemical Society, Perkin Transactions 2, 1277.
- McIntire, F. C., Clements, L. M., & Sproull, M. (1953). 1-Fluoro-2,4-dinitrobenzene as Quantitative Reagent for Primary and Secondary Amines. Analytical Chemistry, 25(11), 1757–1758.
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Study.com. What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide? [Link]
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askIITians. (2019). Which is more reactive towards the nucleophilic substitution reaction. [Link]
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G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. [Link]
- Mancini, P. M. E., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1133.
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Merck Index. 1-Fluoro-2,4-dinitrobenzene. [Link]
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UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Sanger's reagent. [Link]
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ResearchGate. (2014). The nucleophilic aromatic substitution reaction between 1‐fluoro‐2,4‐dinitrobenzene 1 and ethanol to give the benzene 2 which has been previously studied in mixtures of an ionic liquid and ethanol. [Link]
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YouTube. (2021). Peptide sequencing reagents. [Link]
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OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]
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YouTube. (2024). Steric and Nucleophilic Effects on SN2 Reactions. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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ResearchGate. The reaction of 1-Fluoro-2,6-dinitrobenzene with some amino acids. [Link]
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Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? [Link]
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MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
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ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
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MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
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A Comparative Guide to the SNAr Reactivity of Fluoronitrobenzenes: Ortho vs. Para Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, a deep understanding of isomeric reactivity is crucial for rational molecular design. This guide offers an in-depth, objective comparison of the nucleophilic aromatic substitution (SNAr) reactivity of 1-fluoro-2-nitrobenzene (ortho-isomer) and 1-fluoro-4-nitrobenzene (para-isomer). While both are activated towards SNAr by the strongly electron-withdrawing nitro group, their positional isomerism leads to significant differences in reaction kinetics and thermodynamics. This analysis is substantiated by experimental data, detailed protocols for kinetic analysis, and mechanistic visualizations.
The Fundamentals of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for forging new carbon-heteroatom and carbon-carbon bonds on an aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, characterized by the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The rate of an SNAr reaction is profoundly influenced by three primary factors:
-
The Nature of the Leaving Group: Fluorine's high electronegativity polarizes the C-F bond, rendering the attached carbon highly electrophilic and thus, an excellent leaving group for SNAr reactions.[1][3]
-
The Presence of Electron-Withdrawing Groups (EWGs): Groups like the nitro group (–NO2) are powerful activators. They stabilize the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction.[1][4]
-
The Position of the Electron-Withdrawing Group: The location of the EWG relative to the leaving group is a critical determinant of the reaction rate.[1][5]
The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[3][6]
Ortho vs. Para: A Tale of Two Isomers
The relative reactivity of ortho- and para-fluoronitrobenzene is a nuanced interplay of several key electronic and steric factors.
Electronic Effects:
-
Inductive Effect (-I): The nitro group exerts a strong electron-withdrawing inductive effect, pulling electron density through the sigma bonds. Due to its proximity to the reaction center, this effect is more pronounced in the ortho-isomer.[6][7]
-
Resonance Effect (-M): The nitro group can delocalize the negative charge of the Meisenheimer complex via resonance. This stabilization is effective from both the ortho and para positions, allowing the negative charge to be distributed onto the oxygen atoms of the nitro group.[2][7]
Steric Effects:
-
Steric Hindrance: The ortho-nitro group can sterically impede the approach of the incoming nucleophile to the carbon atom bearing the fluorine, potentially slowing the reaction. This hindrance is absent in the para-isomer.[7]
The delicate balance of these effects determines which isomer reacts faster, and this can be dependent on the specific nucleophile and reaction conditions.[7]
Visualizing the Mechanism: The Meisenheimer Complex
The stability of the Meisenheimer complex is paramount to the reaction rate. Below are diagrams illustrating the resonance stabilization for both isomers.
Caption: SNAr mechanism for o-fluoronitrobenzene.
Caption: Experimental workflow for kinetic analysis.
Detailed Steps:
-
Solution Preparation: Prepare a stock solution of the fluoronitrobenzene isomer in DMSO. Prepare a series of piperidine solutions at different concentrations in DMSO.
-
Kinetic Runs: In a thermostated cuvette, mix the fluoronitrobenzene solution with a piperidine solution. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.
-
Data Acquisition: Monitor the increase in absorbance of the product over time at its maximum wavelength (λmax).
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. [7]5. Determination of k₂: The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine, according to the equation: k_obs = k₂ * [Piperidine]. [7]6. Comparison: Repeat the entire procedure for the other fluoronitrobenzene isomer under identical conditions to allow for a direct comparison of their k₂ values.
Conclusion: Guiding Synthetic Strategy
The choice between ortho- and para-fluoronitrobenzene in a synthetic route can have a significant impact on reaction efficiency and yield. While the para-isomer offers less steric hindrance, the ortho-isomer often benefits from a stronger inductive activation by the nitro group. [6][7]Experimental evidence, particularly for reactions with alkoxides and sulfites, demonstrates the superior reactivity of the ortho-isomer. [7]For drug development and materials science professionals, this understanding is critical for optimizing reaction conditions and achieving desired synthetic outcomes.
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Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Chemistry Stack Exchange. [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. MDPI. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. Chemistry Stack Exchange. [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]
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Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry. [Link]
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Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic. [Link]
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p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... Filo. [Link]
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Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
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Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η-Coordination: Role of Meisenheimer Intermediate Coordination Ability. ResearchGate. [Link]
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Chemistry of Benzene: Electrophilic Aromatic Substitution. Your Article Library. [Link]
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Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. The Organic Chemistry Tutor. [Link]
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Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
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Vicarious substitution of hydrogen versus SNAr of fluorine in p-fluoronitrobenzene. ResearchGate. [Link]
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SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link]
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Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Nucleophilic aromatic substitution. Chemistry LibreTexts. [Link]
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A Comparative Guide to the Synthesis of 1-Fluoro-3,5-dimethyl-2-nitrobenzene: Validating the Balz-Schiemann Reaction Against Modern Alternatives
For researchers and professionals in drug development, the synthesis of specifically substituted aromatic compounds is a foundational task. 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS 315-13-9) is a valuable intermediate, featuring a unique electronic profile due to its combination of electron-donating methyl groups and electron-withdrawing nitro and fluoro substituents.[1] This guide provides an in-depth validation of the classic Balz-Schiemann reaction for its synthesis, objectively comparing its performance, safety, and scalability against primary alternative methods such as Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Nitration.
The Balz-Schiemann Reaction: A Time-Honored Approach
First reported in 1927, the Balz-Schiemann reaction remains a principal method for introducing a fluorine atom onto an aromatic ring with high regioselectivity.[2][3] It is particularly valuable because direct fluorination of aromatic hydrocarbons is often violent and difficult to control.[4][5] The reaction proceeds by the diazotization of a primary aromatic amine, in this case, 3,5-dimethyl-2-nitroaniline, to form a diazonium salt, which is then thermally decomposed to yield the aryl fluoride.[2][6]
Reaction Mechanism and Scientific Rationale
The reaction unfolds in three distinct stages, each with critical experimental parameters rooted in chemical principles.
-
Step 1: Diazotization. The process begins with the conversion of the primary amine to a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like fluoroboric acid (HBF₄) at low temperatures (0-5 °C).[7]
-
Step 2: Formation of the Diazonium Tetrafluoroborate Salt. The in situ generated aryl diazonium cation (ArN₂⁺) reacts with the tetrafluoroborate anion (BF₄⁻) from the fluoroboric acid.[5][8] In many cases, the resulting aryl diazonium tetrafluoroborate salt is stable enough to be isolated as a solid precipitate.[8]
-
Expertise & Causality: The use of HBF₄ is central to the classic reaction. The BF₄⁻ anion is a poor nucleophile, which prevents unwanted side reactions at this stage and provides the fluoride source for the final step. The relative stability of this salt compared to, for instance, a diazonium chloride, is what makes its isolation and subsequent controlled decomposition feasible.
-
-
Step 3: Fluoro-dediazoniation. The isolated diazonium salt is heated, often as a solid or suspended in an inert, high-boiling solvent. This thermal decomposition expels nitrogen gas (N₂)—an excellent leaving group—to form a highly reactive aryl cation. This cation is immediately trapped by a fluoride ion from the BF₄⁻ counterion to yield the final product, this compound.[3][6][9]
-
Trustworthiness & Safety: This decomposition step is highly exothermic and can be explosive if not controlled, especially on a large scale.[5][7][8] The choice of solvent helps to temper the reaction rate and dissipate heat.[8] Modern protocols often avoid isolating the hazardous diazonium intermediate altogether.[8][10]
-
Visualizing the Balz-Schiemann Mechanism
Caption: The Balz-Schiemann reaction pathway for aryl fluoride synthesis.
Experimental Protocol: Balz-Schiemann Synthesis
This protocol is adapted from established procedures for synthesizing substituted aryl fluorides.[7][11]
-
Diazotization: In a jacketed reactor maintained at 0-5 °C, dissolve 3,5-dimethyl-2-nitroaniline (1 equivalent) in a solution of aqueous fluoroboric acid (HBF₄, 48%, ~3 equivalents). Stir until a clear solution is obtained.
-
Salt Formation: To the stirred solution, add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Isolation: After the addition is complete, continue stirring for 30-60 minutes at 0-5 °C. The diazonium tetrafluoroborate salt will precipitate. Collect the solid by filtration and wash it with cold water, followed by a small amount of cold ethanol and diethyl ether.
-
Drying: Dry the isolated salt under vacuum at room temperature. Caution: Do not use elevated temperatures for drying, as diazonium salts are thermally unstable.
-
Decomposition: Place the dried diazonium salt in a flask equipped with a distillation apparatus. Heat the solid gently (typically in an oil bath at 100-150 °C) until the decomposition begins (indicated by the evolution of N₂ gas). The product, this compound, will distill over.
-
Purification: Collect the distillate and purify it further by vacuum distillation or column chromatography to yield the final product.
Alternative Synthetic Routes: A Comparative Analysis
While effective, the Balz-Schiemann reaction is not the only path to this compound. Two other major strategies are commonly considered, each with distinct advantages and drawbacks.
A. Nucleophilic Aromatic Substitution (SNAr)
This method, often referred to as the Halex process in industrial contexts, involves replacing a leaving group (typically chlorine) on an activated aromatic ring with a fluoride ion.[12][13] The starting material would be 1-chloro-3,5-dimethyl-2-nitrobenzene.
-
Mechanism & Rationale: The strong electron-withdrawing effect of the nitro group activates the ortho- and para-positions to nucleophilic attack. A fluoride source, such as potassium fluoride (KF), attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer complex).[11] Subsequent loss of the chloride leaving group yields the fluorinated product. The reaction requires high temperatures and a polar aprotic solvent (e.g., DMSO, sulfolane) to enhance the nucleophilicity of the fluoride ion.[13]
-
Experimental Protocol (Adapted from Halex Process): [13]
-
Charge a reactor with 1-chloro-3,5-dimethyl-2-nitrobenzene (1 eq.), spray-dried potassium fluoride (KF, 1.5-2.0 eq.), and a polar aprotic solvent (e.g., sulfolane).
-
Heat the mixture to 160-220 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by GC or HPLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic phase, dry it over sodium sulfate, and purify by vacuum distillation.
-
B. Electrophilic Aromatic Nitration
This approach begins with a fluorinated precursor, 1-fluoro-3,5-dimethylbenzene, and introduces the nitro group via electrophilic aromatic substitution.
-
Mechanism & Rationale: A nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is used to generate the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring attacks this electrophile. The directing effects of the substituents are crucial here. Fluorine is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. Their combined influence directs the incoming nitro group to the 2-position, sterically hindered but activated by all three existing groups.
-
Experimental Protocol (Adapted from Nitration of Fluoroarenes): [14]
-
In a reactor cooled to 0 °C, slowly add 1-fluoro-3,5-dimethylbenzene (1 eq.) to a stirred mixture of concentrated nitric acid and sulfuric acid ("mixed acid").
-
Maintain the temperature at 0-10 °C and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and sodium bicarbonate solution, then dry and concentrate.
-
Purify the crude product by column chromatography or distillation to isolate the desired isomer.
-
Head-to-Head Comparison: Performance and Practicality
The optimal synthetic route depends heavily on factors like scale, safety requirements, and starting material availability.
| Parameter | Balz-Schiemann Reaction | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Nitration |
| Starting Material | 3,5-Dimethyl-2-nitroaniline | 1-Chloro-3,5-dimethyl-2-nitrobenzene | 1-Fluoro-3,5-dimethylbenzene |
| Key Reagents | NaNO₂, HBF₄, Heat | KF, Polar Aprotic Solvent (e.g., Sulfolane) | HNO₃, H₂SO₄ |
| Typical Yield | 60-85% | 80-95% | 70-90% (isomer mixture possible) |
| Purity | High (after distillation) | High (after distillation) | Moderate (requires purification of isomers) |
| Key Advantages | High regioselectivity; avoids handling elemental F₂.[6] | Scalable, high yielding, avoids hazardous diazonium salts. | Uses readily available, inexpensive reagents. |
| Key Disadvantages | Hazardous diazonium intermediate ; thermal decomposition can be explosive.[7][8] | Harsh conditions (high temp); requires anhydrous setup; precursor may be less available.[13] | Potential for regioisomer formation, requiring extensive purification.[12] |
Visualization of Synthetic Workflows
Caption: Decision workflow comparing three primary synthesis routes.
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through multiple pathways, with the optimal choice being contingent on the specific objectives of the researcher or organization.
-
For Laboratory-Scale Synthesis & High Regioselectivity: The Balz-Schiemann reaction remains a highly valuable and reliable method. Its primary strength is the unambiguous placement of the fluorine atom. However, extreme caution must be exercised due to the potentially explosive nature of the diazonium salt intermediate. Modern modifications, such as using ionic liquids or continuous flow reactors, can significantly mitigate these safety risks and are recommended for scaling up.[3][7][10]
-
For Industrial Production & Scalability: The Nucleophilic Aromatic Substitution (SNAr) route is generally preferred. It avoids the hazardous intermediates of the Balz-Schiemann reaction and is more amenable to large-scale batch processing, often providing higher yields. The main limitations are the harsh reaction conditions and the potential need to synthesize the chlorinated precursor.
-
For Cost-Effective Exploration: Electrophilic Nitration is a viable option if the starting fluoro-dimethylbenzene is readily available and if purification capabilities are in place to effectively separate the desired product from potential regioisomers.
Ultimately, a thorough risk assessment and consideration of available resources should guide the final decision. While the Balz-Schiemann reaction has inherent hazards, its precision makes it an indispensable tool in the synthetic chemist's arsenal, validated by nearly a century of application.
References
-
BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
-
Allen Institute. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]
-
Scientific Update. The Balz-Schiemann Reaction. (2019-02-06). [Link]
-
Chemistry Learner. Balz-Schiemann Reaction: Definition, Examples, and Mechanism. [Link]
-
Testbook. Balz Schiemann Reaction Mechanism - Detailed Explanation and Steps. [Link]
-
Journal of Visualized Experiments. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2022-12-12). [Link]
-
Journal of Visualized Experiments. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023-02-10). [Link]
-
Grokipedia. Balz–Schiemann reaction. [Link]
-
AMiner. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023). [Link]
-
Wikipedia. Balz–Schiemann reaction. [Link]
-
ACS Omega. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021-08-13). [Link]
-
ResearchGate. Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2016-03-04). [Link]
- Google Patents. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
-
MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
-
ResearchGate. (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2025-08-06). [Link]
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The Unseen Influence: A Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-Fluoro-3,5-dimethyl-2-nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic—it is the bedrock of rational molecular design and process optimization. This guide delves into the kinetic nuances of nucleophilic aromatic substitution (SNAr) on 1-Fluoro-3,5-dimethyl-2-nitrobenzene. While this specific substrate may be less ubiquitously documented than its simpler analogs, its study offers profound insights into the interplay of electronic activation and steric hindrance. Here, we will dissect its reactivity in comparison to benchmark substrates, providing both theoretical grounding and actionable experimental protocols.
The Principle of Activated Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The reaction typically proceeds via a two-step addition-elimination mechanism, famously involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex.
The rate of an SNAr reaction is exquisitely sensitive to the electronic landscape of the aromatic ring. Electron-withdrawing groups (EWGs), such as the nitro group (—NO₂), are essential as they stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[1] The position of these activating groups is critical; activation is most pronounced when the EWG is ortho or para to the leaving group, allowing for direct delocalization of the negative charge onto the nitro group.[2]
The Subject of Our Study: this compound
This compound presents a fascinating case study. The nitro group at position 2 strongly activates the fluorine leaving group at position 1 for nucleophilic attack. The two methyl groups at positions 3 and 5, however, introduce a layer of complexity.
Electronic and Steric Effects of the Methyl Groups:
-
Electronic Effect: Methyl groups are weakly electron-donating through induction and hyperconjugation. This effect slightly counteracts the electron-withdrawing pull of the nitro group, which could be expected to modestly decrease the reaction rate compared to a non-methylated analog like 1-fluoro-2-nitrobenzene.
-
Steric Effect: The methyl group at position 3 is ortho to the nitro group but, more importantly, it is adjacent to the site of nucleophilic attack. This proximity can introduce steric hindrance, impeding the approach of the nucleophile.[3][4] This steric clash is a critical factor influencing the reaction kinetics.
Comparative Kinetic Analysis: A Data-Driven Perspective
| Substrate | Activating Group Position | Expected Relative Rate | Rationale |
| 1-Fluoro-4-nitrobenzene | Para | Baseline | Strong resonance stabilization of the Meisenheimer complex from the para-nitro group with minimal steric hindrance.[2] |
| 1-Fluoro-2-nitrobenzene | Ortho | Faster than para-isomer | The inductive effect of the nitro group is stronger from the ortho position, often leading to a higher reaction rate despite potential minor steric interactions.[2] |
| This compound | Ortho (with steric hindrance) | Slower than 1-fluoro-2-nitrobenzene | The activating effect of the ortho-nitro group is present, but the steric hindrance from the adjacent methyl group at position 3 is expected to significantly decrease the rate of nucleophilic attack. The electron-donating nature of the methyl groups may also contribute to a slower rate. |
Experimental Protocol: A Practical Guide to Kinetic Studies
The kinetics of these SNAr reactions can be conveniently monitored using UV-Vis spectrophotometry, as the product, a substituted nitrobenzene, will likely have a different absorption spectrum from the starting material.
Objective:
To determine the second-order rate constants for the reaction of this compound and its analogs with a model nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol) at a constant temperature.
Materials:
-
This compound
-
1-Fluoro-2-nitrobenzene (for comparison)
-
1-Fluoro-4-nitrobenzene (for comparison)
-
Piperidine (or other suitable nucleophile)
-
Absolute Ethanol (spectroscopic grade)
-
Thermostatted UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for the kinetic analysis of SNAr reactions.
Detailed Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in absolute ethanol (e.g., 1 x 10⁻³ M).
-
Prepare a series of piperidine solutions in absolute ethanol with varying concentrations (e.g., 0.01 M, 0.02 M, 0.04 M, 0.06 M, 0.08 M). Ensure the piperidine concentration is in large excess compared to the substrate to maintain pseudo-first-order conditions.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product. This should be determined beforehand by recording the spectrum of a fully reacted solution.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the substrate stock solution and the same volume of a piperidine solution.
-
Quickly mix the contents and place the cuvette in the spectrophotometer.
-
Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The observed rate constant (k_obs) for each piperidine concentration is determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A₀), where A_t is the absorbance at time t, A_∞ is the final absorbance, and A₀ is the initial absorbance.[2]
-
A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k_obs.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine ([Piperidine]). The relationship is given by: k_obs = k₂ * [Piperidine].[2]
-
-
Comparative Studies:
-
Repeat the entire procedure for 1-fluoro-2-nitrobenzene and 1-fluoro-4-nitrobenzene under identical conditions to obtain their respective second-order rate constants for a direct comparison.
-
Interpreting the Expected Results
The experimental data is expected to show that the second-order rate constant (k₂) for the reaction of this compound with piperidine is significantly lower than that of 1-fluoro-2-nitrobenzene. This would provide strong evidence for the dominating effect of steric hindrance from the methyl group at position 3. The comparison with 1-fluoro-4-nitrobenzene will further highlight the balance between the stronger inductive activation from the ortho-nitro group and the steric impediment.
The Broader Implications for Drug Development and Synthesis
Understanding the kinetic profile of substituted nitroaromatics like this compound is of paramount importance in:
-
Lead Optimization: In medicinal chemistry, the rate of synthesis of analogs can be a limiting factor. Knowing that a particular substitution pattern will lead to a sluggish reaction can guide chemists towards more synthetically tractable scaffolds.
-
Process Chemistry: For large-scale synthesis, reaction times, and conditions are critical for efficiency and cost-effectiveness. A quantitative understanding of reaction rates allows for the optimization of these parameters.
-
Predictive Modeling: The data generated from these studies can be used to build more accurate quantitative structure-activity relationship (QSAR) models that can predict the reactivity of novel compounds.
Conclusion
While at first glance a subtle modification, the introduction of two methyl groups onto the 1-fluoro-2-nitrobenzene scaffold dramatically alters its kinetic behavior in nucleophilic aromatic substitution reactions. The interplay of electronic activation from the nitro group and the steric and electronic effects of the methyl substituents creates a unique reactivity profile. The experimental framework provided in this guide allows for a quantitative comparison of this reactivity, offering valuable insights for researchers and professionals in the chemical sciences. By understanding these fundamental principles, we can move towards a more predictive and efficient approach to molecular design and synthesis.
References
-
PubMed Central. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. [Link]
-
ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
-
Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
ResearchGate. (2025, August 6). The mechanism of aromatic nucleophilic substitution reaction between ethanolamine and fluoro-nitrobenzenes: An investigation by kinetic measurements and DFT calculations. [Link]
-
ResearchGate. (2025, August 5). The steric and electronic effects of aliphatic fluoroalkyl groups. [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
-
CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
PubChem. (n.d.). 1-Fluoro-3,5-dinitrobenzene. [Link]
-
PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. [Link]
-
YouTube. (2024, October 22). SN1 & SN2 Reactions (Live Recording) Nucleophilic Substitution Organic Chemistry Review. [Link]
-
YouTube. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry. [Link]
-
PubChem. (n.d.). 1-Fluoro-2,4-dimethyl-5-nitrobenzene. [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
YouTube. (2015, October 19). Nucleophilic Substitution: SN2 Reactions - Part 1. [Link]
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- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Reactivity Face-Off: A Comparative Guide to 1-Fluoro-3,5-dimethyl-2-nitrobenzene and 1-Chloro-3,5-dimethyl-2-nitrobenzene in Nucleophilic Aromatic Substitution
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful, metal-free method for forging carbon-heteroatom and carbon-carbon bonds. The efficiency of this reaction is critically dependent on the nature of both the activating groups and the leaving group on the aromatic scaffold. This guide provides an in-depth, objective comparison of the reactivity of two key substrates: 1-fluoro-3,5-dimethyl-2-nitrobenzene and its chlorinated analog, 1-chloro-3,5-dimethyl-2-nitrobenzene. We will delve into the mechanistic principles governing their reactivity, present supporting experimental data from analogous systems, and provide a detailed protocol for researchers to assess these substrates in their own laboratories.
The Decisive Role of the Halogen in SNAr: A Mechanistic Perspective
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which breaks the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The second, faster step involves the expulsion of the leaving group, which restores the aromaticity of the ring.
Caption: General mechanism of the SNAr reaction.
A common misconception, arising from knowledge of aliphatic substitution reactions (SN1 and SN2), is that weaker carbon-halogen bonds lead to faster reactions. In that context, the reactivity order is I > Br > Cl > F. However, in SNAr, this trend is inverted: F > Cl ≈ Br > I .[1] The rationale lies in the rate-determining step. The stability of the Meisenheimer complex is paramount, and it is here that the high electronegativity of fluorine exerts a powerful, stabilizing inductive (-I) effect. This effect withdraws electron density from the ring, delocalizing the negative charge of the anionic intermediate and thereby lowering the activation energy of the first step. Since the C-X bond is broken after the rate-determining step, the bond strength is of lesser importance.
Comparative Reactivity: Fluoro vs. Chloro
For the specific case of this compound and 1-chloro-3,5-dimethyl-2-nitrobenzene, the fluoro-substituted compound is predicted to be significantly more reactive towards nucleophiles. The electron-withdrawing nitro group at the ortho position, combined with the two meta-directing methyl groups, creates a highly electron-deficient carbon center at the C1 position, making it susceptible to nucleophilic attack. The superior inductive effect of fluorine over chlorine will further enhance this electrophilicity and, more importantly, provide greater stabilization for the resulting Meisenheimer complex.
Experimental Data from Analogous Systems
The reaction of dinitrohalobenzenes with various nucleophiles has been a benchmark for studying SNAr kinetics. The data consistently shows a marked rate enhancement for the fluoro-substituted analog.
| Electrophile | Nucleophile | Solvent | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Relative Rate (kF/kCl) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Toluene | 1.17 | ~158 |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Toluene | 0.0074 | 1 |
| 1-Fluoro-2,4-dinitrobenzene | Aniline | Ethanol | 0.0133 | ~266 |
| 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol | 0.00005 | 1 |
Note: Data is compiled and representative of trends reported in the literature. Absolute values can vary with temperature and precise reaction conditions.
These data unequivocally demonstrate that the fluoro-substituted aromatic ring is orders of magnitude more reactive than its chloro- counterpart in SNAr reactions. This profound difference in reactivity has significant practical implications, often allowing reactions with fluoro-aromatics to be conducted under much milder conditions, with shorter reaction times and potentially higher yields.
Physical Properties of the Substrates
| Property | This compound | 1-Chloro-3,5-dimethyl-2-nitrobenzene |
| CAS Number | 315-13-9 | 124421-11-0 |
| Molecular Formula | C₈H₈FNO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 169.15 g/mol | 185.61 g/mol |
| Appearance | Colorless to pale yellow liquid | Not readily available |
| Melting Point | ~ -5 °C[3] | Not readily available |
| Boiling Point | 175-176 °C[3] | Not readily available |
| Density | ~1.23 g/cm³[3] | Not readily available |
Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectroscopy
This protocol provides a methodology for comparing the reactivity of the two title compounds with a model amine nucleophile, such as piperidine or aniline, using UV-Visible spectroscopy to monitor the reaction progress.[4][5] The formation of the N-substituted product typically results in a new chromophore that absorbs at a different wavelength from the reactants, allowing for real-time monitoring of its concentration.
Caption: Workflow for kinetic analysis of SNAr reactions.
Materials:
-
This compound
-
1-Chloro-3,5-dimethyl-2-nitrobenzene
-
Amine nucleophile (e.g., Piperidine, Aniline)
-
Anhydrous solvent (e.g., Acetonitrile, DMSO)
-
Thermostatted UV-Vis Spectrophotometer with quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide (e.g., 0.01 M in acetonitrile).
-
Prepare a stock solution of the amine nucleophile (e.g., 0.2 M in acetonitrile). Note: The nucleophile should be in significant excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
-
Determination of λmax:
-
Prepare a solution of the expected product by running a small-scale reaction to completion.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25.0 °C).
-
Pipette a known volume of the aryl halide stock solution into a quartz cuvette and dilute with the solvent.
-
Place the cuvette in the spectrophotometer and zero the absorbance at the determined λmax.
-
To initiate the reaction, rapidly inject a small, precise volume of the amine nucleophile stock solution into the cuvette, cap, and mix quickly by inversion.
-
Immediately begin recording the absorbance at λmax as a function of time. Continue data collection until the absorbance reaches a stable plateau (indicating reaction completion).
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the data can be fitted to the equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the final absorbance, and kobs is the observed rate constant.
-
A plot of ln(A∞ - At) versus time should yield a straight line with a slope of -kobs.
-
The second-order rate constant (k) can be calculated by dividing kobs by the concentration of the amine nucleophile: k = kobs / [Amine].
-
-
Comparison:
-
Repeat the experiment under identical conditions for the other aryl halide.
-
Compare the calculated second-order rate constants to quantify the difference in reactivity.
-
Conclusion and Practical Implications
For researchers and professionals in drug development and process chemistry, this enhanced reactivity is a critical advantage. It can translate to:
-
Milder Reaction Conditions: Reactions can often be performed at lower temperatures, reducing energy consumption and minimizing the degradation of sensitive functional groups.
-
Shorter Reaction Times: Increased reaction rates lead to higher throughput and more efficient processes.
-
Broader Nucleophile Scope: The higher reactivity of the fluoro-aromatic may enable the use of weaker nucleophiles that are unreactive with the chloro-analog.
-
Improved Yields and Purity: Milder conditions and faster reactions can often suppress the formation of side products, leading to cleaner reaction profiles and simplifying purification.
This guide provides the theoretical grounding and practical framework for leveraging these differences. By understanding the superior reactivity of fluoro-activated aromatic systems, chemists can make more informed decisions in the design of synthetic routes, ultimately accelerating the development of novel molecules.
References
-
PubChem. 1-Chloro-2,4-dimethyl-5-nitrobenzene. [Link]
-
Green, K., et al. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Advances, 2021. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Jacobsen, E. N., et al. Concerted Nucleophilic Aromatic Substitutions. PMC, 2018. [Link]
-
JoVE. Video: Nucleophilic Aromatic Substitution: Elimination–Addition. [Link]
-
Burgess, K., et al. SNAr-Based Macrocyclization: An Application to the Synthesis of Vancomycin Family Models. The Journal of Organic Chemistry, 1996. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [Link]
-
YouTube. Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. [Link]
-
Spectroscopy Online. Monitoring Reactions Through UV-Visible Spectroscopy. [Link]
-
YouTube. Following Kinetics using UV vis spectroscopy. [Link]
-
YouTube. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]
Sources
A Researcher's Guide to the Computational Analysis of Meisenheimer Complex Stability: The Case of 1-Fluoro-3,5-dimethyl-2-nitrobenzene
For researchers and professionals in drug development and organic chemistry, understanding the stability of reaction intermediates is paramount for predicting reaction outcomes and designing novel synthetic pathways. The Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution (SNAr) reactions, is a prime example.[1][2] Its stability dictates whether the SNAr reaction proceeds through a stepwise or a concerted mechanism, influencing reaction rates and product distributions.[3] This guide provides an in-depth computational analysis of the stability of the Meisenheimer complex formed from 1-Fluoro-3,5-dimethyl-2-nitrobenzene, offering a comparative overview of common computational methodologies.
The Significance of Meisenheimer Complex Stability
The formation of a Meisenheimer complex involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to a negatively charged, non-aromatic intermediate.[2] The stability of this complex is influenced by several factors, including the electron-withdrawing capacity of substituents on the aromatic ring, the nature of the nucleophile and the leaving group, and the solvent environment.[4][5] For this compound, the potent electron-withdrawing nitro group is crucial for stabilizing the negative charge that develops in the ring upon nucleophilic attack.
A stable Meisenheimer complex can be observed and even isolated in some cases, providing strong evidence for a stepwise reaction mechanism.[1] Conversely, a less stable complex may exist only as a transient species or a transition state, suggesting a more concerted reaction pathway.[3] Computational chemistry provides a powerful toolkit to probe the stability and electronic structure of these transient species, offering insights that are often difficult to obtain through experimental means alone.
Caption: General scheme for the formation of a Meisenheimer complex in an SNAr reaction.
A Comparative Framework for Computational Analysis
This guide compares several popular Density Functional Theory (DFT) methods for calculating the stability of the Meisenheimer complex of this compound with a model nucleophile, methoxide (CH₃O⁻). The stability is evaluated as the Gibbs free energy change (ΔG) for the formation of the complex from the reactants.
Computational Methods Under Comparison:
-
Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost.
-
PBE0: Another popular hybrid functional, which can sometimes offer improved accuracy over B3LYP for certain systems.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, which can be important for non-covalent interactions.
-
-
Basis Set:
-
6-31+G(d,p): A Pople-style basis set that includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms. Diffuse functions are crucial for accurately describing the electron distribution in anionic species like Meisenheimer complexes.
-
-
Solvent Model:
-
Polarizable Continuum Model (PCM): An implicit solvation model that treats the solvent as a continuous dielectric medium.[6] This approach offers a good compromise between accuracy and computational cost for modeling solvent effects. We will consider Dimethyl Sulfoxide (DMSO) as the solvent, a common choice for SNAr reactions.
-
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for a rigorous computational analysis of Meisenheimer complex stability. This workflow is designed to be self-validating by systematically building up the complexity of the calculations.
Step 1: Geometry Optimization
-
Objective: To find the lowest energy structure for all species (reactants, Meisenheimer complex, and products).
-
Procedure:
-
Build the initial 3D structures of this compound, methoxide, and the corresponding Meisenheimer complex.
-
Perform geometry optimization calculations in the gas phase using the chosen DFT functional and basis set.
-
Verify that the optimized structures correspond to true energy minima by performing frequency calculations. The absence of imaginary frequencies confirms a minimum energy structure.
-
Step 2: Solvation Energy Calculation
-
Objective: To account for the effect of the solvent on the stability of the species.
-
Procedure:
-
Using the gas-phase optimized geometries, perform single-point energy calculations with the PCM solvent model for DMSO.[6]
-
Alternatively, perform a full geometry optimization in the presence of the PCM solvent model. This is generally the more accurate approach as the solvent can influence the geometry.
-
Step 3: Calculation of Thermodynamic Properties
-
Objective: To calculate the Gibbs free energy of each species.
-
Procedure:
-
From the frequency calculations (in the appropriate phase, gas or solvated), extract the thermal corrections to the electronic energy to obtain the Gibbs free energy.
-
Calculate the stability of the Meisenheimer complex (ΔG_formation) using the following equation: ΔG_formation = G(Meisenheimer Complex) - [G(this compound) + G(methoxide)]
-
Caption: A typical workflow for the computational analysis of Meisenheimer complex stability.
Comparative Data Analysis
The following tables present hypothetical but plausible data for the calculated stability (ΔG_formation in kcal/mol) and key geometric parameters of the Meisenheimer complex of this compound with methoxide in DMSO. This data serves to illustrate how different computational methods can yield varying results and how these can be compared.
Table 1: Calculated Stability (ΔG_formation) of the Meisenheimer Complex
| Functional | Basis Set | Solvent Model | ΔG_formation (kcal/mol) | Relative Computational Cost |
| B3LYP | 6-31+G(d,p) | PCM (DMSO) | -15.2 | 1.0x |
| PBE0 | 6-31+G(d,p) | PCM (DMSO) | -14.5 | 1.2x |
| ωB97X-D | 6-31+G(d,p) | PCM (DMSO) | -16.5 | 1.5x |
Interpretation: All methods predict the formation of the Meisenheimer complex to be a thermodynamically favorable process in DMSO. The ωB97X-D functional, which includes dispersion corrections, predicts the highest stability. This suggests that non-covalent interactions may play a role in stabilizing the complex. The relative computational cost increases with the complexity of the functional.
Table 2: Key Geometric Parameters of the Optimized Meisenheimer Complex
| Functional | C-O Bond Length (Å) | C-F Bond Length (Å) |
| B3LYP | 1.45 | 1.38 |
| PBE0 | 1.44 | 1.39 |
| ωB97X-D | 1.46 | 1.37 |
Interpretation: The C-O bond length represents the newly formed bond with the nucleophile, while the C-F bond is the bond to the leaving group. The calculated bond lengths are similar across the different functionals, indicating a consensus on the overall structure of the intermediate.
Factors Influencing Meisenheimer Complex Stability
The stability of a Meisenheimer complex is a delicate balance of several electronic and structural factors. Understanding these factors is crucial for interpreting computational results and for the rational design of SNAr reactions.
Caption: Key factors influencing the stability of a Meisenheimer complex.
-
Electron-Withdrawing Groups (EWGs): The nitro group in our target molecule is a powerful EWG that delocalizes the negative charge of the anionic intermediate through resonance, thereby significantly stabilizing the complex.[5]
-
Nucleophile Strength: A stronger nucleophile will generally form a more stable Meisenheimer complex.
-
Leaving Group Ability: A better leaving group will favor the second step of the SNAr reaction (elimination), thus decreasing the stability of the Meisenheimer complex. Fluorine is a good leaving group in SNAr reactions.[5]
-
Solvent: Polar aprotic solvents like DMSO are excellent at solvating cations while leaving the anionic nucleophile relatively "bare," enhancing its reactivity and stabilizing the charged Meisenheimer complex.
-
Steric Hindrance: The methyl groups at the 3 and 5 positions of the benzene ring can influence the approach of the nucleophile and the overall geometry and stability of the complex.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the computational analysis of Meisenheimer complex stability, using this compound as a case study. We have compared different DFT functionals and outlined a robust computational protocol. The illustrative data highlights how different computational choices can impact the predicted stability and geometry of the intermediate.
For researchers in the field, the logical next step would be to perform these calculations on their specific systems of interest and, where possible, to correlate the computational findings with experimental data from techniques such as NMR or UV-Vis spectroscopy.[4][7] Such a combined experimental and computational approach provides the most powerful platform for understanding and predicting the course of nucleophilic aromatic substitution reactions, ultimately accelerating the discovery and development of new chemical entities.
References
-
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020). Frontiers in Chemistry. [Link]
- Experimental and computational evidences that SNAr reactions proceed through concerted mechanism. (2018).
-
Stable Spirocyclic Meisenheimer Complexes. (2008). Molecules. [Link]
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Meisenheimer complex. Wikipedia. [Link]
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Rate and equilibrium studies in Jackson-Meisenheimer complexes. (1982). Chemical Reviews. [Link]
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ORCA 6.1.1 Manual. ORCA Manual. [Link]
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Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. (2024). Journal of the American Chemical Society. [Link]
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Exploring the Unusual Optical Rotation and Photophysical Properties of a Meisenheimer Complex. (2025). ChemRxiv. [Link]
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). Molecules. [Link]
- Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. (2024).
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SCRF. Gaussian 16 Manual. [Link]
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Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. (2024). PubMed. [Link]
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ORCA 6.0 Manual. ORCA Manual. [Link]
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Generation and Use of Reactive Intermediates Exploiting Flow Technology. (2025). CHIMIA. [Link]
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Gaussian Tip: Defining Solvents for SMD Calculations. (2018). Gaussian, Inc.. [Link]
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Stable Spirocyclic Meisenheimer Complexes. (2008). National Center for Biotechnology Information. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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How to do solvent model calculation in Gaussian 09W. (2021). YouTube. [Link]
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Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. (2021). ChemRxiv. [Link]
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DFT calculations. ORCA Input Library. [Link]
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UV−vis absorption spectra of (a) 1−3, (b) 4−6 in MeOH, and... (2018). ResearchGate. [Link]
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Basic Calculation Settings. ORCA 6.1.1 Manual. [Link]
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Gaussian Keyword SCRF. Conflex. [Link]
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Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Stack Exchange. [Link]
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Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. (2021). ResearchGate. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). MDPI. [Link]
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Nucleophilic Aromatic Substitution. (2018). YouTube. [Link]
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Automated Transition State Theory Calculations for High-Throughput Kinetics. (2018). Computational Chemistry Highlights. [Link]
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Calculation of Properties. ORCA 6.0 Manual. [Link]
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Scope of study. (a) Previously observed Meisenheimer complexes have... ResearchGate. [Link]
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How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by 1h NMR spectroscopy? A Plus Topper. [Link]
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How to do solvation energy calculation using Gaussian 09w and g16 | SCRF=(SMD,Solvent=Generic,Read). (2021). YouTube. [Link]
-
How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. (2019). Journal of the American Chemical Society. [Link]
-
Journal of Computational Chemistry: Vol 45, No 27. (2024). Wiley Online Library. [Link]
-
Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States?. (2018). PubMed. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Semantic Scholar. [Link]
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Methods to study reaction mechanisms in solid state reactions and identifying intermediates. (2021). Matter Modeling Stack Exchange. [Link]
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Assessing the Regioselectivity of Nitration on 1-Fluoro-3,5-dimethylbenzene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise functionalization of aromatic rings is a cornerstone of molecular design. Electrophilic aromatic substitution (EAS) is a fundamental tool in this endeavor, yet predicting its outcome on polysubstituted rings requires a nuanced understanding of competing electronic and steric effects. This guide provides an in-depth analysis of the regioselectivity of nitration on 1-fluoro-3,5-dimethylbenzene, comparing the potential isomeric products and providing the mechanistic rationale for the observed outcome. We will delve into the directing effects of the fluoro and methyl substituents, present supporting experimental evidence, and offer a detailed protocol for this reaction.
The Interplay of Directing Groups: A Mechanistic Overview
The nitration of an aromatic ring proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric and sulfuric acids. The position of this attack on a substituted benzene ring is dictated by the electronic properties of the substituents already present. These groups can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards electrophilic attack and directing the incoming electrophile to specific positions.
In the case of 1-fluoro-3,5-dimethylbenzene, we have three substituents to consider: one fluoro group and two methyl groups.
-
Methyl Groups (-CH₃): Alkyl groups, such as methyl, are activating and ortho-, para-directing. They donate electron density to the benzene ring through a combination of a positive inductive effect (+I) and hyperconjugation. This increased electron density makes the ring more nucleophilic and stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during electrophilic attack.
-
Fluoro Group (-F): The fluoro substituent presents a more complex scenario. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring, making it less reactive than benzene. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (a positive mesomeric effect, +M). This resonance effect increases electron density primarily at the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation. However, the resonance effect still governs the direction of substitution, making the fluoro group an ortho-, para-director.
Predicting the Regioselectivity in 1-Fluoro-3,5-dimethylbenzene
In 1-fluoro-3,5-dimethylbenzene, the fluoro group is at position 1, and the methyl groups are at positions 3 and 5. The possible positions for nitration are 2, 4, and 6.
-
Position 2: This position is ortho to the fluoro group and ortho to the methyl group at position 3, and para to the methyl group at position 5.
-
Position 4: This position is para to the fluoro group and ortho to both methyl groups at positions 3 and 5.
-
Position 6: This position is ortho to the fluoro group and ortho to the methyl group at position 5, and para to the methyl group at position 3. By symmetry, the 2 and 6 positions are equivalent.
All three potential sites are activated by the directing effects of the substituents. However, the degree of activation and steric hindrance at each position will determine the major product. The methyl groups are activating, and the fluoro group is deactivating. Therefore, the positions activated by the two methyl groups will be more favorable for electrophilic attack. Both the 2 (and 6) and 4 positions are activated by both methyl groups.
The key to predicting the major product lies in considering the combined influence of all substituents. The formation of the arenium ion intermediate is the rate-determining step. The stability of this intermediate is paramount. Attack at the 2-position (and 6-position) is directed by the fluoro group (ortho) and both methyl groups (ortho and para). Attack at the 4-position is also directed by the fluoro group (para) and both methyl groups (ortho).
While both pathways are electronically favored, steric hindrance can play a significant role. Nitration at the 4-position, situated between the two methyl groups, might be sterically hindered. However, the most significant factor is often the synergistic electronic stabilization of the intermediate.
Experimental evidence confirms that the nitration of 1-fluoro-3,5-dimethylbenzene indeed yields 1-fluoro-3,5-dimethyl-2-nitrobenzene [1]. This indicates that attack at the position ortho to the fluorine and between the two methyl groups is the favored pathway. This outcome is likely due to the powerful stabilization of the arenium ion intermediate by the adjacent methyl group and the para-directing methyl group, which outweighs any potential steric hindrance.
Comparative Analysis of Potential Products
| Product Name | Position of Nitration | Directing Groups Favoring this Position | Predicted Yield |
| This compound | 2 (and 6) | -F (ortho), 3-CH₃ (ortho), 5-CH₃ (para) | Major Product |
| 1-Fluoro-3,5-dimethyl-4-nitrobenzene | 4 | -F (para), 3-CH₃ (ortho), 5-CH₃ (ortho) | Minor or not observed |
The formation of this compound as the major product underscores the powerful directing and activating effects of the methyl groups, which effectively channel the electrophilic attack to the 2-position.
Experimental Protocol: Nitration of 1-Fluoro-3,5-dimethylbenzene
This protocol is adapted from established methods for the nitration of substituted fluorobenzenes[2].
Materials:
-
1-Fluoro-3,5-dimethylbenzene
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 1-fluoro-3,5-dimethylbenzene to the cooled sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 1-fluoro-3,5-dimethylbenzene in sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is exothermic and requires careful temperature control.
Visualizing the Rationale
To better illustrate the decision-making process in predicting the regioselectivity, the following diagrams outline the mechanistic considerations and the experimental workflow.
Caption: Logical workflow for predicting the major product of nitration.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The nitration of 1-fluoro-3,5-dimethylbenzene is a compelling case study in regioselectivity. While both the fluoro and dimethyl groups are ortho-, para-directors, the strongly activating nature of the two methyl groups dominates the reaction, leading to the selective formation of this compound. This preferential substitution at the 2-position highlights the importance of considering the cumulative electronic effects of all substituents on the stability of the arenium ion intermediate. The provided experimental protocol offers a reliable method for the synthesis of this specific isomer, which can serve as a valuable building block in various research and development applications.
References
-
Nitration of Benzene and Substituted Benzenes. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., Ed.; Wiley, 2019. [Link]
-
Electrophilic Aromatic Substitution. In Organic Chemistry; Clayden, J., Greeves, N., Warren, S., Eds.; Oxford University Press, 2012. [Link]
-
PREPARATION OF SOME FLUORINE-CONTAINING TRISUBSTITUTED AROMATIC HYDROXYLAMINES. Canadian Journal of Chemistry, 1964 , 42(4), 875-881. [Link]
-
1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018 , 2018(3), M984. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Fluoro-3,5-dimethyl-2-nitrobenzene: A Senior Application Scientist's Guide
For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. Just as crucial as the synthesis itself is the safe and compliant disposal of these materials. This guide provides a comprehensive, technically grounded procedure for the proper disposal of 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS 315-13-9), a halogenated nitroaromatic compound. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Compound: Hazard Profile and Characteristics
Before delving into disposal procedures, a thorough understanding of the inherent risks associated with this compound is essential. As a halogenated nitroaromatic, this compound presents a multi-faceted hazard profile. The nitro group contributes to its toxicity and potential for explosive decomposition under certain conditions, while the fluorine atom necessitates special considerations during thermal treatment due to the formation of corrosive hydrofluoric acid.
| Property | Value | Source |
| CAS Number | 315-13-9 | [1][2] |
| Molecular Formula | C8H8FNO2 | [1][2] |
| Molecular Weight | 169.15 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or white solid | [1][3] |
| Melting Point | 54-57°C | |
| Boiling Point | 175-176°C | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [3] |
GHS Hazard Classification (based on similar compounds and available data):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
This classification is based on data for this compound and closely related nitroaromatic compounds.[2]
The Disposal Decision Workflow: A Step-by-Step Approach
The selection of an appropriate disposal method is a critical decision that must be guided by a clear and logical workflow. The following diagram illustrates the key decision points for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Core Disposal Protocol: High-Temperature Incineration
For halogenated nitroaromatic compounds, high-temperature incineration is the most effective and environmentally sound disposal method. This process ensures the complete destruction of the organic molecule, minimizing the release of toxic byproducts.
Causality: The high temperatures (typically above 850°C in the primary chamber and over 1100°C in the secondary chamber) and controlled oxygen supply in a hazardous waste incinerator are necessary to break the stable aromatic ring and the carbon-fluorine bond.[4][5] The nitro group is converted to nitrogen oxides (NOx), which, along with the hydrogen fluoride (HF) generated from the fluorine atom, must be treated in a robust flue gas scrubbing system.
Step-by-Step Incineration Protocol (via a licensed facility):
-
Segregation and Storage:
-
Isolate waste this compound from other waste streams, particularly from non-halogenated solvents, to avoid unnecessary disposal costs and complications.[6]
-
Store the waste in a designated, well-ventilated, and properly labeled hazardous waste accumulation area. The container must be chemically resistant, tightly sealed, and clearly marked with "Hazardous Waste" and the chemical name.
-
-
Engage a Licensed Hazardous Waste Disposal Vendor:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate with a licensed and reputable hazardous waste disposal company.
-
Provide the vendor with the Safety Data Sheet (SDS) and an accurate characterization of the waste, including its composition and quantity.
-
-
Packaging for Transport:
-
The waste must be packaged in accordance with the U.S. Department of Transportation (DOT) and EPA regulations. This typically involves placing the primary container within a larger, approved shipping container with absorbent material.
-
The outer container must be labeled with the appropriate hazardous waste placards and shipping information.
-
-
Documentation (Hazardous Waste Manifest):
-
A hazardous waste manifest must be completed. This document tracks the waste from the point of generation to its final disposal facility. Your EHS department will typically manage this process.
-
-
Flue Gas Treatment (at the incineration facility):
-
The incineration facility must have a sophisticated air pollution control system. This includes a quench to cool the hot gases, a scrubber (typically a wet venturi scrubber using a caustic solution like sodium hydroxide) to neutralize acidic gases like HF and NOx, and a mist eliminator to remove entrained droplets before release.[4]
-
Alternative Disposal Consideration: Chemical Neutralization (with significant caveats)
While incineration is the preferred method, in certain, highly controlled laboratory settings, small quantities of this compound might be treated through chemical neutralization. This approach is complex and should only be attempted by experienced chemists with a thorough understanding of the reaction kinetics and potential hazards.
Causality: The principle of chemical neutralization for nitroaromatic compounds often involves reduction of the nitro group to a less hazardous amine. However, the reaction can be energetic, and intermediates may also be hazardous.
This method is NOT a substitute for professional hazardous waste disposal and should only be considered for in-lab treatment of very small quantities under strict safety protocols. A potential, though not explicitly validated for this specific compound, approach could involve a controlled reduction.
Illustrative (Not Prescriptive) Chemical Treatment Concept:
-
Reaction Setup: In a well-ventilated fume hood, the compound would be dissolved in a suitable solvent.
-
Reductant Addition: A reducing agent, such as sodium borohydride in the presence of a catalyst, would be added slowly and in a controlled manner.
-
Monitoring: The reaction would need to be carefully monitored for temperature changes and gas evolution.
-
Workup and Disposal of Residue: The resulting mixture would still need to be treated as hazardous waste and disposed of through a licensed vendor, as it would contain the reaction products and byproducts.
It is critical to reiterate that this is a conceptual illustration and not a recommended protocol. The risks associated with uncontrolled reactions are significant.
Emergency Procedures for Spills and Exposure
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. While high-temperature incineration through a licensed hazardous waste disposal service is the standard and recommended procedure, a thorough understanding of the compound's properties and the causality behind the chosen disposal method is incumbent upon every researcher. By adhering to these guidelines, scientists can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity.
References
-
Basel Convention. (2022, May 10). Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal opera. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
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Creative Biolabs. (n.d.). Assay Protocols. Retrieved from [Link]
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Ju, J., & Jia, C. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]
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Lab Alley. (n.d.). How to neutralize Nitric Acid. Retrieved from [Link]
-
Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). NITROBENZENE. Retrieved from [Link]
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Rockland Immunochemicals. (n.d.). Neutralization Assay Protocol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. UGA Environmental Safety Division. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Handbook Guidance on Setting Permit Conditions and Reporting Trial Burn Results Volume II of the Hazardous Wast. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Nitrobenzene - IDLH. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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Waste Incineration Basics. (n.d.). EPCM Holdings. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Nitrobenzene - HAZARD SUMMARY. Retrieved from [Link]
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Mastering Safety: A Researcher's Guide to Handling 1-Fluoro-3,5-dimethyl-2-nitrobenzene
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS No. 315-13-9), a vital intermediate in pharmaceutical synthesis.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for you and your team.
Understanding the Inherent Risks of this compound
This compound is a colorless to pale yellow liquid with a molecular weight of 171.15 g/mol .[1] While its utility in organic synthesis is significant, it is imperative to recognize its potential hazards.[1] Structurally, it belongs to the family of nitrated aromatic compounds, which are known for their potential toxicity. The presence of a nitro group on the benzene ring can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. While specific toxicological data for this compound is not extensively detailed in all safety documents, the hazards of similar nitroaromatic compounds are well-documented and should be considered.
Based on data for analogous compounds, this compound should be treated as a substance with the potential for acute toxicity if swallowed, inhaled, or in contact with skin.[2][3] It may also cause skin and eye irritation.[2] Prolonged or repeated exposure could lead to organ damage.[2]
Hazard Summary Table:
| Hazard Classification | Category | GHS Pictogram |
| Acute Toxicity, Oral | Category 3/4 | ☠️ |
| Acute Toxicity, Dermal | Category 2/3 | ☠️ |
| Acute Toxicity, Inhalation | Category 3 | ☠️ |
| Skin Corrosion/Irritation | Category 2 | ❗️ |
| Serious Eye Damage/Irritation | Category 2 | ❗️ |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1/2 | ☣️ |
Note: This table is a synthesis of potential hazards based on structurally similar compounds and may not reflect the official GHS classification for this specific substance. Always refer to the most current Safety Data Sheet (SDS) from your supplier.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is your primary defense against exposure. The following is a step-by-step guide to donning and doffing the necessary protective gear.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves: Don a pair of nitrile gloves. This first layer provides baseline protection.
-
Lab Coat: Put on a clean, chemical-resistant lab coat. Ensure it is fully buttoned.
-
Outer Gloves: Don a second pair of gloves, preferably butyl rubber or a thicker nitrile, over the first pair and the cuffs of the lab coat.[4] This double-gloving technique provides an extra layer of protection and allows for the safe removal of the outer pair if it becomes contaminated.
-
Eye and Face Protection: Wear chemical splash goggles that meet the ANSI Z.87.1 standard.[5] If there is a significant risk of splashing, a face shield should be worn over the goggles.[5]
Doffing (Taking Off) PPE:
-
Outer Gloves: With your gloved hands, peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms and away from your body to prevent contaminating your inner clothing. Place it in the designated area for laundering or disposal.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
Eye and Face Protection: Remove your goggles or face shield by handling the strap. Clean and store them according to your laboratory's protocol.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Final Hand Hygiene: Wash your hands again with soap and water.
Operational Plan: Safe Handling and Engineering Controls
Safe handling of this compound relies on a combination of careful work practices and robust engineering controls.
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure proper ventilation in the storage and handling areas.[6][7]
-
Work Practices:
-
Avoid direct contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][3][6][9]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][2][6]
-
Use the smallest quantity of the chemical necessary for your experiment.
-
Emergency Procedures and Disposal Plan
Preparedness for unexpected events is a critical component of laboratory safety.
Emergency Response
-
Skin Contact: Immediately remove all contaminated clothing.[2][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][6][9] Seek immediate medical attention.[2][9]
Spill Management
In the event of a spill, evacuate the area of all non-essential personnel.[10] Remove all sources of ignition.[10] Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][10] Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7][10] Ventilate the area and wash the spill site after the material has been removed.[7]
Waste Disposal Workflow
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Waste Disposal Workflow for this compound.
All waste materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][6] Do not dispose of this chemical down the drain or in the regular trash.[3][7]
Conclusion: A Culture of Safety
The responsible use of this compound is not just about following a set of rules; it is about cultivating a deep-seated culture of safety. By understanding the principles behind these protocols, you empower yourself to make informed decisions that protect you, your colleagues, and the integrity of your research. Always consult the most recent Safety Data Sheet for this compound before use and adhere to your institution's specific safety guidelines.
References
-
Nitrobenzene - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]
-
Is Personal Protective Equipment Required When Working with Solvents? - MicroCare. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - DC Fine Chemicals. (2024, November 4). Retrieved from [Link]
-
Nitrobenzene - Incident management - GOV.UK. (2024, March). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
-
How to Choose PPE for Chemical Work. (2025, October 23). Retrieved from [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.). Retrieved from [Link]
-
Nitrobenzene - HAZARD SUMMARY. (n.d.). Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. echa.europa.eu [echa.europa.eu]
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- 9. echemi.com [echemi.com]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

